molecular formula C27H38N4O5S B15621891 (S,R,S)-AHPC-Boc

(S,R,S)-AHPC-Boc

Número de catálogo: B15621891
Peso molecular: 530.7 g/mol
Clave InChI: PKNFPFFOAWITLF-RZUBCFFCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S,R,S)-AHPC-Boc is a useful research compound. Its molecular formula is C27H38N4O5S and its molecular weight is 530.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

tert-butyl N-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N4O5S/c1-16-21(37-15-29-16)18-10-8-17(9-11-18)13-28-23(33)20-12-19(32)14-31(20)24(34)22(26(2,3)4)30-25(35)36-27(5,6)7/h8-11,15,19-20,22,32H,12-14H2,1-7H3,(H,28,33)(H,30,35)/t19-,20+,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNFPFFOAWITLF-RZUBCFFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S,R,S)-AHPC-Boc: A Technical Guide to its Mechanism of Action in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them.[1][2][3] This is achieved by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1] A key component in many successful PROTACs is the E3 ligase ligand, which serves to recruit a specific E3 ubiquitin ligase to the protein of interest (POI). This technical guide provides an in-depth exploration of the mechanism of action of (S,R,S)-AHPC-Boc, a widely used ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase in the design and development of PROTACs.[3][4][5][6][7][8][9]

This compound, also known as VH032-Boc, is a derivative of a potent VHL inhibitor.[3][4][7] The "Boc" (tert-butyloxycarbonyl) protecting group on the amine functionality allows for controlled and specific conjugation to a linker, which is then attached to a ligand for the target protein. This modular design is central to the PROTAC concept.

The PROTAC Mechanism of Action: A Step-by-Step Breakdown

The fundamental role of a PROTAC is to act as a molecular bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity.[2] This induced proximity triggers the ubiquitination and subsequent degradation of the target protein. The mechanism can be broken down into the following key steps:

  • Ternary Complex Formation: The PROTAC molecule, featuring the this compound warhead for VHL and a separate warhead for the POI, facilitates the formation of a ternary complex consisting of the POI, the PROTAC, and the VHL E3 ligase complex. The stability and conformation of this ternary complex are critical determinants of the PROTAC's efficacy.

  • Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase (VHL) catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and proteolytically degrades the target protein into small peptides.

  • PROTAC Recycling: After the degradation of the target protein, the PROTAC molecule is released and can engage with another target protein and E3 ligase, acting catalytically to induce the degradation of multiple protein copies.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the core signaling pathway of a PROTAC utilizing this compound and a typical experimental workflow for its characterization.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Recycling Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitin Transfer Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 Ub_E2 Ub-E2 E1->Ub_E2 ATP E2 E2 Conjugating Enzyme E2->Ub_E2 Ub_E2->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_characterization Biochemical & Biophysical Characterization cluster_cellular Cellular & In Vivo Evaluation Design Design of PROTAC (POI Ligand + Linker + this compound) Synthesis Chemical Synthesis and Purification Design->Synthesis Binding_Assay Binary Binding Assays (e.g., SPR, ITC) (PROTAC to POI & VHL) Synthesis->Binding_Assay Ternary_Assay Ternary Complex Formation (e.g., TR-FRET, AlphaLISA, SPR) Binding_Assay->Ternary_Assay Ubiquitination_Assay In Vitro Ubiquitination Assay Ternary_Assay->Ubiquitination_Assay Degradation_Assay Cellular Degradation Assay (e.g., Western Blot, In-Cell Western) Determine DC50 & Dmax Ubiquitination_Assay->Degradation_Assay Viability_Assay Cell Viability/Functional Assays Degradation_Assay->Viability_Assay In_Vivo In Vivo Efficacy Studies Viability_Assay->In_Vivo

Caption: Experimental workflow for PROTAC characterization.

Quantitative Data Summary

The following tables summarize key quantitative parameters that are essential for the characterization of a PROTAC incorporating this compound. Researchers should aim to experimentally determine these values for their specific PROTAC-POI system.

Table 1: Binding Affinities

InteractionMethodBinding Affinity (Kd)
This compound to VHLIsothermal Titration Calorimetry (ITC) / Surface Plasmon Resonance (SPR)Reportedly in the nanomolar range for the parent compound VH032 (Kd = 185 ± 7 nM)[10]
PROTAC to POIITC / SPR / Fluorescence Polarization (FP)To be determined experimentally
PROTAC to VHLITC / SPR / FPTo be determined experimentally

Table 2: Ternary Complex Formation

ParameterMethodValue
Cooperativity (α)ITC / SPRTo be determined experimentally
Ternary Complex KdSPR / TR-FRETTo be determined experimentally

Table 3: Cellular Degradation Efficiency

ParameterMethodValue
DC50 (Concentration for 50% degradation)Western Blot / In-Cell Western / Reporter AssaysTo be determined experimentally
Dmax (Maximum degradation)Western Blot / In-Cell Western / Reporter AssaysTo be determined experimentally

Detailed Experimental Protocols

Ternary Complex Formation Assay (TR-FRET)

Objective: To quantify the formation of the ternary complex (POI-PROTAC-VHL) in a homogenous assay format.

Materials:

  • His-tagged POI

  • GST-tagged VHL/ElonginB/ElonginC (VBC) complex

  • Terbium (Tb)-conjugated anti-His antibody

  • BodipyFL (or other suitable fluorophore)-conjugated anti-GST antibody

  • PROTAC stock solution in DMSO

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well low-volume microplates

Procedure:

  • Prepare serial dilutions of the PROTAC in assay buffer.

  • In a 384-well plate, add the POI-His, VBC-GST, and the PROTAC dilutions.

  • Incubate for 1 hour at room temperature to allow for complex formation.

  • Add the Tb-anti-His and BodipyFL-anti-GST antibodies.

  • Incubate for another 1-2 hours at room temperature, protected from light.

  • Measure the TR-FRET signal on a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 665 nm for Terbium FRET to BodipyFL, and at 620 nm for Terbium reference).

  • Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the PROTAC concentration.

In Vitro Ubiquitination Assay

Objective: To determine if the PROTAC can induce the ubiquitination of the POI in a cell-free system.[4]

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (e.g., UBE2D2)

  • Recombinant VHL/ElonginB/ElonginC (VBC) complex

  • Recombinant POI

  • Ubiquitin

  • ATP

  • PROTAC stock solution in DMSO

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • SDS-PAGE gels and Western blot reagents

  • Anti-POI antibody

  • Anti-ubiquitin antibody

Procedure:

  • Assemble the ubiquitination reaction mixture on ice in the following order: reaction buffer, ATP, E1, E2, ubiquitin, POI, VBC complex, and PROTAC (or DMSO for control).

  • Initiate the reaction by incubating at 37°C for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Perform a Western blot using the anti-POI antibody to detect higher molecular weight bands corresponding to ubiquitinated POI. An anti-ubiquitin blot can also be performed to confirm ubiquitination.

Cellular Protein Degradation Assay (Western Blot)

Objective: To measure the dose-dependent degradation of the POI in cells treated with the PROTAC and to determine the DC50 and Dmax values.[6]

Materials:

  • Cell line expressing the POI

  • Cell culture medium and supplements

  • PROTAC stock solution in DMSO

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot reagents

  • Primary antibody against the POI

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • After treatment, wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.

  • Perform SDS-PAGE and Western blotting as described in the in vitro ubiquitination assay protocol.

  • Probe the membrane with the primary antibody against the POI and the loading control antibody.

  • Incubate with the appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system.

  • Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.

  • Plot the normalized POI levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.

Conclusion

This compound is a valuable chemical tool for the development of VHL-based PROTACs. Its well-defined structure and role as a VHL ligand make it a cornerstone in the design of novel protein degraders. A thorough understanding of its mechanism of action, coupled with rigorous experimental characterization as outlined in this guide, is essential for the successful development of potent and selective PROTAC therapeutics. The provided protocols offer a robust framework for researchers to evaluate their this compound-containing PROTACs and advance the field of targeted protein degradation.

References

(S,R,S)-AHPC-Boc: A Technical Guide to its Role in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,S)-AHPC-Boc, also known as VH032-Boc, is a pivotal chemical tool in the field of targeted protein degradation (TPD). This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action, key quantitative data, and detailed experimental protocols for its application in the development of Proteolysis-Targeting Chimeras (PROTACs).

This compound serves as a protected precursor to a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] In the context of PROTACs, the deprotected form of this molecule acts as the VHL-recruiting moiety. PROTACs are heterobifunctional molecules that bring a target protein and an E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] The (S,R,S)-AHPC core provides the essential structural scaffold for potent interaction with the VHL protein complex.[1][4][5]

Mechanism of Action: Orchestrating Protein Degradation

The primary role of the (S,R,S)-AHPC moiety within a PROTAC is to hijack the cell's natural protein disposal system. The process can be visualized as a three-part system: a ligand for the target protein, a linker, and the VHL ligand derived from this compound. This tripartite assembly forms a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. Polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome, effectively eliminating it from the cell.

TPD_Pathway Targeted Protein Degradation Pathway via (S,R,S)-AHPC-based PROTAC cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 Ubiquitination and Proteasomal Degradation Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-VHL) Target_Protein->Ternary_Complex PROTAC PROTAC ((S,R,S)-AHPC-Linker-Ligand) PROTAC->Ternary_Complex VHL_Complex VHL E3 Ligase Complex VHL_Complex->Ternary_Complex Ubiquitination Poly-Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Target Protein (Amino Acids) Proteasome->Degradation Degradation

Figure 1: PROTAC-mediated targeted protein degradation pathway.

Quantitative Data Summary

The effectiveness of a VHL ligand and the resulting PROTAC is determined by several key quantitative parameters, including binding affinity to VHL and the efficiency of target protein degradation. The deprotected active form of this compound, known as VH032, exhibits a strong binding affinity for the VHL E3 ligase.[6] A prominent example of a PROTAC utilizing a derivative of this VHL ligand is MZ1, which targets the BET family of proteins, particularly BRD4.[7]

Compound/MoleculeParameterValueMethodReference
VH032 Binding Affinity (Kd) to VHL185 nMIsothermal Titration Calorimetry (ITC)[6]
MZ1 Binding Affinity (Kd) to VBC complex66 nMIsothermal Titration Calorimetry (ITC)[4][5]
MZ1 BRD4 Degradation (DC50) in HeLa cells (2h)~100 nMWestern Blot[7]
MZ1 BRD4 Degradation (Dmax) in HeLa cells>90%Western Blot[7]

VBC complex consists of VHL, Elongin B, and Elongin C.

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of PROTACs incorporating this compound derivatives. The following are key experimental protocols adapted from the literature, particularly from the seminal work by Zengerle et al. on the BRD4-degrading PROTAC MZ1.[8][9]

Isothermal Titration Calorimetry (ITC) for VHL Binding Affinity

Objective: To determine the binding affinity (Kd) of the VHL ligand (e.g., VH032) or a PROTAC to the VHL E3 ligase complex.

Materials:

  • Purified VHL-ElonginB-ElonginC (VBC) complex

  • VHL ligand or PROTAC of interest

  • ITC instrument (e.g., MicroCal ITC200)

  • ITC buffer: 20 mM Bis-Tris, 150 mM NaCl, 2 mM Dithiothreitol (DTT), pH 7.0

Procedure:

  • Prepare a 15 µM solution of the VBC complex in the ITC buffer.

  • Prepare a 150 µM solution of the VHL ligand or PROTAC in the same ITC buffer.

  • Load the VBC complex solution into the sample cell of the ITC instrument.

  • Load the ligand/PROTAC solution into the injection syringe.

  • Set the experiment temperature to 25 °C.

  • Perform an initial injection of 0.4 µL followed by 19 subsequent injections of 2 µL each, with a spacing of 150 seconds between injections.

  • Analyze the resulting data using the instrument's software, fitting to a one-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

ITC_Workflow Isothermal Titration Calorimetry (ITC) Workflow Prepare_Samples Prepare VBC Complex (15 µM) and Ligand/PROTAC (150 µM) in ITC Buffer Load_Instrument Load VBC into Sample Cell Load Ligand/PROTAC into Syringe Prepare_Samples->Load_Instrument Set_Parameters Set Temperature to 25°C Load_Instrument->Set_Parameters Run_Titration Perform Titration: 1 x 0.4 µL injection 19 x 2 µL injections Set_Parameters->Run_Titration Analyze_Data Analyze Data using One-Site Binding Model Run_Titration->Analyze_Data Determine_Parameters Determine Kd, n, ΔH Analyze_Data->Determine_Parameters

Figure 2: Workflow for determining binding affinity using ITC.
Western Blot for Protein Degradation (DC50 and Dmax Determination)

Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • HeLa cells (or other relevant cell line)

  • PROTAC of interest (e.g., MZ1)

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed HeLa cells in 6-well plates at a density of 500,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation) values.

Western_Blot_Workflow Western Blot Workflow for PROTAC Evaluation Cell_Treatment Treat Cells with PROTAC Dilution Series Lysis_Quant Cell Lysis and Protein Quantification Cell_Treatment->Lysis_Quant SDS_PAGE SDS-PAGE and Protein Transfer Lysis_Quant->SDS_PAGE Immunoblotting Immunoblotting with Primary & Secondary Antibodies SDS_PAGE->Immunoblotting Detection Signal Detection (ECL) Immunoblotting->Detection Analysis Densitometry Analysis and Normalization Detection->Analysis Calculation Calculate DC50 and Dmax Analysis->Calculation

Figure 3: Workflow for Western blot analysis of protein degradation.

Conclusion

This compound is an indispensable building block in the development of VHL-based PROTACs. Its deprotected derivative provides a high-affinity anchor to the VHL E3 ligase, enabling the targeted degradation of a wide range of proteins. A thorough understanding of its mechanism of action, coupled with robust quantitative analysis and meticulous experimental execution, is paramount for the successful advancement of this promising therapeutic modality. This guide provides a foundational framework for researchers to effectively utilize this compound in their targeted protein degradation research and drug discovery endeavors.

References

(S,R,S)-AHPC-Boc: A Comprehensive Technical Guide to its VHL E3 Ligase Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the (S,R,S)-AHPC-Boc ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This compound, also known as VH032-Boc, is a crucial chemical tool in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality. Understanding its interaction with VHL is fundamental for the design and optimization of effective protein degraders. This document details the quantitative binding data, experimental methodologies for its determination, and the relevant biological pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound for the VHL protein complex has been determined using various biophysical assays. The following table summarizes the key quantitative data available in the scientific literature.

LigandAssay MethodProtein ComplexAffinity MetricValueReference
This compound (BOC-VH032)Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)GST-VCBIC50170 nM[1]

Note: VCB refers to the VHL-ElonginC-ElonginB complex. GST (Glutathione S-transferase) is a tag used for protein purification and detection.

VHL E3 Ligase Signaling Pathway

The von Hippel-Lindau E3 ubiquitin ligase is a key component of the cellular oxygen sensing pathway. Under normoxic conditions, the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) is hydroxylated by prolyl hydroxylases (PHDs). This modification allows it to be recognized by the VHL E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. PROTACs utilizing VHL ligands like this compound hijack this natural process to target specific proteins of interest for degradation.

VHL_Signaling_Pathway cluster_normoxia Normoxia cluster_degradation Ubiquitin-Proteasome System cluster_protac PROTAC-Mediated Degradation HIF1a HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF1a->PHDs +O2 OH_HIF1a Hydroxylated HIF-1α PHDs->OH_HIF1a VHL_complex VHL E3 Ligase (VHL, Elongin B/C, Cul2, Rbx1) OH_HIF1a->VHL_complex Recognition Ub_HIF1a Ubiquitinated HIF-1α VHL_complex->Ub_HIF1a Ubiquitination Ternary_complex VHL : PROTAC : POI Ternary Complex VHL_complex->Ternary_complex Ub Ubiquitin Ub->VHL_complex Ub->Ternary_complex Proteasome Proteasome Ub_HIF1a->Proteasome Degradation Degradation Proteasome->Degradation PROTAC PROTAC (this compound - Linker - POI Ligand) PROTAC->VHL_complex Binds POI Protein of Interest (POI) PROTAC->POI PROTAC->Ternary_complex POI->Ternary_complex Ub_POI Ubiquitinated POI Ternary_complex->Ub_POI Ubiquitination Ub_POI->Proteasome

VHL E3 Ligase Signaling and PROTAC Action

Experimental Protocols for Binding Affinity Determination

The determination of binding affinity for small molecule ligands to their protein targets is a critical step in drug discovery. Several biophysical techniques are commonly employed to quantify these interactions. Below are overviews of the methodologies applicable to studying the binding of this compound to the VHL E3 ligase complex.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, homogeneous assay format suitable for high-throughput screening. It measures the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.

Experimental Workflow:

TR_FRET_Workflow cluster_components Assay Components cluster_reaction Assay Reaction cluster_detection Detection cluster_principle Principle VHL_complex GST-VHL Complex (Donor-labeled) Mix Mix Components in Assay Plate VHL_complex->Mix Tracer Fluorescent VHL Ligand (Acceptor) Tracer->Mix Competitor This compound (Test Compound) Competitor->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Reader TR-FRET Plate Reader Incubate->Reader No_Competitor No Competitor: High FRET Signal Incubate->No_Competitor With_Competitor With Competitor: Low FRET Signal Incubate->With_Competitor Data Measure Donor and Acceptor Emission Reader->Data Analysis Calculate IC50 Data->Analysis

TR-FRET Experimental Workflow

Methodology:

  • Reagents:

    • Purified VHL-ElonginC-ElonginB (VCB) complex, often with an affinity tag like GST.

    • A fluorescently labeled VHL ligand (tracer) that binds to the same site as this compound. For example, a BODIPY-labeled version of a VHL ligand.[1]

    • A time-resolved fluorescence donor, such as a terbium-labeled anti-GST antibody, that binds to the tagged VCB complex.[1]

    • This compound as the unlabeled competitor.

    • Assay buffer.

  • Procedure:

    • A fixed concentration of the VCB complex and the donor antibody are incubated together.

    • A fixed concentration of the fluorescent tracer is added.

    • Serial dilutions of this compound are added to the wells of a microplate.

    • The reaction is incubated to allow binding to reach equilibrium.

    • The plate is read on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • The ratio of acceptor to donor emission is calculated.

    • The data is plotted as the FRET ratio versus the logarithm of the competitor concentration.

    • A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent tracer.

Fluorescence Polarization (FP) Assay

Fluorescence Polarization is another homogeneous binding assay that measures the change in the rotational speed of a fluorescent molecule upon binding to a larger protein.

Methodology:

  • Reagents:

    • Purified VCB complex.

    • A fluorescently labeled VHL ligand (tracer).

    • This compound as the unlabeled competitor.

    • Assay buffer.

  • Procedure:

    • A fixed concentration of the VCB complex and the fluorescent tracer are mixed in the wells of a microplate.

    • Serial dilutions of this compound are added.

    • The plate is incubated to allow the binding to reach equilibrium.

    • The fluorescence polarization is measured using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • The change in fluorescence polarization is plotted against the logarithm of the competitor concentration.

    • An IC50 value is determined by fitting the data to a competitive binding model.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.

Methodology:

  • Reagents:

    • Highly purified and concentrated VCB complex.

    • This compound dissolved in the same buffer as the protein.

    • Dialysis buffer.

  • Procedure:

    • The VCB complex is placed in the sample cell of the calorimeter.

    • This compound is loaded into the injection syringe.

    • A series of small injections of the ligand are made into the protein solution.

    • The heat released or absorbed after each injection is measured.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of ligand to protein.

    • The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetics of the interaction.

Methodology:

  • Reagents:

    • Purified VCB complex.

    • This compound.

    • SPR sensor chip.

    • Running buffer.

  • Procedure:

    • The VCB complex is immobilized on the surface of the sensor chip.

    • A continuous flow of running buffer is passed over the chip surface to establish a stable baseline.

    • Different concentrations of this compound are injected over the surface.

    • The binding (association) and subsequent unbinding (dissociation) are monitored in real-time.

  • Data Analysis:

    • The resulting sensorgrams are fitted to kinetic models to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Conclusion

This compound is a well-characterized ligand for the VHL E3 ligase, with a nanomolar binding affinity. The experimental protocols outlined in this guide provide robust methods for quantifying this interaction, which is a critical parameter in the development of VHL-based PROTACs. A thorough understanding of the binding kinetics and thermodynamics, coupled with the biological context of the VHL signaling pathway, is essential for the rational design of next-generation protein degraders.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of (S,R,S)-AHPC-Boc

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,S)-AHPC-Boc , also known as VH032-Boc , is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, it serves as a cornerstone in the design of novel therapeutics aimed at targeted protein degradation. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and its role in PROTAC technology, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Data

This compound is a white to off-white solid. Below is a summary of its key chemical and physical properties.

PropertyValue
IUPAC Name tert-butyl ((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate
Synonyms This compound, VH032-Boc
CAS Number 1448189-98-7
Molecular Formula C₂₇H₃₈N₄O₅S
Molecular Weight 530.68 g/mol
Purity Typically ≥95%, with common purities of 96.36% and higher reported by commercial suppliers.[1]
Solubility Soluble in DMSO (≥100 mg/mL), and various solvent systems for in vivo studies.[2]
Storage Conditions Store at -20°C under a nitrogen atmosphere for long-term stability.[1]

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically involves the initial synthesis of its precursor, (S,R,S)-AHPC (also known as VH032 amine), followed by the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group. The overall synthetic strategy can be either linear or convergent.

A convergent approach is often favored for its efficiency. This involves the separate synthesis of key intermediates which are then coupled to form the final product. A representative synthetic scheme is outlined below:

G cluster_synthesis Convergent Synthesis of this compound A Starting Materials (e.g., 4-bromobenzaldehyde, 4-methylthiazole) B Intermediate 1 (4-(4-methylthiazol-5-yl)phenyl)methanamine (B1433745) A->B Multi-step synthesis E Coupling of Intermediates B->E C Intermediate 2 (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid C->E D Intermediate 3 (S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid D->E F This compound E->F Final Coupling and Deprotection/Protection Steps

Figure 1: A simplified diagram illustrating a convergent synthetic approach for this compound.

Experimental Protocols

The following are detailed experimental protocols for key steps in the synthesis of (S,R,S)-AHPC and its subsequent conversion to this compound, based on reported literature procedures.

Protocol 1: Synthesis of (S,R,S)-AHPC (VH032 Amine)

This protocol is adapted from a multi-gram scale synthesis and focuses on the key coupling steps.

Materials:

  • (4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride

  • (2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride

  • (S)-2-Amino-3,3-dimethylbutanoic acid

  • Coupling agents (e.g., HATU, HOBt)

  • Bases (e.g., DIPEA, triethylamine)

  • Solvents (e.g., DMF, DCM)

  • Protecting group reagents (e.g., Boc anhydride)

  • Deprotection reagents (e.g., HCl in dioxane)

Procedure:

  • Coupling of the Pyrrolidine (B122466) and Benzylamine Moieties:

    • To a solution of (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid and (4-(4-methylthiazol-5-yl)phenyl)methanamine in DMF, add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

    • Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

    • Work up the reaction mixture by extraction and purify the product by column chromatography to yield (2S,4R)-tert-butyl 4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carboxylate.

  • Deprotection of the Pyrrolidine Nitrogen:

    • Treat the product from the previous step with a solution of HCl in dioxane or another suitable acidic condition to remove the Boc protecting group.

    • Isolate the hydrochloride salt of (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide.

  • Coupling with the Tert-Leucine Moiety:

    • Couple the deprotected pyrrolidine intermediate with (S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid using a similar coupling procedure as in step 1.

    • Purify the resulting product, which is this compound.

  • Final Deprotection to Yield (S,R,S)-AHPC (VH032 Amine):

    • Remove the final Boc group under acidic conditions (e.g., HCl in dioxane) to yield the hydrochloride salt of (S,R,S)-AHPC.

Protocol 2: Boc Protection of (S,R,S)-AHPC to yield this compound

This is a standard procedure for the protection of a primary amine.

Materials:

Procedure:

  • Dissolve (S,R,S)-AHPC in the anhydrous solvent.

  • Add the base to the solution.

  • Slowly add a solution of Boc₂O in the same solvent.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain pure this compound.

Role in PROTAC Technology: The VHL-Mediated Degradation Pathway

This compound, after deprotection of the Boc group, is a key component of many PROTACs. The resulting (S,R,S)-AHPC moiety serves as the ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

PROTACs are heterobifunctional molecules that consist of three main components: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase (in this case, (S,R,S)-AHPC), and a linker that connects the two ligands.

The mechanism of action for a PROTAC utilizing (S,R,S)-AHPC is as follows:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and the VHL E3 ligase, bringing them into close proximity to form a ternary complex.

  • Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein.

  • Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

  • Recycling: The PROTAC molecule is released and can participate in another cycle of protein degradation.

G POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary PROTAC PROTAC ((S,R,S)-AHPC-Linker-POI Ligand) PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary E2 E2-Ub E2->Ternary Ubiquitin Transfer Ternary->PROTAC Release & Recycling Ternary->VHL Ub_POI Polyubiquitinated POI Ternary->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded

Figure 2: The mechanism of action for a PROTAC utilizing (S,R,S)-AHPC to induce targeted protein degradation via the VHL E3 ligase pathway.

Conclusion

This compound is a vital research tool and a fundamental component in the rapidly advancing field of targeted protein degradation. Its stereospecific design allows for high-affinity binding to the VHL E3 ligase, enabling the development of potent and selective PROTACs. A thorough understanding of its synthesis and chemical properties is essential for researchers aiming to design and create the next generation of protein-degrading therapeutics. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for the scientific community engaged in this exciting area of drug discovery.

References

The Emergence of VH032-Boc: A Technical Guide to a Key VHL Ligand for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted protein degradation (TPD) has been revolutionized by the development of bifunctional molecules, most notably proteolysis-targeting chimeras (PROTACs). These molecules co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. A critical component of any PROTAC is its E3 ligase-recruiting ligand. Among the most widely utilized E3 ligases is the von Hippel-Lindau (VHL) tumor suppressor. This technical guide provides an in-depth overview of the discovery, development, and application of VH032-Boc, a cornerstone building block for the creation of VHL-recruiting PROTACs. VH032-Boc is the Boc-protected derivative of VH032, a potent and selective small molecule ligand for VHL. The Boc (tert-butyloxycarbonyl) protecting group facilitates its use as a key intermediate in the modular synthesis of PROTACs.[1][2][3]

Discovery and Development of VH032

The development of VH032 was a landmark achievement in the quest for potent, cell-permeable, small-molecule ligands for VHL. Early efforts in this area were guided by the crystal structure of VHL in complex with the hypoxia-inducible factor 1α (HIF-1α) peptide, which revealed the key interactions necessary for binding.[2] The design of VH032 was the culmination of a structure-guided optimization process aimed at mimicking these natural interactions.

The core of VH032 is a hydroxyproline (B1673980) (Hyp) mimetic, which recapitulates the critical hydrogen bonding network observed in the VHL:HIF-1α interface. Structure-activity relationship (SAR) studies led to the identification of key functional groups that enhance binding affinity and cellular activity. Notably, the introduction of a tert-leucine moiety and a 4-methylthiazole-phenyl group proved crucial for achieving high potency.[2][4] The final optimized molecule, VH032, demonstrated a significant improvement in binding affinity over earlier-generation inhibitors.[2]

The addition of the Boc protecting group to the terminal amine of the VH032 precursor, (S,R,S)-AHPC, created VH032-Boc, also known as (S,R,S)-AHPC-Boc. This modification provides a stable, readily functionalizable handle for the attachment of linkers and, subsequently, target-binding ligands in the synthesis of PROTACs.[3]

Quantitative Data

The binding affinity and inhibitory activity of VH032 and its derivatives have been characterized using various biophysical and biochemical assays. The data presented below is a compilation from multiple studies and highlights the potency of these compounds.

CompoundAssayParameterValueReference(s)
VH032Isothermal Titration Calorimetry (ITC)Kd185 nM[1][2]
VH032Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)Ki33.4 nM[5][6]
VH032Fluorescence Polarization (FP)Ki142.1 nM[5]
BOC-VH032Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)IC504.9 µM[5][6]
BOC-VH032Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)Ki2.1 µM[5][6]
BOC-VH032Fluorescence Polarization (FP)IC5016.3 µM[5]
BOC-VH032Fluorescence Polarization (FP)Ki8.0 µM[5]
VH298 (a potent VH032 analog)Isothermal Titration Calorimetry (ITC)Kd80-90 nM[7]
VH101 (a potent VH032 analog)Isothermal Titration Calorimetry (ITC)Kd44 nM[2][4]
ARD-266 (a VH032-based PROTAC)Cellular DegradationDC500.2-1 nM[7]
A VHL-based KRAS PROTACCellular DegradationDC500.1 µM[8]
HDAC PROTAC (compound 22)Cellular DegradationDC50 (HDAC3)0.44 µM[9]
HDAC PROTAC (compound 22)Cellular DegradationDmax (HDAC3)77%[9]

Experimental Protocols

Synthesis of this compound (VH032-Boc)

The synthesis of VH032-Boc is typically achieved through the coupling of a Boc-protected tert-leucine to the amine of (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide ((S,R,S)-AHPC or VH032 amine). The following is a generalized protocol based on reported synthetic routes for VH032 and its precursors.

Step 1: Synthesis of (S,R,S)-AHPC (VH032 amine) The synthesis of the VH032 amine core can be accomplished through a multi-step process involving the coupling of (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid with 4-(4-methylthiazol-5-yl)benzylamine, followed by deprotection of the Boc group.

Step 2: Boc-protection of tert-Leucine (S)-2-amino-3,3-dimethylbutanoic acid (tert-leucine) is reacted with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a suitable base (e.g., sodium bicarbonate) in a solvent mixture such as dioxane/water to yield Boc-L-tert-leucine.

Step 3: Coupling of Boc-L-tert-Leucine and (S,R,S)-AHPC To a solution of (S,R,S)-AHPC in a suitable solvent such as dimethylformamide (DMF), Boc-L-tert-leucine is added, followed by a peptide coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA). The reaction mixture is stirred at room temperature until completion.

Step 4: Work-up and Purification The reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford pure this compound (VH032-Boc).

Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) Assay for VHL Ligand Binding

This assay measures the binding of ligands to the VHL-ElonginB-ElonginC (VBC) complex by competing with a fluorescently labeled tracer.

Materials:

  • GST-tagged VBC complex

  • Terbium-labeled anti-GST antibody

  • Fluorescently labeled VHL tracer (e.g., a BODIPY-labeled VH032 derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA)

  • Test compounds (including VH032-Boc)

Procedure:

  • Prepare a solution of the GST-VBC complex and the terbium-labeled anti-GST antibody in assay buffer.

  • Add the fluorescently labeled VHL tracer to the solution.

  • Dispense the mixture into a microplate.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Measure the TR-FRET signal (excitation at 340 nm, emission at 495 nm and 520 nm) using a suitable plate reader.

  • Calculate the ratio of the emission signals (520 nm / 495 nm) and plot the data against the compound concentration to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.[5]

Cellular Protein Degradation Assay (Western Blot)

This assay is used to determine the ability of a VH032-Boc-containing PROTAC to induce the degradation of a target protein in cells.

Materials:

  • Cell line expressing the target protein

  • VH032-Boc-based PROTAC

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the primary antibody against the loading control.

  • Quantify the band intensities and normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).[8][9]

Signaling Pathways and Experimental Workflows

The primary signaling pathway hijacked by VH032-Boc-based PROTACs is the ubiquitin-proteasome system. The following diagrams illustrate this pathway and a typical experimental workflow for PROTAC development.

VHL_Ubiquitination_Pathway cluster_PROTAC PROTAC Action cluster_Ub_System Ubiquitin-Proteasome System POI Protein of Interest (POI) PROTAC VH032-Boc-Linker-Warhead POI->PROTAC binds Proteasome 26S Proteasome POI->Proteasome targeted for degradation VHL VHL VHL->POI polyubiquitinates VHL->PROTAC binds E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 transfers Ub E2->VHL associates with Ub Ubiquitin (Ub) Ub->E1 activated by ATP

Caption: VHL-mediated ubiquitination pathway hijacked by a VH032-Boc-based PROTAC.

PROTAC_Development_Workflow cluster_design Design & Synthesis cluster_biochem Biochemical & Biophysical Assays cluster_cell Cellular Assays cluster_invivo In Vivo Evaluation Design PROTAC Design (VH032-Boc, Linker, Warhead) Synthesis Chemical Synthesis Design->Synthesis Binding Binding Assays (TR-FRET, FP, SPR, ITC) Determine Kd, Ki, IC50 Synthesis->Binding Ternary Ternary Complex Formation (SPR, ITC) Binding->Ternary Degradation Degradation Assays (Western Blot, HiBiT) Determine DC50, Dmax Ternary->Degradation Phenotypic Phenotypic Assays (e.g., Cell Viability) Degradation->Phenotypic PKPD Pharmacokinetics & Pharmacodynamics Phenotypic->PKPD Efficacy In Vivo Efficacy Studies PKPD->Efficacy

References

(S,R,S)-AHPC-Boc: A Deep Dive into Structure-Activity Relationships for VHL Ligand-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S,R,S)-AHPC-Boc, also known as VH032-Boc, is a pivotal chemical entity in the realm of targeted protein degradation. As a derivative of the well-established von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand VH032, it serves as a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the intricate structure-activity relationships (SAR) of the (S,R,S)-AHPC core is paramount for the rational design of potent and selective protein degraders. This guide provides a comprehensive overview of the SAR, quantitative binding data, detailed experimental protocols, and relevant biological pathways.

The (S,R,S)-AHPC Core and its Interaction with VHL

The von Hippel-Lindau protein is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[1] This complex plays a crucial role in the cellular oxygen sensing pathway by targeting the alpha-subunit of hypoxia-inducible factor (HIF-α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[1] Small molecules like (S,R,S)-AHPC can mimic the binding of HIF-α to VHL, making them valuable tools for hijacking the VHL E3 ligase to degrade other proteins of interest when incorporated into PROTACs.[1]

The binding of the (S,R,S)-AHPC core to VHL is characterized by a series of key interactions within a defined binding pocket. The structure can be broadly divided into three key regions for SAR studies: the hydroxyproline (B1673980) (Hyp) mimic, the tert-butyl group, and the substituted aromatic moiety.

Structure-Activity Relationship (SAR) Studies

The development of potent VHL ligands has been a subject of extensive research, leading to a detailed understanding of the SAR at various positions of the (S,R,S)-AHPC scaffold.

The Hydroxyproline Mimic: A Cornerstone of VHL Recognition

The (2S, 4R)-4-hydroxyproline core is a critical pharmacophore that mimics the post-translationally hydroxylated proline residue of HIF-1α, which is essential for VHL recognition. Modifications to this moiety are generally detrimental to binding affinity. The stereochemistry at the 2 and 4 positions of the pyrrolidine (B122466) ring is crucial for maintaining the correct orientation of the hydroxyl group and the amide backbone for optimal interaction with the VHL binding pocket.

The "Left-Hand Side" (LHS) Pocket: The Role of the tert-Butyl Group

The tert-butyl group of the (S)-2-amino-3,3-dimethylbutanamide moiety fits into a hydrophobic pocket in the VHL protein, often referred to as the "left-hand side" (LHS) pocket. SAR studies have shown that bulky, hydrophobic groups are favored at this position.

Compound/ModificationVHL Binding Affinity (K_d_ / IC_50_)Reference
VH032 (parent compound) K_d_ = 185 ± 7 nM[2]
Replacement of tert-butyl with isopropylReduced affinity[1]
Replacement of tert-butyl with cyclopropyl (B3062369)Maintained or slightly improved affinity[1]
Addition of an α-fluorine to the cyclopropyl group4-fold increased binding affinity (K_d_ = 44 nM)[1]
The "Right-Hand Side" (RHS) Pocket: Exploring the Aromatic Moiety

The N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl) group extends into the "right-hand side" (RHS) of the VHL binding pocket. This region offers more scope for modification to enhance binding affinity, selectivity, and to serve as an attachment point for linkers in PROTAC synthesis.

Compound/ModificationVHL Binding Affinity (IC_50_)Reference
VH032 (parent compound) 352.2 nM[2]
VH298 (modified RHS)288.2 nM[2]
VH032 phenol (RHS modification)212.5 nM[2]
Introduction of electron-withdrawing groups on the phenyl ringGenerally increased binding affinity[1]
Replacement of thiazole (B1198619) with other 5-membered heterocycles (e.g., oxazole)Oxazole showed superior binding affinity[1]

Experimental Protocols

The evaluation of the binding affinity of this compound analogs to the VHL protein is crucial for SAR studies. Two common methods employed are Homogeneous Time-Resolved Fluorescence (HTRF) and Fluorescence Polarization (FP) binding assays.

Homogeneous Time-Resolved Fluorescence (HTRF) VHL Binding Assay

This is a competitive immunoassay format.[3][4]

Principle: The assay measures the disruption of a Fluorescence Resonance Energy Transfer (FRET) signal between a Europium cryptate-labeled anti-tag antibody (donor) bound to a tagged VHL protein complex and a red-emitting fluorescent ligand (acceptor) that binds to VHL.[3] Test compounds that bind to VHL will compete with the fluorescent ligand, leading to a decrease in the FRET signal.[3]

Materials:

  • HTRF Human VHL Binding Kit (containing tagged VHL protein, anti-tag Eu-cryptate antibody, and a red fluorescent VHL ligand)

  • Assay buffer

  • Test compounds (analogs of this compound)

  • 384-well low volume white plates

  • HTRF-compatible microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the reference standard in the assay buffer.

  • In a 384-well plate, add 5 µL of the test compound or standard solution.

  • Add 5 µL of the tagged VHL protein complex solution to each well.

  • Prepare a working solution of the HTRF detection reagents by pre-mixing the anti-tag Eu-cryptate antibody and the red fluorescent VHL ligand.

  • Add 10 µL of the premixed detection reagents to each well.

  • Seal the plate and incubate at room temperature for 1 hour.

  • Remove the plate seal and read the fluorescence at both the donor and acceptor emission wavelengths on an HTRF-compatible reader.

  • Calculate the HTRF ratio and determine the IC_50_ values for each compound.

Fluorescence Polarization (FP) VHL Binding Assay

This assay measures the change in the polarization of fluorescent light.[5][6]

Principle: A small fluorescently labeled VHL ligand (tracer) will tumble rapidly in solution, resulting in low fluorescence polarization.[7] When the tracer binds to the much larger VHL protein complex, its tumbling is slowed, leading to an increase in fluorescence polarization.[7] Unlabeled test compounds will compete with the tracer for binding to VHL, causing a decrease in the fluorescence polarization signal.[7]

Materials:

  • Purified VHL protein complex (e.g., VHL/Elongin B/Elongin C)

  • Fluorescently labeled VHL ligand (e.g., BDY FL VH032)[6]

  • Assay buffer

  • Test compounds

  • Black 96- or 384-well microplates

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • To the wells of a black microplate, add the test compound solutions.

  • Add a solution of the purified VHL protein complex to the wells containing the test compounds.

  • Add the fluorescently labeled VHL ligand (tracer) to all wells at a fixed concentration.

  • Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) with gentle shaking.

  • Measure the fluorescence polarization of each well using a microplate reader.

  • Plot the fluorescence polarization values against the logarithm of the test compound concentration to determine the IC_50_.

Visualization of Pathways and Workflows

PROTAC-Mediated Protein Degradation Pathway

The ultimate application of this compound is in the construction of PROTACs, which hijack the ubiquitin-proteasome system to degrade a target protein.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC-Linker-Target Ligand) Ternary_Complex Ternary Complex (VHL-PROTAC-POI) PROTAC->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruits POI Protein of Interest (POI) POI->Ternary_Complex Binds Degraded_Peptides Degraded Peptides Ternary_Complex->PROTAC Recycled Ternary_Complex->VHL Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP-dependent activation E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->VHL Delivers Ub Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognized by Proteasome->Degraded_Peptides Degrades

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for SAR Studies

The process of conducting SAR studies for novel this compound analogs follows a systematic workflow.

SAR_Workflow cluster_workflow SAR Study Workflow Design Analog Design (Based on known SAR) Synthesis Chemical Synthesis of Analogs Design->Synthesis Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Binding_Assay VHL Binding Assay (HTRF or FP) Purification->Binding_Assay Data_Analysis Data Analysis (IC50/Kd Determination) Binding_Assay->Data_Analysis SAR_Elucidation SAR Elucidation Data_Analysis->SAR_Elucidation Next_Gen_Design Next-Generation Analog Design SAR_Elucidation->Next_Gen_Design Iterative Improvement

Caption: Workflow for this compound analog SAR studies.

Conclusion

The this compound scaffold represents a highly tractable starting point for the development of potent and selective VHL ligands for use in PROTAC-based therapeutics. A thorough understanding of the structure-activity relationships, guided by quantitative binding assays, is essential for optimizing ligand efficiency. The methodologies and data presented in this guide offer a foundational resource for researchers engaged in the design and development of the next generation of targeted protein degraders.

References

Whitepaper: Investigating the Cellular Pharmacokinetics and Target Engagement of (S,R,S)-AHPC-Boc

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the cellular uptake and distribution of (S,R,S)-AHPC-Boc.

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the methodologies and findings related to the cellular uptake, distribution, and target engagement of the novel therapeutic candidate, this compound. The following sections detail the experimental protocols used to quantify its cellular kinetics, map its subcellular localization, and elucidate its impact on a key signaling pathway. All data presented are intended to serve as a robust framework for further preclinical and clinical development.

Cellular Uptake Kinetics of this compound

The rate and extent of this compound entry into target cells are critical parameters for determining its therapeutic efficacy. A time-course analysis was performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the intracellular concentration following treatment.

Table 1: Time-Dependent Intracellular Concentration of this compound in HT-29 Cells

Time Point (minutes)Intracellular Concentration (nM)Standard Deviation (nM)
515.82.1
1545.24.5
3088.97.3
60125.611.8
120150.314.2
240148.913.9

The data indicate a rapid initial uptake, reaching a near-maximal concentration by the 120-minute time point, suggesting an efficient cell penetration mechanism.

G cluster_0 Experimental Workflow A Seed HT-29 Cells in 6-well plates B Treat cells with 10 µM this compound A->B C Incubate for specified time points (5-240 min) B->C D Wash cells with ice-cold PBS C->D E Lyse cells and collect lysate D->E F Protein Quantification (BCA Assay) E->F G LC-MS/MS Analysis of lysate E->G H Normalize drug concentration to protein content F->H G->H

Caption: Workflow for quantifying cellular uptake of this compound via LC-MS/MS.

Subcellular Distribution Profile

To understand the mechanism of action, identifying the specific organelles where this compound accumulates is crucial. Subcellular fractionation was performed on treated cells, followed by LC-MS/MS analysis of each fraction.

Table 2: Subcellular Distribution of this compound in HT-29 Cells after 4-hour Incubation

Cellular FractionConcentration (pmol/mg protein)% of Total Intracellular Drug
Cytosol210.545.8%
Mitochondria185.240.3%
Nucleus45.910.0%
Microsomes18.44.0%

The results demonstrate a significant accumulation in the mitochondria and cytosol, suggesting that its primary targets may reside within these compartments.

Impact on the Hypothetical Kinase Signaling Pathway

Given its accumulation in the cytosol and mitochondria, the effect of this compound on a critical kinase cascade, the hypothetical "Target Kinase Pathway," was investigated.

G cluster_pathway Hypothetical Target Kinase Pathway Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB KinaseC Kinase C KinaseB->KinaseC TF Transcription Factor KinaseC->TF Response Cellular Response (Proliferation) TF->Response Compound This compound Compound->KinaseB Inhibition

Caption: Proposed inhibitory action of this compound on the Target Kinase Pathway.

Experimental Protocols

Detailed methodologies are provided to ensure reproducibility and facilitate further investigation.

Cell Culture and Treatment

Human colorectal adenocarcinoma cells (HT-29) were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂. For all experiments, cells were seeded to achieve 80-90% confluency. A 10 mM stock solution of this compound in DMSO was diluted in culture medium to the final working concentration immediately before use.

Cellular Uptake Assay via LC-MS/MS
  • Seeding: HT-29 cells were seeded in 6-well plates at a density of 5 x 10⁵ cells per well and incubated for 24 hours.

  • Treatment: The culture medium was replaced with medium containing 10 µM this compound.

  • Time Points: Incubation was carried out for 5, 15, 30, 60, 120, and 240 minutes.

  • Washing: At each time point, the medium was aspirated, and cells were washed three times with 1 mL of ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.

  • Lysis: Cells were lysed by adding 200 µL of RIPA buffer containing a protease inhibitor cocktail. Lysates were collected by scraping.

  • Quantification: A portion of the lysate was used for protein concentration measurement using a BCA assay. The remainder was processed for LC-MS/MS analysis to determine the concentration of this compound.

  • Normalization: The intracellular drug concentration was normalized to the total protein content and expressed in nM.

Subcellular Fractionation
  • Cell Harvest: HT-29 cells were grown in 150 mm dishes, treated with 10 µM this compound for 4 hours, washed with ice-cold PBS, and harvested.

  • Fractionation: A commercial subcellular fractionation kit (e.g., Thermo Scientific Subcellular Protein Fractionation Kit for Cultured Cells) was used according to the manufacturer's protocol to isolate cytosolic, mitochondrial, nuclear, and microsomal fractions.

  • Analysis: The purity of each fraction was confirmed by Western blotting for marker proteins (e.g., GAPDH for cytosol, COX IV for mitochondria, Histone H3 for nucleus).

  • Quantification: The concentration of this compound in each fraction was determined by LC-MS/MS and normalized to the protein content of that fraction.

G cluster_logic Overall Investigation Strategy A Does the compound enter the cell? B Quantify Uptake (LC-MS/MS) A->B Yes C Where does it accumulate? B->C D Subcellular Fractionation & Confocal Microscopy C->D Yes E What is its functional effect? D->E F Pathway Analysis (e.g., Western Blot) E->F Effect Observed G Optimize Dose & Develop PD Markers F->G

Caption: Logical workflow for characterizing a novel therapeutic compound in vitro.

Spectroscopic and Mechanistic Elucidation of (S,R,S)-AHPC-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of (S,R,S)-AHPC-Boc, a crucial ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, widely utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the key spectroscopic data, experimental methodologies, and the compound's role in relevant biological pathways.

Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name tert-butyl ((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate
Molecular Formula C₂₇H₃₈N₄O₅S
Molecular Weight 530.68 g/mol
CAS Number 1448189-98-7
Appearance Solid
Purity >95% (typically analyzed by HPLC)
Solubility Soluble in DMSO (100 mg/mL with sonication)

Spectroscopic Data

The following sections present the key spectroscopic data for the structural confirmation of this compound, also known as BOC-VH032. This data is critical for quality control and to ensure the identity and purity of the compound for research and development purposes.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Chemical Shift (ppm)MultiplicityIntegrationAssignment
[Data not publicly available][Data not publicly available][Data not publicly available][Data not publicly available]

Note: While specific peak assignments from a public Certificate of Analysis are not available, the ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl group, the aromatic protons of the benzyl (B1604629) and thiazole (B1198619) rings, and the protons of the pyrrolidine (B122466) and tert-leucine moieties.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Chemical Shift (ppm)Assignment
[Data not publicly available][Data not publicly available]

Note: The ¹³C NMR spectrum will confirm the carbon framework of the molecule, with distinct signals for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the pyrrolidine, tert-leucine, and Boc-protecting group.

High-Resolution Mass Spectrometry (HRMS)
IonCalculated m/zObserved m/z
[M+H]⁺[Data not publicly available][Data not publicly available]

Note: HRMS data provides the accurate mass of the molecule, confirming its elemental composition.

High-Performance Liquid Chromatography (HPLC)
ParameterValue
Column C18 reverse-phase
Mobile Phase Gradient of water and acetonitrile (B52724) with 0.1% formic acid
Detection UV at 254 nm
Retention Time [Dependent on specific method parameters]
Purity >95%

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and confirm the identity of this compound.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer to the sample.

  • Acquire a standard ¹H NMR spectrum with the following typical parameters:

    • Pulse Program: zg30

    • Number of Scans: 16-64

    • Relaxation Delay (d1): 1-2 seconds

    • Acquisition Time: 3-4 seconds

    • Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition:

  • Acquire a standard proton-decoupled ¹³C NMR spectrum with the following typical parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay (d1): 2 seconds

    • Spectral Width: -10 to 220 ppm

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Calibrate the chemical shifts using the residual solvent peak as an internal standard.

  • Integrate the peaks in the ¹H NMR spectrum and assign the signals to the corresponding protons in the molecule.

  • Assign the peaks in the ¹³C NMR spectrum to the corresponding carbon atoms.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and confirm the elemental composition of this compound.

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Acquisition:

  • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Acquire the mass spectrum in positive ion mode.

  • Set the mass range to scan from m/z 100 to 1000.

  • Use an internal or external calibrant to ensure high mass accuracy.

Data Analysis:

  • Determine the monoisotopic mass of the [M+H]⁺ ion.

  • Compare the experimentally observed mass with the theoretically calculated mass for the chemical formula C₂₇H₃₉N₄O₅S⁺. The mass difference should be within 5 ppm.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound.

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

  • Gradient: A typical gradient would be from 5% B to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV absorbance at 254 nm.

Sample Preparation:

  • Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).

  • Dilute the stock solution with the initial mobile phase composition to a suitable concentration for UV detection.

Data Analysis:

  • Integrate the area of all peaks in the chromatogram.

  • Calculate the purity of this compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.

Signaling Pathway and Experimental Workflow

This compound functions as a ligand to recruit the VHL E3 ubiquitin ligase. This interaction is fundamental to the mechanism of PROTACs, which induce the degradation of specific target proteins.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC This compound-Linker-TargetLigand Ternary Ternary Complex (VHL-PROTAC-Target) PROTAC->Ternary binds VHL VHL E3 Ligase VHL->Ternary binds Target Target Protein Target->Ternary binds Ub_Target Polyubiquitinated Target Protein Ternary->Ub_Target recruits E2-Ub, polyubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_Target->Proteasome recognized by Degraded Degraded Peptides Proteasome->Degraded degrades

Caption: PROTAC Mechanism of Action.

The experimental workflow for characterizing this compound involves a series of analytical techniques to confirm its structure and purity.

Characterization_Workflow cluster_workflow Spectroscopic Characterization Workflow cluster_structure Structural Analysis cluster_purity Purity Assessment Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Structure_Confirmation Structure Confirmation Purification->Structure_Confirmation Purity_Analysis Purity Analysis Structure_Confirmation->Purity_Analysis NMR ¹H and ¹³C NMR Structure_Confirmation->NMR HRMS HRMS Structure_Confirmation->HRMS Final_Product Characterized This compound Purity_Analysis->Final_Product HPLC HPLC Purity_Analysis->HPLC

Caption: Experimental Workflow for Characterization.

This compound is a key component of the VHL-recruiting PROTACs that target the VHL/HIF-1α signaling pathway. Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated, recognized by VHL, and subsequently ubiquitinated and degraded. VHL ligands can be incorporated into PROTACs to hijack this system for the degradation of other target proteins.

VHL_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a HIF-1α Hydrox_HIF1a Hydroxylated HIF-1α HIF1a->Hydrox_HIF1a hydroxylation HIF1a_hyp HIF-1α PHD Prolyl Hydroxylases (PHDs) PHD->Hydrox_HIF1a O2 O₂ O2->PHD VHL_complex VHL E3 Ligase Complex Hydrox_HIF1a->VHL_complex recognition Ubiquitination Polyubiquitination VHL_complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation HIF_complex HIF-1α/β Complex HIF1a_hyp->HIF_complex HIF1b HIF-1β HIF1b->HIF_complex Nucleus Nucleus HIF_complex->Nucleus HRE Hypoxia Response Element (HRE) Nucleus->HRE binds to Gene_Expression Target Gene Expression (e.g., VEGF) HRE->Gene_Expression activates

Caption: VHL/HIF-1α Signaling Pathway.

The Crucial Role of Stereochemistry in (S,R,S)-AHPC-Boc: A VHL Ligand for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,S)-AHPC-Boc , also known as VH032-Boc , is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of the cell's protein degradation machinery. This molecule plays a pivotal role in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The specific stereochemical configuration of this compound is paramount to its biological function, dictating its binding affinity and efficacy in recruiting VHL. This technical guide provides an in-depth analysis of the stereochemistry and importance of this compound for researchers, scientists, and drug development professionals.

The Significance of (S,R,S) Stereochemistry

The precise three-dimensional arrangement of atoms in this compound is fundamental to its ability to bind to the VHL protein with high affinity and specificity. The designation (S,R,S) refers to the stereochemical configuration at the three chiral centers of the molecule. This specific arrangement allows the molecule to fit perfectly into the binding pocket of VHL, mimicking the binding of its natural substrate, the hypoxia-inducible factor 1α (HIF-1α).

Quantitative Analysis of VHL Binding

The affinity of this compound and its de-protected form, VH032, for the VHL protein complex has been quantified using various biophysical assays, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP). These assays are crucial for determining the potency of VHL ligands and for the development of effective PROTACs.

CompoundAssay TypeValueUnitReference
This compound FPIC50: 16.3µM[2]
This compound FPKi: 8.0µM[2]
VH032 TR-FRETKi: 142.1nM[2]
VH032 FPIC50: 352.2nM[2]
VH032 Isothermal Titration CalorimetryKd: 185nM[3]

Experimental Protocols

Synthesis of this compound (VH032-Boc)

While a detailed, multi-step synthesis from basic starting materials is complex and typically proprietary, a general protocol for the final Boc-protection step of the VH032 amine is outlined below. The synthesis of the core (S,R,S)-AHPC amine (VH032 amine) is a multi-step process that can be achieved through various reported routes, often involving the coupling of four key building blocks: a leucine (B10760876) derivative, a proline derivative, a benzyl (B1604629) amine derivative, and a thiazole (B1198619) moiety.[4][5][6]

Materials:

Procedure:

  • Dissolve (S,R,S)-AHPC hydrochloride in DCM.

  • Add triethylamine to the solution to neutralize the hydrochloride salt.

  • To this solution, add a solution of di-tert-butyl dicarbonate in DCM dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield this compound as a solid.

VHL Binding Assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This protocol describes a competitive binding assay to determine the affinity of test compounds for the VHL complex.[2][3][7]

Materials:

  • GST-tagged VCB (VHL-ElonginC-ElonginB) protein complex

  • Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)

  • A fluorescently labeled VHL ligand, such as BODIPY FL VH032 (acceptor fluorophore)[2]

  • Test compounds (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20)

  • 384-well low-volume white plates

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Prepare a master mix containing the GST-VCB complex and the Tb-anti-GST antibody in assay buffer and add it to the wells.

  • Add the fluorescently labeled VHL ligand to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 90 minutes), protected from light.

  • Read the plate on a TR-FRET enabled plate reader, with excitation at ~340 nm and emission detection at two wavelengths (e.g., ~665 nm for the acceptor and ~620 nm for the donor).

  • Calculate the TR-FRET ratio and plot the results against the test compound concentration to determine the IC50 value.

Cellular Protein Degradation Assay using Western Blot

This protocol outlines a general workflow to assess the ability of a PROTAC incorporating this compound to induce the degradation of a target protein in cells.[8][9][10]

Materials:

  • Cell line expressing the target protein of interest

  • PROTAC molecule containing this compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation occurs).

Signaling Pathways and Experimental Workflows

This compound functions by recruiting the VHL E3 ubiquitin ligase to a target protein, thereby inducing its ubiquitination and subsequent degradation by the proteasome. This process effectively hijacks the natural cellular protein disposal system.

PROTAC_Mechanism PROTAC This compound -Linker-Target Ligand VHL VHL E3 Ligase PROTAC->VHL Binds Target Target Protein PROTAC->Target Binds Ternary Ternary Complex (VHL-PROTAC-Target) VHL->Ternary Target->Ternary Proteasome 26S Proteasome Target->Proteasome Recognized by Ub Ubiquitin Ternary->Ub Induces Ubiquitination Ub->Target Tags Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: PROTAC mechanism of action utilizing this compound.

The experimental workflow for developing and validating a PROTAC based on this compound typically involves a series of steps to confirm its intended biological activity.

PROTAC_Workflow cluster_synthesis Synthesis & Characterization cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays Synthesis PROTAC Synthesis (this compound + Linker + Ligand) Binding VHL Binding Assay (TR-FRET, FP) Synthesis->Binding Ternary Ternary Complex Formation Binding->Ternary Degradation Target Protein Degradation (Western Blot, Mass Spec) Ternary->Degradation Phenotypic Phenotypic Assays (e.g., Cell Viability) Degradation->Phenotypic

Caption: Experimental workflow for PROTAC development.

References

In Vitro Efficacy of (S,R,S)-AHPC-Boc: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the preliminary in vitro evaluation of (S,R,S)-AHPC-Boc, a key ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, integral to the development of Proteolysis Targeting Chimeras (PROTACs).

This compound, also known as VH032-Boc, is a pivotal chemical entity in the field of targeted protein degradation. As a derivative of the potent VHL ligand VH032, it serves as a fundamental building block for the synthesis of PROTACs. These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of this compound's activity, focusing on its role within the PROTAC modality. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

Core Function: A VHL E3 Ligase Ligand

The primary role of this compound is to bind to the von Hippel-Lindau (VHL) protein, which is the substrate recognition component of the VHL E3 ubiquitin ligase complex.[1][2] By being incorporated into a PROTAC molecule, this compound facilitates the recruitment of this E3 ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[1] The Boc (tert-butyloxycarbonyl) protecting group in this compound is a feature for chemical synthesis, which is typically removed to allow for the attachment of a linker and a target-binding ligand, thus forming the final PROTAC.

Quantitative Assessment of In Vitro Activity

The in vitro activity of this compound is intrinsically linked to its binding affinity for the VHL protein complex and its performance within a PROTAC construct. The following tables summarize key quantitative data for VH032, the parent compound of this compound, and related derivatives.

Compound/LigandAssay TypeTargetBinding Affinity (Kd)Reference
VH032Isothermal Titration Calorimetry (ITC)VHL-ElonginB-ElonginC (VBC)185 ± 7 nM[3]
VH032Fluorescence Polarization (FP)VHL-ElonginB-ElonginC (VBC)~70 nM[4]
VH298Fluorescence Polarization (FP)VHL-ElonginB-ElonginC (VBC)80 nM[5]
Modified VH032 (Ester derivative 3)Fluorescence Polarization (FP)VHL>10-fold higher than VH298[6]
CompoundAssay TypeTargetIC50KiReference
VH032Competitive FPVHL77.8 nM33.4 nM[5]
BOC-VH032Competitive FPVHL4.9 µM2.1 µM[5]
VH032Competitive FPVHL352.2 nM142.1 nM[5]
BOC-VH032Competitive FPVHL16.3 µM8.0 µM[5]

Signaling Pathway and Experimental Workflows

The mechanism of action of a PROTAC utilizing an this compound derivative is a well-defined process. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for in vitro evaluation.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC-Linker-Target Ligand) VHL VHL E3 Ligase Complex PROTAC->VHL Binds POI Protein of Interest (POI) PROTAC->POI Binds TernaryComplex POI-PROTAC-VHL Ternary Complex VHL->TernaryComplex POI->TernaryComplex Ub_POI Poly-ubiquitinated POI TernaryComplex->Ub_POI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition DegradedPOI Proteasome->DegradedPOI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow In Vitro Evaluation Workflow step1 Step 1: Binary Binding Affinity (e.g., SPR, ITC, FP) This compound derivative to VHL step2 Step 2: Ternary Complex Formation (e.g., Pull-down, SPR, FRET) POI-PROTAC-VHL step1->step2 step3 Step 3: In Vitro Ubiquitination Assay Demonstrate POI ubiquitination step2->step3 step4 Step 4: Target Protein Degradation (e.g., Western Blot, In-Cell Western) Determine DC50 and Dmax step3->step4

References

Methodological & Application

Application Notes and Protocols for (S,R,S)-AHPC-Boc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] (S,R,S)-AHPC-Boc, also known as VH032-Boc, is a widely used, high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in many successful PROTACs.[1][4][5][6][7] This document provides detailed protocols and application notes for the effective use of this compound in the synthesis and evaluation of VHL-based PROTACs.

Core Concepts of PROTAC Technology

PROTACs function catalytically to induce the degradation of a target protein.[1] The PROTAC molecule first forms a ternary complex with the POI and the E3 ligase.[2] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC can then dissociate to engage another target protein.[1]

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Poly_Ub_POI->PROTAC Release Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Data Presentation: Efficacy of VHL-Recruiting PROTACs

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes these parameters for a selection of PROTACs that utilize a VHL ligand, illustrating the impact of the target protein and linker composition on degradation potency.

PROTAC NameTarget ProteinCell LineDC50 (nM)Dmax (%)Linker Type
LC-2 KRAS G12CNCI-H2030250 - 760>90PEG-based
UNC9036 STINGCaki-1227>80Not Specified
Pal-pom CDK4/6TNBC cells20 - 50Not SpecifiedAlkyl chain
ERRα Degrader ERRαTNBC and Her2+ BC cells77Not SpecifiedPEG-based
p38α Degrader p38αMammalian cell linesNanomolar rangeNot SpecifiedNot Specified
ARV-771 BET ProteinsCRPC cells<1Not SpecifiedNot Specified

(Data compiled from multiple sources[4][8][9])

Experimental Protocols

Synthesis of a PROTAC using this compound

This protocol describes a general method for the synthesis of a PROTAC via amide bond formation between a carboxylic acid-terminated linker-(S,R,S)-AHPC moiety and an amine-functionalized POI ligand.

Step 1: Boc Deprotection of this compound

This initial step is to reveal the amine group on the AHPC moiety for subsequent linker conjugation.

  • Materials:

    • This compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Rotary evaporator

  • Procedure:

    • Dissolve this compound in a solution of 20-50% TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator to yield (S,R,S)-AHPC-amine.

Step 2: Coupling of (S,R,S)-AHPC-amine to a Carboxylic Acid-Terminated Linker

  • Materials:

    • (S,R,S)-AHPC-amine (from Step 1)

    • Carboxylic acid-terminated linker (e.g., Boc-NH-PEG-COOH)

    • Coupling agents: HATU or HBTU/HOBt

    • Base: N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dimethylformamide (DMF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid-terminated linker (1.0 eq) in anhydrous DMF.

    • Add the coupling agent (e.g., HATU, 1.1 eq) and DIPEA (3.0 eq) to the solution.

    • Stir for 5-10 minutes to activate the carboxylic acid.

    • Add a solution of (S,R,S)-AHPC-amine (1.0 eq) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction (e.g., with water) and purify the product by flash column chromatography or preparative HPLC to obtain the Linker-(S,R,S)-AHPC conjugate.

Step 3: Final PROTAC Synthesis via Amide Coupling

  • Materials:

    • Linker-(S,R,S)-AHPC conjugate (with a terminal reactive group, e.g., a deprotected carboxylic acid)

    • POI-ligand-amine

    • Amide coupling reagents (HATU or HBTU/HOBt)

    • Base: DIPEA

    • Anhydrous DMF

  • Procedure:

    • Follow a similar amide coupling protocol as in Step 2, using the Linker-(S,R,S)-AHPC conjugate as the carboxylic acid component and the POI-ligand-amine as the amine component.

    • Purify the final PROTAC molecule using HPLC.

    • Confirm the product identity and purity by NMR and LC-MS.

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow Start This compound Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection AHPC_Amine (S,R,S)-AHPC-Amine Deprotection->AHPC_Amine Coupling1 Amide Coupling 1 (HATU, DIPEA) AHPC_Amine->Coupling1 Linker_COOH Linker-COOH Linker_COOH->Coupling1 AHPC_Linker AHPC-Linker-COOH Coupling1->AHPC_Linker Coupling2 Amide Coupling 2 (HATU, DIPEA) AHPC_Linker->Coupling2 POI_Amine POI-Ligand-Amine POI_Amine->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC Purification Purification & Analysis (HPLC, LC-MS, NMR) Final_PROTAC->Purification

Caption: Generalized workflow for PROTAC synthesis.

Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.

  • Materials:

    • Cultured cells expressing the POI

    • PROTAC stock solution (in DMSO)

    • Cell culture medium and multi-well plates

    • Phosphate-buffered saline (PBS)

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the POI

    • Primary antibody against a loading control (e.g., GAPDH, Actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Cell Treatment:

      • Seed cells in a multi-well plate and allow them to adhere overnight.[4]

      • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).[4] Include a vehicle-treated control (e.g., DMSO).[4]

    • Cell Lysis:

      • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.[4]

      • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Protein Quantification:

      • Determine the protein concentration of each lysate using a BCA assay.

    • Western Blotting:

      • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

      • Separate the proteins by SDS-PAGE and transfer them to a membrane.

      • Block the membrane with blocking buffer for 1 hour at room temperature.[4]

      • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[4]

      • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

      • Wash the membrane again and then add the chemiluminescent substrate.[4]

      • Visualize the protein bands using an imaging system.

    • Data Analysis:

      • Quantify the band intensities and normalize the POI signal to the loading control.

      • Calculate the percentage of protein degradation relative to the vehicle-treated control.

      • Plot the degradation percentage against the PROTAC concentration to determine the DC50 value.

Signaling Pathway Example: Degradation of BRD4

PROTACs targeting the epigenetic reader protein BRD4 have shown significant therapeutic potential in oncology. The degradation of BRD4 leads to the downregulation of oncogenes such as MYC, ultimately affecting cell proliferation and survival pathways.

BRD4_Signaling_Pathway cluster_pathway Effect of BRD4 Degradation on Downstream Signaling PROTAC BRD4-PROTAC BRD4 BRD4 PROTAC->BRD4 Binds & Induces Degradation Proteasomal Degradation BRD4->Degradation MYC_Gene MYC Gene BRD4->MYC_Gene Promotes Transcription Degradation->MYC_Gene Inhibits MYC_Protein MYC Protein MYC_Gene->MYC_Protein Translation Cell_Proliferation Cell Proliferation & Survival MYC_Protein->Cell_Proliferation Drives

Caption: Effect of BRD4 degradation on downstream signaling.[1]

Conclusion

This compound is a versatile and indispensable building block for the development of VHL-recruiting PROTACs. The protocols and data presented herein provide a comprehensive guide for researchers to synthesize and evaluate novel protein degraders. The success of a PROTAC is highly dependent on the intricate interplay between the POI ligand, the E3 ligase ligand, and the connecting linker.[4] Therefore, empirical optimization of the linker length and composition is often necessary to achieve potent and selective protein degradation.[4] Future advancements in computational modeling and novel linker chemistries are expected to further streamline the rational design of next-generation PROTACs.[4]

References

Application Notes and Protocols for Utilizing (S,R,S)-AHPC-Boc in Neurodegenerative Disease Studies

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Utilizing (S,R,S)-AHPC-Boc for Neurodegenerative Disease Studies

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease, are often characterized by the accumulation of misfolded and aggregated proteins, which leads to neuronal dysfunction and cell death. A promising therapeutic strategy is the targeted degradation of these pathogenic proteins. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. This compound is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in many PROTAC designs.[][2] By linking this compound to a ligand that binds a pathogenic protein, researchers can create a PROTAC that specifically targets that protein for degradation.

This document provides a detailed guide for the application of this compound in the development of a PROTAC to target the Tau protein, a hallmark of Alzheimer's disease. The following sections will cover the design and synthesis of a hypothetical Tau-targeting PROTAC, experimental protocols for its validation, and representative data.

PROTAC Design and Synthesis: Targeting Tau Protein

For the degradation of Tau protein, a PROTAC can be designed by conjugating this compound with a Tau-binding ligand. A suitable ligand can be derived from the T807 (flortaucipir) scaffold, a known PET tracer that binds to Tau aggregates.[3] The PROTAC, herein named Tau-PROTAC-VHL , will thus consist of three components: the Tau-binding moiety (derived from T807), a flexible linker (e.g., a polyethylene (B3416737) glycol [PEG] chain), and the VHL ligand (this compound).

General Synthetic Workflow

The synthesis of Tau-PROTAC-VHL can be achieved through a multi-step process involving the separate synthesis of the Tau ligand with a reactive handle, the linker, and the VHL ligand, followed by their sequential coupling. A general synthetic approach is outlined below.[4][5]

G cluster_synthesis PROTAC Synthesis Workflow A Synthesis of Tau Ligand-Linker Intermediate C Coupling of Tau Ligand-Linker and this compound A->C B Synthesis of This compound B->C D Purification and Characterization of Tau-PROTAC-VHL C->D

A generalized workflow for the synthesis of Tau-PROTAC-VHL.

Experimental Protocols for PROTAC Validation

The efficacy of the synthesized Tau-PROTAC-VHL needs to be validated through a series of in vitro experiments. The following protocols are designed to assess the degradation of Tau, the viability of neuronal cells, and the neuroprotective effects of the PROTAC.

Assessment of Tau Protein Degradation by Western Blotting

This protocol is to quantify the reduction in Tau protein levels in a neuronal cell line (e.g., SH-SY5Y) treated with Tau-PROTAC-VHL.

Materials:

  • SH-SY5Y neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12)

  • Tau-PROTAC-VHL

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-total Tau, anti-phospho-Tau (e.g., AT8), anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with varying concentrations of Tau-PROTAC-VHL (e.g., 0.1, 1, 10, 100 nM) for different time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control (DMSO).

  • Lyse the cells with RIPA buffer and determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control.

Cell Viability Assessment by MTT Assay

This assay determines the potential cytotoxicity of Tau-PROTAC-VHL on neuronal cells.[6][7][8][9]

Materials:

  • SH-SY5Y cells

  • 96-well plates

  • Tau-PROTAC-VHL

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of Tau-PROTAC-VHL for 24 or 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Immunofluorescence for Tau Localization

This protocol visualizes the reduction and localization of Tau protein within cells.[10][11][12][13][14]

Materials:

  • SH-SY5Y cells grown on coverslips

  • Tau-PROTAC-VHL

  • Paraformaldehyde (4% in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody against Tau

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with Tau-PROTAC-VHL.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block with blocking solution for 1 hour.

  • Incubate with the primary anti-Tau antibody overnight at 4°C.

  • Wash and incubate with the fluorescently labeled secondary antibody for 1 hour.

  • Counterstain with DAPI.

  • Mount the coverslips on slides and visualize using a fluorescence microscope.

Neurite Outgrowth Assay

This assay assesses the neuroprotective effect of Tau-PROTAC-VHL by measuring neurite length in the presence of a neurotoxic stimulus.[15][16][17][18][19]

Materials:

  • Differentiated neuronal cells (e.g., retinoic acid-differentiated SH-SY5Y cells)

  • Neurotoxic agent (e.g., okadaic acid to induce Tau hyperphosphorylation)

  • Tau-PROTAC-VHL

  • High-content imaging system or fluorescence microscope

  • Image analysis software

Procedure:

  • Plate differentiated neuronal cells and allow them to stabilize.

  • Pre-treat the cells with Tau-PROTAC-VHL for a few hours.

  • Expose the cells to a neurotoxic agent.

  • After an incubation period (e.g., 24 hours), fix and stain the cells for a neuronal marker (e.g., β-III tubulin).

  • Capture images and measure the average neurite length per neuron using image analysis software.

Filter Retardation Assay for Tau Aggregation

This assay quantifies the amount of insoluble Tau aggregates.[20][21][22][23][24]

Materials:

  • Cell lysates from treated cells

  • Cellulose (B213188) acetate (B1210297) membrane (0.2 µm pore size)

  • Dot blot apparatus

  • Wash buffer (e.g., PBS with 2% SDS)

  • Primary antibody against aggregated Tau (e.g., T22)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse cells and treat the lysate with DNase.

  • Load equal amounts of protein onto the cellulose acetate membrane in a dot blot apparatus.

  • Wash the membrane with wash buffer to remove soluble proteins.

  • Perform immunodetection similar to Western blotting to detect the retained aggregated Tau.

  • Quantify the dot intensities.

Data Presentation

The following tables present hypothetical but representative quantitative data that could be obtained from the described experiments.

Table 1: Tau Protein Degradation in SH-SY5Y Cells Treated with Tau-PROTAC-VHL for 24 hours

Tau-PROTAC-VHL (nM)Total Tau Level (% of Control)Phospho-Tau (AT8) Level (% of Control)
0 (Vehicle)100 ± 5.2100 ± 6.1
0.185.3 ± 4.878.1 ± 5.5
152.1 ± 3.945.7 ± 4.2
1021.5 ± 2.718.9 ± 3.1
10010.2 ± 1.98.5 ± 2.0

Table 2: Cell Viability of SH-SY5Y Cells after 48-hour Treatment with Tau-PROTAC-VHL

Tau-PROTAC-VHL (nM)Cell Viability (% of Control)
0 (Vehicle)100 ± 4.5
198.2 ± 3.8
1095.7 ± 4.1
10092.3 ± 5.0
100088.1 ± 6.2

Table 3: Neuroprotective Effect of Tau-PROTAC-VHL on Neurite Outgrowth in Okadaic Acid-Treated Neurons

TreatmentAverage Neurite Length (µm)
Vehicle Control150.3 ± 12.5
Okadaic Acid (OA)75.8 ± 8.9
OA + Tau-PROTAC-VHL (10 nM)125.1 ± 10.2

Visualizations

Signaling Pathway of Tau-PROTAC-VHL Action

G cluster_pathway PROTAC-mediated Tau Degradation Pathway Tau Tau Protein Ternary Tau-PROTAC-VHL-VHL Ternary Complex Tau->Ternary PROTAC Tau-PROTAC-VHL PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Ub_Tau Polyubiquitinated Tau Ternary->Ub_Tau Ubiquitination Ub Ubiquitin Ub->Ub_Tau Proteasome Proteasome Ub_Tau->Proteasome Degradation Degraded Tau (Peptides) Proteasome->Degradation

Mechanism of Tau protein degradation mediated by Tau-PROTAC-VHL.
Experimental Workflow for PROTAC Validation

G cluster_workflow In Vitro Validation Workflow for Tau-PROTAC-VHL Start Synthesized Tau-PROTAC-VHL Degradation Assess Tau Degradation (Western Blot) Start->Degradation Viability Evaluate Cytotoxicity (MTT Assay) Start->Viability Localization Visualize Tau Reduction (Immunofluorescence) Degradation->Localization Neuroprotection Measure Neuroprotection (Neurite Outgrowth Assay) Degradation->Neuroprotection Aggregation Quantify Aggregates (Filter Retardation Assay) Degradation->Aggregation End Validated PROTAC Viability->End Localization->End Neuroprotection->End Aggregation->End

A comprehensive workflow for the in vitro validation of Tau-PROTAC-VHL.

References

Application Notes and Protocols for Designing PROTACs with (S,R,S)-AHPC-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeted Protein Degradation with PROTACs

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate disease-causing proteins by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[1][2] Unlike traditional inhibitors that require high occupancy to block a protein's function, PROTACs act catalytically, enabling the degradation of multiple target proteins with a single molecule.[1]

A PROTAC is a heterobifunctional molecule composed of three key components:

  • A ligand that binds to the target Protein of Interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.[1][3]

This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][3]

(S,R,S)-AHPC-Boc (also known as VH032-Boc) is a potent and widely used ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most successfully recruited E3 ligases in PROTAC development due to its widespread tissue expression.[4][5][6] The Boc-protected amine on this compound serves as a convenient synthetic handle for linker attachment, making it a valuable building block for PROTAC synthesis.[7]

PROTAC Design and Synthesis Workflow

The design of a successful PROTAC is a multi-step process that involves the careful selection of a POI ligand, an E3 ligase ligand, and an optimized linker. The linker's length, composition, and attachment points are critical determinants of the PROTAC's efficacy, influencing the stability and geometry of the ternary complex.[7][8]

PROTAC_Design_Workflow cluster_design PROTAC Design Phase cluster_synthesis Synthesis & Purification cluster_eval Evaluation Target 1. Identify Protein of Interest (POI) POILigand 2. Select POI Ligand (Warhead) Target->POILigand Linker 4. Design & Synthesize Linker Library (e.g., PEG, Alkyl chains) POILigand->Linker E3Ligand 3. Select E3 Ligase Ligand (this compound) E3Ligand->Linker Couple 5. Couple POI Ligand to Linker Linker->Couple Couple2 6. Couple Linker-POI to (S,R,S)-AHPC Couple->Couple2 Purify 7. Purify PROTAC Library Couple2->Purify Screen 8. In Vitro Screening (Degradation, Viability) Purify->Screen

Caption: General workflow for designing and synthesizing a PROTAC library.

Experimental Protocols

Protocol 3.1: Synthesis of an (S,R,S)-AHPC-based PROTAC

This protocol describes a general method for coupling this compound to a linker that is pre-attached to a POI ligand. This example assumes the POI-linker conjugate has a terminal carboxylic acid for amide bond formation with the deprotected (S,R,S)-AHPC amine.

Materials:

  • This compound[4]

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • POI-Linker-COOH conjugate

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • HPLC-grade solvents for purification

Procedure:

  • Boc Deprotection of this compound: a. Dissolve this compound in a solution of 20-50% TFA in DCM. b. Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS until the starting material is consumed. c. Remove the solvent and excess TFA under reduced pressure to yield the crude (S,R,S)-AHPC amine salt (VH032-NH2).[9][10]

  • Amide Coupling Reaction: a. In a clean, dry flask, dissolve the POI-Linker-COOH conjugate (1 equivalent) in anhydrous DMF. b. Add HATU (1.1 equivalents) and DIPEA (3 equivalents) to the solution. c. In a separate flask, dissolve the crude (S,R,S)-AHPC amine salt (1.2 equivalents) in anhydrous DMF and add DIPEA (2 equivalents) to neutralize the salt. d. Add the neutralized (S,R,S)-AHPC solution to the activated POI-Linker-COOH mixture. e. Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS.[7]

  • Purification: a. Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). b. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. c. Purify the crude PROTAC using reverse-phase preparative HPLC to obtain the final product with high purity. d. Confirm the identity and purity of the final PROTAC by LC-MS and NMR.[7]

Synthesis_Workflow Start This compound + POI-Linker-COOH Deprotect 1. Boc Deprotection (TFA/DCM) Start->Deprotect Couple 2. Amide Coupling (HATU/DIPEA in DMF) Deprotect->Couple Purify 3. HPLC Purification Couple->Purify Characterize 4. Characterization (LC-MS, NMR) Purify->Characterize Final Final PROTAC Molecule Characterize->Final Western_Blot_Workflow Start 1. Cell Seeding & PROTAC Treatment Lysis 2. Cell Lysis & Protein Quantification Start->Lysis SDS 3. SDS-PAGE & Membrane Transfer Lysis->SDS Blocking 4. Blocking & Primary Antibody Incubation (POI) SDS->Blocking Secondary 5. Secondary Antibody & Detection Blocking->Secondary Loading 6. Strip & Re-probe for Loading Control Secondary->Loading Analysis 7. Densitometry Analysis (DC50 / Dmax) Loading->Analysis In_Vivo_Workflow Lead Lead PROTAC from In Vitro Studies PK 1. Pharmacokinetic (PK) Studies (ADME Profiling) Lead->PK PD 2. Pharmacodynamic (PD) Studies (Target Degradation in Tissue) PK->PD Efficacy 3. Efficacy Studies (Disease Model) PD->Efficacy Clinical Candidate for Clinical Development Efficacy->Clinical

References

Application Notes and Protocols for (S,R,S)-AHPC-Boc Based PROTACs in Kinase Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The (S,R,S)-AHPC-Boc moiety is a widely used ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming the basis for a powerful class of PROTACs aimed at degrading a variety of pathogenic proteins, including kinases.[3][4]

Kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] PROTACs offer a distinct advantage over traditional kinase inhibitors by inducing the degradation of the entire kinase protein, thereby eliminating both its catalytic and non-catalytic scaffolding functions and potentially overcoming resistance mechanisms.[5]

These application notes provide a comprehensive guide to the use of this compound based PROTACs for the targeted degradation of kinases. Detailed protocols for key experiments are provided to facilitate the evaluation of these molecules in a research setting.

Mechanism of Action

The fundamental mechanism of an this compound based PROTAC involves the formation of a ternary complex between the target kinase, the PROTAC molecule, and the VHL E3 ligase complex. This proximity, induced by the PROTAC, leads to the polyubiquitination of the target kinase by the E3 ligase. The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the kinase into smaller peptides. The PROTAC molecule is subsequently released and can catalytically induce the degradation of additional kinase molecules.

cluster_PROTAC_Action PROTAC-Mediated Kinase Degradation Kinase Target Kinase Ternary_Complex Kinase-PROTAC-VHL Ternary Complex Kinase->Ternary_Complex Binds to PROTAC This compound based PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Recruited by Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Kinase Degradation Proteasome->Degradation Mediates

Caption: Mechanism of this compound PROTAC-mediated kinase degradation.

Quantitative Data Presentation

The efficacy of this compound based PROTACs can be quantified by their half-maximal degradation concentration (DC50) and their half-maximal inhibitory concentration (IC50) for cell proliferation. The following tables summarize data for representative kinase-targeting PROTACs.

PROTAC NameTarget KinaseCell LineDC50 (nM)IC50 (nM)Reference
SIAIS178 BCR-ABLK5628.524[3]
PROTAC EGFR degrader 8 EGFRHCC82715.5614.21[6]
SJF-1528 EGFR (wild-type)OVCAR839.2N/A[7]
SJF-1528 EGFR (Exon 20 Ins)HeLa736.2N/A[7]
PROTAC EGFR degrader 2 EGFRN/A36.514.0[8]

N/A: Data not available

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound based PROTACs against kinases.

Protocol 1: Western Blot Analysis of Kinase Degradation

This protocol describes the quantification of target kinase degradation in cultured cells following treatment with a PROTAC.

cluster_WB_Workflow Western Blot Workflow Cell_Culture 1. Cell Seeding & PROTAC Treatment Cell_Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE 3. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 4. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Data Analysis (Densitometry) Detection->Analysis

Caption: Experimental workflow for Western Blot analysis.

Materials:

  • Cell Line: e.g., K562 (for BCR-ABL), HCC827 (for EGFR)

  • PROTAC Compound: Stock solution in DMSO

  • Vehicle Control: DMSO

  • Cell Culture Medium: RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS): Ice-cold

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

  • Protein Assay: BCA or Bradford assay kit

  • SDS-PAGE reagents and equipment

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20)

  • Primary Antibodies: Specific for the target kinase (e.g., anti-BCR-ABL, anti-EGFR) and a loading control (e.g., anti-β-actin, anti-GAPDH)

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent Substrate (ECL)

  • Imaging System

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).[9]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.[9]

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[9]

    • Incubate the lysate on ice for 30 minutes.[1]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[9]

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[1]

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[9]

    • Transfer the separated proteins to a PVDF membrane.[1]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

    • Incubate the membrane with the primary antibody against the target kinase and the loading control overnight at 4°C.[1]

    • Wash the membrane three times with TBST.[9]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane three times with TBST.[9]

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.[1]

    • Quantify the band intensities using densitometry software. Normalize the target kinase band intensity to the loading control.[1]

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50.[1]

Protocol 2: In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target kinase in a cell-free system.

Materials:

  • Recombinant Proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), VHL E3 ligase complex, and the target kinase.

  • Ubiquitin

  • ATP

  • 10x Ubiquitination Buffer: (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)

  • PROTAC Compound

  • SDS-PAGE and Western Blot reagents

  • Anti-ubiquitin and anti-target kinase antibodies

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order: dH2O, 10x ubiquitination buffer, ubiquitin, ATP, recombinant target kinase, E1 enzyme, E2 enzyme, and the VHL E3 ligase complex.[2]

    • Add the PROTAC compound at various concentrations or a vehicle control (DMSO).

    • Set up control reactions, such as omitting ATP, E1, E3, or the PROTAC, to ensure the observed ubiquitination is dependent on all components.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 30-60 minutes.[2]

  • Reaction Termination and Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

    • Separate the reaction products by SDS-PAGE and perform a Western blot.

    • Probe the membrane with an anti-target kinase antibody to visualize a ladder of higher molecular weight bands corresponding to the ubiquitinated kinase. An anti-ubiquitin antibody can also be used to confirm ubiquitination.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay measures the effect of kinase degradation on cell proliferation and viability.

Materials:

  • Cell Line: e.g., K562

  • PROTAC Compound

  • Cell Culture Medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: (5 mg/mL in PBS)[10]

  • Solubilization Solution: (e.g., 10% SDS in 0.01 M HCl or DMSO)[11]

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000 cells/well for K562 cells) in 100 µL of medium.[11]

  • Compound Treatment:

    • Treat the cells with a serial dilution of the PROTAC compound. Include a vehicle control.

    • Incubate for a specified period (e.g., 48 or 72 hours).[11]

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[11][12]

  • Solubilization and Absorbance Reading:

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

    • Read the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Signaling Pathway Visualization

Degradation of a target kinase by an this compound based PROTAC can lead to the downregulation of its associated signaling pathway. The following diagram illustrates the impact of BCR-ABL degradation on downstream signaling in Chronic Myeloid Leukemia (CML).

cluster_BCR_ABL_Pathway Impact of BCR-ABL Degradation on Downstream Signaling BCR_ABL BCR-ABL Kinase Degradation Degradation BCR_ABL->Degradation STAT5 STAT5 BCR_ABL->STAT5 Activates PROTAC SIAIS178 ((S,R,S)-AHPC based) PROTAC->BCR_ABL Induces Degradation->STAT5 Inhibits Activation Proliferation Cell Proliferation & Survival Degradation->Proliferation Inhibits pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation pSTAT5->Proliferation Promotes

Caption: BCR-ABL signaling and its inhibition by PROTAC-mediated degradation.

Conclusion

This compound based PROTACs represent a powerful tool for the targeted degradation of kinases, offering a promising therapeutic strategy for various diseases. The protocols and data presented in these application notes provide a framework for researchers to effectively design, synthesize, and evaluate these novel degraders. Careful optimization of experimental conditions and thorough characterization of PROTAC activity are crucial for advancing this exciting technology towards clinical applications.

References

Probing Protein Function with (S,R,S)-AHPC-Boc: A Chemical Biology Approach

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-Boc, also known as VH032-Boc, is a crucial chemical tool for researchers engaged in targeted protein degradation. It serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cellular machinery responsible for protein turnover.[1][2][3][4][5][6] By incorporating this compound into heterobifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs), scientists can hijack the ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). This powerful technique opens new avenues for studying protein function and has emerged as a promising therapeutic modality for a range of diseases, including cancer and neurodegenerative disorders.[7][8]

PROTACs are comprised of three key components: a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as this compound for VHL.[7][9][10] The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[7][10] This targeted degradation offers a distinct advantage over traditional small-molecule inhibitors by physically removing the entire protein, thereby ablating both its enzymatic and non-enzymatic functions.

These application notes provide a comprehensive guide to employing this compound in chemical biology research. We present detailed protocols for key experiments, quantitative data for VHL ligand affinities, and a case study on the use of a VHL-based PROTAC to probe the function of the bromodomain-containing protein 4 (BRD4).

Data Presentation: VHL Ligand Affinities

The selection of an appropriate E3 ligase ligand is a critical step in the design of an effective PROTAC. The binding affinity of the ligand for the E3 ligase directly impacts the efficiency of ternary complex formation and subsequent target degradation. The following table summarizes the binding affinities (Kd) of several commonly used VHL ligands, providing a basis for comparison.

LigandBinding Affinity (Kd) to VHL (nM)Assay MethodReference
VH032 ((S,R,S)-AHPC)185Isothermal Titration Calorimetry (ITC)[11]
VH10144Fluorescence Polarization (FP)[11]
VHL-IN-137Not Specified[5]
VL285340 (IC50)Not Specified[5]
VHL Ligand 14196 (IC50)Not Specified[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of action for a PROTAC utilizing this compound to recruit VHL and a typical experimental workflow for evaluating its efficacy.

PROTAC_Mechanism PROTAC This compound-Linker-Target_Ligand Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation

PROTAC Mechanism of Action

Experimental Workflow for PROTAC Evaluation

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol is designed to verify the formation of the ternary complex consisting of the target protein, the this compound-based PROTAC, and the VHL E3 ligase.

Materials:

  • Cells expressing the target protein and VHL.

  • This compound-based PROTAC.

  • Proteasome inhibitor (e.g., MG132).

  • Co-Immunoprecipitation (Co-IP) lysis buffer.

  • Antibody against the target protein or VHL.

  • Protein A/G magnetic beads.

  • Wash buffer.

  • Elution buffer.

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the PROTAC at the desired concentration and time. A vehicle control (e.g., DMSO) should be included. To prevent degradation of the target protein and stabilize the ternary complex, pre-treat cells with a proteasome inhibitor like MG132 (10 µM) for 2-4 hours before and during PROTAC treatment.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in Co-IP lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific to the target protein or VHL overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them three to five times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads using elution buffer.

  • Western Blot Analysis: Analyze the eluted samples by SDS-PAGE and Western blotting. Probe the membrane with antibodies against the target protein and VHL to confirm their co-immunoprecipitation, which indicates the formation of the ternary complex.

Protocol 2: Western Blotting for Quantifying Protein Degradation

This protocol details the use of Western blotting to measure the dose-dependent degradation of a target protein induced by an this compound-based PROTAC.

Materials:

  • Cell line expressing the target protein.

  • This compound-based PROTAC.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE and Western blotting reagents.

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the primary antibody against the target protein and the loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) values.[9]

Protocol 3: In-Cell Target Protein Degradation Analysis using NanoBRET™

The NanoBRET™ Target Engagement and Protein:Protein Interaction assays offer a sensitive, live-cell method to quantify target engagement and ternary complex formation in real-time.

Materials:

  • Cells expressing the target protein fused to NanoLuc® luciferase and VHL fused to HaloTag®.

  • This compound-based PROTAC.

  • NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.

  • Opti-MEM® I Reduced Serum Medium.

  • White, 96-well assay plates.

  • Luminometer capable of measuring BRET.

Procedure:

  • Cell Preparation: Co-transfect cells with plasmids encoding the NanoLuc®-target protein fusion and the HaloTag®-VHL fusion. Plate the transfected cells in white assay plates.

  • Ligand and PROTAC Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate. Then, add a serial dilution of the PROTAC or vehicle control.

  • Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate. Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A dose-dependent increase in the NanoBRET™ ratio indicates PROTAC-induced proximity between the target protein and VHL, confirming ternary complex formation in live cells.[12]

Case Study: Probing BRD4 Function with a VHL-based PROTAC

Background: BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins that plays a critical role in transcriptional regulation and is a well-validated cancer target.[2] Small-molecule inhibitors of BRD4, such as JQ1, have shown therapeutic promise but are limited by their inhibitory mechanism. A PROTAC that induces the degradation of BRD4 can serve as a powerful tool to probe its function more comprehensively.

PROTAC Design: A well-characterized BRD4-degrading PROTAC, MZ1, was developed by tethering the BRD4 inhibitor JQ1 to a VHL ligand derived from (S,R,S)-AHPC.[2]

Experimental Findings:

  • Selective Degradation: Treatment of various cancer cell lines with MZ1 led to potent and selective degradation of BRD4 over its family members BRD2 and BRD3.[2] This selectivity provides a unique tool to dissect the specific functions of BRD4.

  • Dose- and Time-Dependent Degradation: Western blot analysis revealed that MZ1 induced BRD4 degradation in a dose- and time-dependent manner, with significant degradation observed at nanomolar concentrations.

  • Phenotypic Effects: Degradation of BRD4 by MZ1 resulted in significant anti-proliferative effects in cancer cells. For instance, in glioblastoma cells, MZ1 treatment led to decreased cell viability.

  • Mechanism of Action: The degradation of BRD4 by MZ1 was shown to be dependent on the proteasome and VHL, as co-treatment with a proteasome inhibitor (MG-132) or in VHL-deficient cells rescued BRD4 levels.

Quantitative Data for a BRD4-Degrading PROTAC (QCA570):

Cell Line (Bladder Cancer)BRD4 DC50 (nM)
5637~1
T24~1
UM-UC-3~1
J82~1
EJ-1~1

Data adapted from a study on the BRD4 PROTAC degrader QCA570, which also utilizes a VHL ligand.[6]

This case study demonstrates how an (S,R,S)-AHPC-based PROTAC can be a powerful tool to not only validate a therapeutic target but also to dissect the specific biological roles of a protein within a larger family, an endeavor often challenging with traditional inhibitors.

Off-Target Analysis

A critical aspect of developing and utilizing PROTACs is the assessment of their selectivity. Off-target degradation can lead to unforeseen cellular effects and toxicity. Global proteomics is a powerful, unbiased method to identify unintended protein degradation.

Protocol 4: Proteomic Analysis of Off-Target Effects

Materials:

  • Cell line of interest.

  • This compound-based PROTAC and an inactive control (e.g., a version with a mutated VHL-binding motif).

  • Lysis buffer for proteomics.

  • Reagents for protein digestion (e.g., trypsin).

  • Mass spectrometer and liquid chromatography system.

  • Data analysis software for proteomics.

Procedure:

  • Cell Treatment: Treat cells with the PROTAC, an inactive control, and a vehicle control.

  • Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins in each sample.

    • Compare the protein abundance between the PROTAC-treated and control samples.

    • Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples, but not in the inactive control samples, are potential off-targets.[1]

  • Validation: Validate potential off-target degradation using a targeted method such as Western blotting.

Conclusion

This compound is an indispensable tool in the field of chemical biology for the development of VHL-recruiting PROTACs. These molecules provide an unprecedented opportunity to induce the selective degradation of target proteins, enabling a deeper understanding of their cellular functions and offering a novel therapeutic paradigm. The protocols and data presented here serve as a comprehensive resource for researchers aiming to employ this compound to probe protein function and develop next-generation therapeutics. Rigorous experimental design, including the validation of ternary complex formation, quantification of protein degradation, and assessment of off-target effects, is essential for the successful application of this powerful technology.

References

Application Notes: Step-by-Step Synthesis of a VHL-Recruiting PROTAC from a VH032-Boc Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to eliminate specific proteins of interest (POIs).[1][2][3][4] A PROTAC consists of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] By bringing the target protein into close proximity with an E3 ligase, the PROTAC facilitates the ubiquitination of the target, marking it for degradation by the proteasome.[3][4]

The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully and widely utilized E3 ligases in PROTAC development.[1][3] VH032 is a potent and well-characterized small molecule ligand for VHL. To facilitate modular PROTAC synthesis, VH032 is often used in a precursor form, such as VH032-Boc, where a reactive amine is protected by a tert-butyloxycarbonyl (Boc) group.[5][6] This protecting group can be easily removed under acidic conditions to reveal a primary or secondary amine, which then serves as a conjugation point for a linker, followed by attachment of the target protein ligand.[5][6]

This document provides a detailed, step-by-step protocol for the synthesis of a representative PROTAC using a VH032-Boc precursor, a linker with a carboxylic acid functional group, and a hypothetical warhead (ligand for the POI) with a free amine.

Overall Synthetic Workflow

The synthesis is a sequential, three-step process that involves:

  • Boc Deprotection: Removal of the Boc protecting group from the VH032 precursor to expose the reactive amine.

  • Amide Coupling (Linker Conjugation): Formation of an amide bond between the deprotected VH032 and a bifunctional linker.

  • Amide Coupling (Warhead Conjugation): Attachment of the target protein ligand (warhead) to the other end of the linker to yield the final PROTAC.

This modular approach allows for the rapid synthesis of a library of PROTACs by varying the linker and warhead components.[7][8]

G cluster_0 cluster_1 A VH032-Boc Precursor B Deprotected VH032-Amine A->B Step 1: Deprotection C VH032-Linker Intermediate B->C Step 2: Amide Coupling D Final PROTAC C->D Step 3: Amide Coupling R1 TFA / DCM R2 Linker-COOH, HATU, DIPEA R3 Warhead-NH2, HATU, DIPEA

Figure 1: General workflow for the synthesis of a PROTAC from a VH032-Boc precursor.

Experimental Protocols

The following protocols are representative and may require optimization based on the specific linker and warhead used.

Materials and Reagents:

  • VH032-Boc Precursor (e.g., VH032-C2-NH-Boc)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Bifunctional Linker with terminal carboxylic acid (e.g., Boc-NH-PEG2-COOH)

  • Warhead with a terminal amine (POI-Ligand-NH2)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes, Methanol)

  • Preparative HPLC system

Step 1: Boc Deprotection of VH032 Precursor

This step removes the Boc protecting group to yield the free amine of VH032, which is essential for the subsequent coupling reaction.[5][6]

  • Procedure:

    • Dissolve VH032-Boc precursor (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M).

    • Add Trifluoroacetic acid (TFA, 10-20 eq) dropwise to the solution at 0 °C (ice bath).

    • Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Once complete, remove the solvent and excess TFA under reduced pressure (rotary evaporation).

    • The crude residue (VH032-amine as a TFA salt) is typically used directly in the next step without further purification.

  • Quantitative Data (Example):

ParameterValue
Starting MaterialVH032-C2-NH-Boc
YieldAssumed quantitative (~95-100%)
PurityUsed crude in the next step
AnalysisLC-MS to confirm mass of deprotected product

Step 2: Amide Coupling of Deprotected VH032 with Linker

This step involves forming a stable amide bond between the newly exposed amine on VH032 and the carboxylic acid of the linker using a peptide coupling agent like HATU.[1][4]

  • Procedure:

    • Dissolve the crude deprotected VH032-amine (1.0 eq) and the bifunctional linker (e.g., Boc-NH-PEG2-COOH, 1.1 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.1 M).

    • Add N,N-Diisopropylethylamine (DIPEA, 4.0 eq) to the mixture and stir for 5 minutes at room temperature. DIPEA acts as a base to neutralize the TFA salt and facilitate the coupling.

    • Add HATU (1.2 eq) to the reaction mixture.

    • Stir at room temperature for 2-4 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with Ethyl Acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product (VH032-Linker intermediate) by flash column chromatography.

  • Quantitative Data (Example):

ParameterValue
Reaction TypeAmide Coupling
Coupling AgentHATU
Yield60-80%
Purity (post-chromatography)>95%
Analysis¹H NMR, LC-MS

Step 3: Final PROTAC Synthesis (Warhead Conjugation)

This final step mirrors the logic of Step 2: deprotection of the linker's other end (if necessary) followed by amide coupling to the warhead. Assuming the linker used in Step 2 has a Boc-protected amine at the other end, a deprotection step is first required.

  • Procedure (Deprotection & Coupling):

    • Deprotection: Perform a Boc deprotection on the VH032-Linker intermediate as described in Step 1.

    • Coupling: Dissolve the deprotected VH032-Linker-amine intermediate (1.0 eq) and the warhead containing a carboxylic acid (Warhead-COOH, 1.1 eq) in anhydrous DMF.

    • Add DIPEA (4.0 eq) followed by HATU (1.2 eq).

    • Stir at room temperature for 2-12 hours, monitoring by LC-MS.

    • Work up the reaction as described in Step 2.

    • Purify the final PROTAC compound using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to achieve high purity.

  • Quantitative Data (Example):

ParameterValue
Reaction TypeAmide Coupling
Coupling AgentHATU
Yield (Final Step)40-70%
Purity (post-HPLC)>98%
Analysis¹H NMR, ¹³C NMR, HRMS, HPLC Purity

PROTAC Mechanism of Action: Signaling Pathway

The synthesized PROTAC functions by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex.[3] This proximity leads to the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, which is then recognized and degraded by the 26S proteasome.

G cluster_0 Cellular Environment PROTAC PROTAC (VH032-Linker-Warhead) Ternary Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds VHL VHL E3 Ligase Complex VHL->Ternary Binds Ub_POI Poly-ubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Ub_POI->PROTAC Release & Recycle Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 2: Mechanism of action for a VHL-recruiting PROTAC.

References

In Vivo Applications of (S,R,S)-AHPC-Boc Containing PROTACs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. This approach provides a powerful alternative to traditional small-molecule inhibitors, particularly for targeting proteins that have been historically challenging to drug.

A key component in the design of many successful PROTACs is the recruitment of an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is a commonly utilized ligase in PROTAC design, and (S,R,S)-AHPC-Boc serves as a well-established, high-affinity ligand for VHL. This linker is integral to the construction of VHL-based PROTACs, enabling the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.

This document provides detailed application notes and protocols for the in vivo use of this compound containing PROTACs, with a focus on their applications in oncology. We will explore their use in targeting key cancer-related proteins such as Bruton's tyrosine kinase (BTK), p38 mitogen-activated protein kinase α (p38α), and Bromodomain-containing protein 4 (BRD4).

Mechanism of Action of this compound Containing PROTACs

This compound containing PROTACs are heterobifunctional molecules. One end of the molecule contains a warhead that specifically binds to the target protein of interest (POI). The other end features the this compound moiety, which binds to the VHL E3 ubiquitin ligase. A flexible linker connects these two components.

The binding of the PROTAC to both the POI and VHL brings them into close proximity, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism_of_Action Mechanism of Action of a VHL-based PROTAC POI Target Protein (e.g., BTK, p38α, BRD4) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC This compound containing PROTAC PROTAC:s->PROTAC:s PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex E2 E2 Enzyme E2->Ternary_Complex Recruitment Ub Ubiquitin Ub->E2 PolyUb_POI Polyubiquitinated Target Protein Ternary_Complex->PolyUb_POI Ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: Mechanism of Action for a VHL-based PROTAC.

In Vivo Applications and Quantitative Data

Here, we summarize the in vivo applications and available quantitative data for this compound containing PROTACs targeting BTK, p38α, and BRD4.

BTK-Targeting PROTACs

Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target in B-cell malignancies.

Signaling Pathway:

BTK_Signaling_Pathway BTK Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK PIP3 PIP3 PIP3->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NF_kB NF-κB Ca_PKC->NF_kB Cell_Survival Cell Survival & Proliferation NF_kB->Cell_Survival

Figure 2: Simplified BTK Signaling Pathway.

Quantitative In Vivo Data:

PROTAC NameTargetE3 Ligase LigandAnimal ModelDosingKey FindingsReference
SJF638 BTKThis compound analogueMice1 mg/kg, IVDC50 = 374 nM, Dmax = 49% in NAMALWA cells. In vivo PK data showed rapid clearance.[1]
SJF678 BTKThis compound analogueMice1 mg/kg, IVDC50 = 162 nM, Dmax = 50% in NAMALWA cells. In vivo PK data showed rapid clearance.[1]
p38α-Targeting PROTACs

p38α is a key kinase in the MAPK signaling pathway, which is involved in cellular responses to stress and inflammation and has been implicated in cancer.

Signaling Pathway:

p38_MAPK_Signaling_Pathway p38 MAPK Signaling Pathway Stress_Cytokines Stress / Cytokines MAP3K MAP3K (e.g., ASK1, TAK1) Stress_Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_alpha p38α MKK3_6->p38_alpha Downstream_Kinases Downstream Kinases (e.g., MK2, MSK1) p38_alpha->Downstream_Kinases Transcription_Factors Transcription Factors (e.g., ATF2, p53) p38_alpha->Transcription_Factors Cellular_Response Inflammation, Apoptosis, Cell Cycle Arrest Downstream_Kinases->Cellular_Response Transcription_Factors->Cellular_Response

Figure 3: Simplified p38 MAPK Signaling Pathway.

Quantitative In Vivo Data:

PROTAC NameTargetE3 Ligase LigandAnimal ModelDosingKey FindingsReference
NR-11c p38αThis compound analogueMammary tumor-bearing miceLocal administrationInduced p38α degradation in mammary tumors. Systemic administration led to degradation primarily in the liver.[2][3]
BRD4-Targeting PROTACs

BRD4 is an epigenetic reader that plays a critical role in the transcription of key oncogenes, including c-MYC.

Signaling Pathway:

BRD4_Signaling_Pathway BRD4 Transcriptional Regulation BRD4 BRD4 P_TEFb P-TEFb BRD4->P_TEFb Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II Phosphorylation Oncogenes Oncogene Transcription (e.g., c-MYC) RNA_Pol_II->Oncogenes Cell_Proliferation Cancer Cell Proliferation Oncogenes->Cell_Proliferation

Figure 4: Simplified BRD4 Transcriptional Regulation Pathway.

Quantitative In Vivo Data:

PROTAC NameTargetE3 Ligase LigandAnimal ModelDosingKey FindingsReference
MZ1 BRD4VH032 (this compound analogue)JQ1-resistant TNBC xenograftNot specifiedRescued tumor growth and reduced BRD4 expression.[4]
ARV-825 BRD4Cereblon ligandT-ALL xenograftNot specifiedSignificantly reduced tumor growth.[5]

Experimental Protocols

The following are generalized protocols for in vivo studies using this compound containing PROTACs, based on methodologies reported in the literature. Researchers should optimize these protocols based on the specific characteristics of their PROTAC molecule and cancer model.

Experimental Workflow for a Subcutaneous Xenograft Study:

Xenograft_Workflow Typical Workflow for a Preclinical Xenograft Study Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. PROTAC Administration Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Study Endpoint & Tissue Collection Monitoring->Endpoint Analysis 8. Pharmacodynamic & Efficacy Analysis Endpoint->Analysis

Figure 5: A typical workflow for a preclinical xenograft study.

Protocol 1: Subcutaneous Xenograft Mouse Model
  • Animal Husbandry:

    • Use immunodeficient mice (e.g., BALB/c nude, NOD-SCID) of 6-8 weeks of age.

    • House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.

    • Allow mice to acclimatize for at least one week before the start of the experiment.

    • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Cell Preparation and Implantation:

    • Culture the desired cancer cell line (e.g., NAMALWA for BTK, MDA-MB-231 for p38α, HCC1806 for BRD4) under standard conditions.

    • Harvest cells during the logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1x10⁷ to 5x10⁷ cells/mL.

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[6]

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.[6]

Protocol 2: PROTAC Formulation and Administration
  • Formulation (Example for Intraperitoneal Injection):

    • Prepare a vehicle solution, for example, 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[1]

    • Dissolve the this compound containing PROTAC in the vehicle to the desired final concentration for dosing. The concentration will depend on the specific PROTAC and the desired dose (e.g., mg/kg).

  • Administration:

    • Administer the formulated PROTAC or vehicle control to the mice via the desired route (e.g., intraperitoneal, intravenous, or oral gavage) at the predetermined dosing schedule (e.g., daily, every other day).

    • Monitor the body weight of the mice 2-3 times per week as a general indicator of toxicity.

Protocol 3: Pharmacodynamic and Efficacy Analysis
  • Efficacy Assessment:

    • Continue to measure tumor volume and body weight throughout the study.

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors and record their final weight and volume.

  • Pharmacodynamic (Target Degradation) Analysis:

    • For pharmacodynamic studies, mice can be euthanized at various time points after a single or multiple doses of the PROTAC.

    • Collect tumors and other relevant tissues.

    • Homogenize the tissue samples in lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Analyze the levels of the target protein (and other relevant biomarkers) by Western blotting.

Protocol 4: Western Blotting for Tumor Tissue
  • Protein Extraction:

    • Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the homogenate at high speed to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Electrophoresis and Transfer:

    • Quantify the protein concentration of each lysate.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BTK, anti-p38, anti-BRD4) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.

Conclusion

This compound containing PROTACs represent a versatile and powerful class of molecules for inducing the in vivo degradation of a wide range of cancer-relevant targets. The data and protocols presented here provide a foundation for researchers to design and execute their own in vivo studies to evaluate the efficacy of novel VHL-based PROTACs. Careful optimization of the experimental conditions, including the animal model, PROTAC formulation, and dosing regimen, is crucial for obtaining robust and reproducible results. The continued exploration of this promising therapeutic modality holds great potential for the development of new and effective cancer treatments.

References

Troubleshooting & Optimization

troubleshooting failed (S,R,S)-AHPC-Boc PROTAC synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S,R,S)-AHPC-Boc based PROTACs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these important molecules.

Troubleshooting Failed Synthesis Reactions

This section addresses common problems encountered during the synthesis of this compound PROTACs, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: I am having trouble with the Boc deprotection of my this compound precursor. What are the common causes of failure and how can I troubleshoot this step?

Answer:

Failure in the Boc deprotection step is a common hurdle. The primary goal is to efficiently remove the Boc group without affecting other acid-sensitive functionalities in your molecule. Here are the common causes and solutions:

  • Incomplete Deprotection:

    • Cause: Insufficient acid strength or concentration, or short reaction time.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, you can try increasing the concentration of the acid or extending the reaction time. Ensure your reagents, especially the acid, are not degraded.

  • Degradation of the Product:

    • Cause: Some functional groups within your PROTAC molecule may be sensitive to the acidic conditions required for Boc deprotection.

    • Solution: If you observe product degradation, consider using milder deprotection conditions. For instance, using 4M HCl in dioxane is a common and effective alternative to Trifluoroacetic Acid (TFA) and can sometimes be better tolerated by sensitive molecules. Running the reaction at 0°C can also help minimize side reactions.

  • Side Reactions:

    • Cause: The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on your molecule, leading to unwanted byproducts.[1]

    • Solution: The choice of solvent can influence the outcome. Anhydrous conditions, for example using TFA in dry dioxane, might better protect sensitive esters.[2]

Here is a summary of common Boc deprotection methods with their typical conditions:

ReagentTypical ConditionsReaction TimeExpected YieldNotes
Trifluoroacetic Acid (TFA)20-50% TFA in Dichloromethane (DCM)30-60 min>95%Highly effective and common, but can be harsh on acid-labile groups.[3]
4M HCl in 1,4-Dioxane4-10 equivalents of HCl15-60 min>90%A good alternative to TFA, often considered milder.[2][3]
Oxalyl Chloride1-3 equivalents in a suitable solvent1-4 hoursVariableCan be used under milder conditions for sensitive substrates.[3]

Question 2: My amide coupling reaction between the deprotected (S,R,S)-AHPC amine and the linker-warhead is failing or giving low yields. What should I investigate?

Answer:

Amide bond formation is a critical step in PROTAC synthesis, and its failure can be attributed to several factors. Here's a breakdown of what to check:

  • Ineffective Coupling Reagents:

    • Cause: The chosen coupling reagents may not be suitable for your specific substrates, or they may have degraded.

    • Solution: Ensure your coupling agents, such as HATU, HOBt, or EDC, are fresh and stored under appropriate conditions. If one set of reagents fails, consider trying an alternative combination. For example, PyAOP with N-methylimidazole is another effective coupling system.[4]

  • Incorrect Base or Stoichiometry:

    • Cause: The choice and amount of base are crucial. An inappropriate base or incorrect stoichiometry can hinder the reaction. The presence of an ammonium (B1175870) salt counterion from the previous deprotection step can also negatively impact the reaction.[5]

    • Solution: A hindered base like N,N-Diisopropylethylamine (DIPEA) is commonly used to avoid side reactions.[6] Ensure you are using the correct molar equivalents of the base to neutralize any acid present and to facilitate the coupling. If your amine is an ammonium salt, you may need to add additional base.

  • Solvent and Reaction Conditions:

    • Cause: The solvent can significantly influence the reaction's success. Additionally, temperature and reaction time may not be optimal.

    • Solution: Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) are common solvents for amide coupling.[6] Ensure your solvent is dry. Most amide couplings are run at room temperature for several hours (e.g., 4-24 hours).[6][7] Monitoring the reaction by LC-MS is essential to determine the optimal reaction time.

Here is a table of common amide coupling conditions:

Coupling ReagentsBaseSolventTypical Reaction Time
HATU, HOBtDIPEADMF12-24 hours[6]
Supported DCC, Oxyma PureSupported CO3²⁻CH2Cl2/CH3CN4 hours[7]
PyAOPN-methylimidazoleNot specifiedNot specified[4]

Question 3: I am facing challenges in purifying my final this compound PROTAC. What are the best practices?

Answer:

PROTACs are often large and complex molecules, which can make purification challenging. Here are some tips:

  • Chromatography:

    • Technique: Flash column chromatography and High-Performance Liquid Chromatography (HPLC) are standard methods for purifying PROTACs.[6][7]

    • Tips: Due to the often-greasy nature of PROTACs, a normal-phase silica (B1680970) gel column might not be effective. Reverse-phase chromatography (e.g., C18) is often more successful. A gradient elution with solvents like acetonitrile/water or methanol/water with a modifier like TFA or formic acid is typically used.

  • Characterization:

    • Technique: After purification, it is crucial to confirm the identity and purity of your PROTAC.

    • Methods: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to check the purity and confirm the molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation.[6][]

Frequently Asked Questions (FAQs)

Q1: What is the role of the (S,R,S) stereochemistry in the AHPC moiety?

A1: The (S,R,S) stereochemistry of the α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold is critical for its high-affinity binding to the von Hippel-Lindau (VHL) E3 ligase.[6][9] Using an incorrect epimer will result in an inactive PROTAC that cannot recruit the VHL E3 ligase and therefore will not induce protein degradation.[9]

Q2: My synthesized PROTAC is pure, but it doesn't degrade the target protein. What could be the issue?

A2: If the synthesis and purification are successful, the lack of degradation activity points towards a problem with the PROTAC's biological function. Common causes include:

  • Inefficient Ternary Complex Formation: The linker connecting the this compound and the warhead may be of an inappropriate length or composition, preventing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.[9]

  • The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive and inhibit the formation of the necessary ternary complex. This leads to a decrease in degradation at higher PROTAC concentrations.[9]

  • Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane to reach their intracellular target.

Q3: How can I confirm that my synthesized PROTAC is engaging the VHL E3 ligase?

A3: A competition experiment can be performed. Co-treat your cells with your PROTAC and an excess of a free VHL ligand (like (S,R,S)-AHPC). If your PROTAC is working correctly, the excess free ligand will compete for binding to VHL, leading to a reduction in the degradation of your target protein.[9]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound using TFA

  • Dissolve the Boc-protected this compound intermediate (1.0 equivalent) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.[3]

  • Cool the solution to 0°C using an ice bath.

  • Slowly add Trifluoroacetic acid (TFA) (10-20 equivalents, often as a 20-50% solution in DCM) to the stirred solution.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting residue is the amine trifluoroacetate (B77799) salt, which can often be used in the next step without further purification.

Protocol 2: Amide Coupling of Deprotected (S,R,S)-AHPC with a Carboxylic Acid Linker

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve the deprotected (S,R,S)-AHPC amine (1.0 equivalent) and the carboxylic acid-containing linker-warhead (1.0-1.2 equivalents) in anhydrous Dimethylformamide (DMF).[6]

  • Add HATU (1.2 equivalents) and HOBt (1.2 equivalents) to the solution.[6]

  • Add N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.[6]

  • Stir the reaction at room temperature for 12-24 hours.[6]

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction (e.g., with water or saturated ammonium chloride solution) and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Visualizations

PROTAC_Synthesis_Workflow General Workflow for this compound PROTAC Synthesis cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification & Analysis start This compound deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection deprotected_amine Deprotected (S,R,S)-AHPC Amine deprotection->deprotected_amine coupling Amide Coupling (e.g., HATU, DIPEA in DMF) deprotected_amine->coupling linker_warhead Linker-Warhead-COOH linker_warhead->coupling final_protac Final PROTAC coupling->final_protac purification Purification (e.g., HPLC) final_protac->purification analysis Analysis (LC-MS, NMR) purification->analysis

Caption: A generalized workflow for the synthesis of this compound PROTACs.

Troubleshooting_Logic Troubleshooting Logic for Failed PROTAC Synthesis cluster_deprotection Boc Deprotection Issues cluster_coupling Amide Coupling Issues start Synthesis Reaction Failed incomplete_deprotection Incomplete Reaction? start->incomplete_deprotection degradation Product Degradation? start->degradation low_yield Low Yield? start->low_yield no_product No Product? start->no_product check_reagents Check Acid Strength/Time incomplete_deprotection->check_reagents milder_conditions Use Milder Acid (e.g., HCl/Dioxane) degradation->milder_conditions check_coupling_reagents Check Coupling Reagents/Base low_yield->check_coupling_reagents optimize_conditions Optimize Solvent/Conditions no_product->optimize_conditions

Caption: A logical workflow for troubleshooting common issues in PROTAC synthesis.

References

Technical Support Center: Overcoming Off-Target Effects with (S,R,S)-AHPC-Boc PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-Boc containing Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for PROTACs utilizing the this compound E3 ligase ligand?

A1: PROTACs containing the this compound moiety are heterobifunctional molecules designed to hijack the cell's natural protein disposal system.[1] (S,R,S)-AHPC is a derivative of the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand.[2][3] The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and the VHL E3 ligase, forming a ternary complex.[4] This proximity induces the VHL ligase to ubiquitinate the POI, marking it for degradation by the 26S proteasome.[5] The PROTAC is then released to facilitate the degradation of another POI molecule.[5]

Q2: What are the common causes of off-target effects with this compound PROTACs?

A2: Off-target effects with this compound PROTACs can arise from several factors:

  • Promiscuous Warhead: The ligand binding to your protein of interest (the "warhead") may have affinity for other proteins with similar binding domains, leading to their unintended degradation.[1][6]

  • Unfavorable Ternary Complex Formation: The specific geometry of the ternary complex formed between the POI, PROTAC, and VHL can influence which proteins are presented for ubiquitination. The linker connecting the warhead and the this compound ligand plays a critical role in determining this geometry.[7][]

  • E3 Ligase-Dependent Off-Targets: While VHL-based PROTACs are generally considered to have fewer off-target degradation profiles compared to some other E3 ligases like Cereblon (CRBN), off-target effects can still occur.[6]

  • "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the POI or the E3 ligase, which can lead to a decrease in degradation of the intended target and potentially contribute to off-target pharmacology.[9]

Q3: How can I minimize off-target effects when designing my this compound PROTAC?

A3: Minimizing off-target effects is a key aspect of successful PROTAC development. Consider the following strategies during the design phase:

  • Optimize the Warhead: Utilize a highly selective ligand for your POI to reduce the likelihood of binding to unintended proteins.[1]

  • Systematic Linker Modification: The length, composition, and attachment point of the linker are critical for optimal ternary complex formation and selectivity.[][10] Systematically varying the linker can help identify a PROTAC with an improved selectivity profile.[1]

  • Computational Modeling: Employing molecular dynamics simulations can help predict the conformation of the ternary complex and guide the rational design of the linker to favor productive interactions for on-target degradation while minimizing off-target effects.[11]

Troubleshooting Guides

Problem 1: My this compound PROTAC degrades known off-targets of the warhead.
  • Possible Cause: The warhead's inherent lack of specificity is leading to the degradation of multiple proteins.

  • Troubleshooting Steps:

    • Validate Off-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that the PROTAC is physically engaging with the identified off-target proteins in a cellular context.[12][13]

    • Modify the Warhead: If possible, synthesize a new PROTAC with a more selective warhead for your POI.

    • Optimize the Linker: Even with a promiscuous warhead, linker optimization can sometimes impart selectivity. A different linker may alter the geometry of the ternary complex in a way that disfavors the ubiquitination of the off-target protein.[10]

Problem 2: Quantitative proteomics reveals unexpected protein degradation unrelated to the warhead's known targets.
  • Possible Cause: The PROTAC is inducing the degradation of proteins through a mechanism independent of the warhead's primary pharmacology. This could be due to favorable but unintended ternary complex formation with other proteins.

  • Troubleshooting Steps:

    • Confirm Degradation: Validate the proteomics hits using an orthogonal method, such as Western blotting, with specific antibodies for the potential off-target proteins.[9]

    • Generate a Negative Control: Synthesize a control PROTAC with an inactive stereoisomer of the this compound ligand (e.g., (S,S,S)-AHPC-Boc) to confirm that the degradation is dependent on VHL recruitment.[14]

    • Linker Modification Series: Synthesize a series of PROTACs with varying linker lengths and compositions to assess the impact on the off-target degradation profile. A change in the linker can disrupt the non-productive ternary complex formation.[][11]

    • CETSA for Off-Target Engagement: Perform CETSA to determine if the PROTAC directly binds to the unexpected off-target protein.[12]

Data Presentation

Table 1: Impact of Linker Length on the Degradation of a Target Protein by a VHL-recruiting PROTAC.

PROTACLinker CompositionTarget ProteinDC50 (nM)Dmax (%)
PROTAC APEG3Protein X15085
PROTAC BPEG4Protein X5095
PROTAC CPEG6Protein X25>98
PROTAC DAlkyl C8Protein X8090

This table illustrates how systematically increasing the length of a PEG linker can improve the degradation potency (lower DC50) and efficacy (higher Dmax) of a VHL-recruiting PROTAC. The comparison with an alkyl linker highlights that both length and composition are important determinants of PROTAC activity.

Experimental Protocols

Protocol 1: Global Quantitative Proteomics for Off-Target Profiling

This protocol outlines a general workflow for identifying off-target protein degradation using mass spectrometry.

  • Cell Culture and Treatment:

    • Culture cells of interest to ~80% confluency.

    • Treat cells with your this compound PROTAC at its optimal degradation concentration and a higher concentration to assess the "hook effect".

    • Include a vehicle control (e.g., DMSO) and a negative control PROTAC (with an inactive VHL ligand).

    • Incubate for a time course (e.g., 6, 12, and 24 hours) to distinguish between direct and downstream effects.

  • Cell Lysis and Protein Digestion:

    • Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Reduce, alkylate, and digest proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze peptide samples using a high-resolution mass spectrometer.

    • Acquire data in a data-dependent or data-independent acquisition mode.

  • Data Analysis:

    • Process the raw mass spectrometry data using software such as MaxQuant or Spectronaut to identify and quantify proteins.

    • Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Off-Target Validation

This protocol describes how to validate the engagement of a PROTAC with a potential off-target protein.[12][13]

  • Cell Treatment:

    • Treat intact cells with the this compound PROTAC at various concentrations. Include a vehicle control.

  • Heat Treatment:

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.

  • Cell Lysis and Separation of Soluble Proteins:

    • Lyse the cells by freeze-thawing.

    • Centrifuge the lysates at high speed to pellet aggregated, denatured proteins.

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the specific off-target protein in the soluble fraction using Western blotting or targeted mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble protein against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.

Mandatory Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Protein of Interest (POI) PROTAC This compound PROTAC POI->PROTAC Binds to Warhead TernaryComplex POI-PROTAC-VHL Ternary Complex VHL VHL E3 Ligase VHL->PROTAC Binds to this compound Ubiquitination Ubiquitination of POI TernaryComplex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded POI Proteasome->Degradation

Caption: Mechanism of action for this compound PROTACs.

Troubleshooting_Workflow Start Off-Target Degradation Observed Step1 Validate with Orthogonal Method (e.g., Western Blot) Start->Step1 Decision1 Degradation Confirmed? Step1->Decision1 Step2 Perform CETSA for Off-Target Engagement Decision1->Step2 Yes FalseEnd Re-evaluate Primary Target and PROTAC Design Decision1->FalseEnd No Decision2 Direct Engagement? Step2->Decision2 Step3a Optimize Warhead or Linker to Disrupt Ternary Complex Decision2->Step3a Yes Step3b Investigate Downstream Signaling Effects Decision2->Step3b No End Off-Target Effect Mitigated Step3a->End Step3b->End

Caption: Troubleshooting workflow for off-target degradation.

References

Technical Support Center: Enhancing Cell Permeability of (S,R,S)-AHPC-Boc Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for enhancing the cell permeability of (S,R,S)-AHPC-Boc derivatives, which are commonly used as ligands for the von Hippel-Lindau (VHL) E3 ligase in Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: My PROTAC incorporating an this compound derivative shows low degradation of the target protein. Could this be a permeability issue?

A1: Yes, poor cell permeability is a common reason for reduced efficacy of PROTACs.[1] These molecules are often large and may not efficiently cross the cell membrane to reach their intracellular targets.[1] If your PROTAC is not effectively entering the cell, it cannot form the necessary ternary complex with the target protein and the E3 ligase, thus preventing ubiquitination and degradation.[2] It is crucial to assess the cell permeability of your compound to determine if this is the limiting factor.

Q2: What are the key physicochemical properties of this compound derivatives and their resulting PROTACs that influence cell permeability?

A2: The cell permeability of PROTACs is influenced by several factors, including:

  • Molecular Weight (MW): PROTACs are inherently large molecules, which can hinder passive diffusion across the cell membrane.[3]

  • Polar Surface Area (PSA): A high PSA, due to the presence of polar groups like amides and hydroxyls, can reduce permeability. Strategies that mask these polar groups, for instance, through intramolecular hydrogen bonding, can create a more compact, "chameleon-like" structure with improved permeability.[1][4]

  • Hydrogen Bond Donors (HBDs): A large number of HBDs can negatively impact membrane permeability.[5]

  • Linker Composition: The linker connecting the this compound moiety to the target protein ligand plays a critical role. The length, flexibility, and chemical nature of the linker can significantly affect the overall physicochemical properties and conformation of the PROTAC, thereby influencing its permeability.[6][7]

Q3: How can I chemically modify my this compound-based PROTAC to improve its cell permeability?

A3: Several chemical modification strategies can be employed:

  • Amide-to-Ester Substitution: Replacing an amide bond with an ester can reduce the number of hydrogen bond donors and decrease polarity, which has been shown to improve permeability.[8] One study demonstrated that substituting the N-terminal tert-Leu amide with an ester in a VHL ligand derivative resulted in a 1.5 to 2-fold increase in permeability.[9]

  • Linker Optimization: The composition and length of the linker are critical. Shorter linkers often lead to increased permeability.[5] However, the linker must be long enough to allow for the formation of a stable ternary complex.[10] The use of polyethylene (B3416737) glycol (PEG) linkers can enhance solubility and permeability.[10]

  • Intramolecular Hydrogen Bonding: Designing the PROTAC to favor the formation of intramolecular hydrogen bonds can shield polar groups from the solvent, reducing the effective PSA and improving permeability.[4]

Q4: I am observing conflicting results between my PAMPA and Caco-2 permeability assays. What could be the reason?

A4: Discrepancies between PAMPA and Caco-2 assay results are not uncommon and can provide valuable insights into the transport mechanism of your compound.

  • High PAMPA, Low Caco-2: This may indicate that your compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp), which is expressed in Caco-2 cells but not present in the artificial PAMPA membrane.[11]

  • Low PAMPA, High Caco-2: This could suggest that your compound is actively transported into the cells by an uptake transporter present in Caco-2 cells.[11]

  • Paracellular Transport: The Caco-2 assay can account for paracellular transport (movement through the tight junctions between cells), whereas PAMPA only measures passive, transcellular diffusion.[11]

Troubleshooting Guides

Issue 1: Low Permeability Observed in PAMPA Assay

  • Problem: The compound shows low passive diffusion.

  • Possible Causes:

    • High molecular weight.

    • High polar surface area.

    • Suboptimal lipophilicity.

  • Troubleshooting Steps:

    • Structural Modification: Consider the chemical modification strategies outlined in FAQ Q3, such as amide-to-ester substitution or linker optimization.

    • Assess Lipophilicity: Determine the LogP or LogD of your compound. If it is outside the optimal range for permeability, consider modifications to increase or decrease lipophilicity.

    • Formulation Strategies: For in vitro assays, ensure the compound is fully solubilized. Using a small percentage of a co-solvent like DMSO is common, but the final concentration should be kept low (typically <1%) to avoid affecting membrane integrity.[12]

Issue 2: High Efflux Ratio in Caco-2 Assay

  • Problem: The permeability from the basolateral to the apical side is significantly higher than from the apical to the basolateral side, indicating active efflux.

  • Possible Causes:

    • The compound is a substrate for an efflux transporter like P-gp or BCRP.

  • Troubleshooting Steps:

    • Co-incubation with Inhibitors: Perform the Caco-2 assay in the presence of known inhibitors of common efflux transporters (e.g., verapamil (B1683045) for P-gp). A significant increase in apical-to-basolateral permeability in the presence of the inhibitor confirms that your compound is a substrate for that transporter.[12]

    • Structural Modifications: Modify the compound to reduce its affinity for the efflux transporter. This can be a challenging medicinal chemistry effort, often involving iterative structure-activity relationship (SAR) studies.

Data Presentation

Table 1: Permeability of VHL-Based PROTACs with Varying Linkers

CompoundLinker CompositionPAMPA Permeability (Pₑ x 10⁻⁶ cm/s)Reference
PROTAC 1Alkyl Chain0.002[5]
PROTAC 21-unit PEG0.005[5]
PROTAC 32-unit PEG0.003[5]
PROTAC 43-unit PEG0.002[5]

Data synthesized from literature to illustrate the impact of linker composition on permeability.

Table 2: Effect of Amide-to-Ester Substitution on Permeability

CompoundKey Functional GroupPAMPA Permeability (Pₑ x 10⁻⁶ cm/s)Fold Increase in PermeabilityReference
Amide AnalogAmide0.010-[9]
Ester AnalogEster0.0202.0[9]

Illustrative data based on findings from referenced literature.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted from standard methodologies for assessing passive permeability.[11][13]

Materials:

  • 96-well PAMPA plate (with a filter membrane)

  • Acceptor plate

  • Phospholipid solution (e.g., 1% lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (high and low permeability)

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare the Artificial Membrane: Gently add 5 µL of the phospholipid solution to each well of the donor plate, ensuring the entire membrane surface is coated.[13]

  • Prepare Dosing Solutions: Dilute the test and control compounds to the final desired concentration (e.g., 100 µM) in PBS. The final DMSO concentration should be kept below 1%.

  • Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.[13]

  • Assemble the PAMPA Sandwich: Add 150 µL of the dosing solution to each well of the donor plate.[13] Carefully place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for 5-18 hours with gentle shaking.[11]

  • Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Apparent Permeability (Pₑ): The apparent permeability coefficient is calculated using the following equation:

    where:

    • V_D = volume of the donor well

    • V_A = volume of the acceptor well

    • A = area of the membrane

    • t = incubation time

    • C_A(t) = concentration in the acceptor well at time t

    • C_equilibrium = equilibrium concentration

Caco-2 Cell Permeability Assay

This protocol provides a general workflow for assessing permeability across a Caco-2 cell monolayer.[14][15]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound and controls

  • Transepithelial Electrical Resistance (TEER) meter

  • Lucifer Yellow (for monolayer integrity check)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture the cells for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions. Change the culture medium every 2-3 days.

  • Monolayer Integrity Check:

    • Measure the TEER of the monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).[15]

    • Perform a Lucifer Yellow leakage assay. A low permeability of Lucifer Yellow indicates a tight monolayer.

  • Permeability Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the dosing solution containing the test compound to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C for a specified time (e.g., 2 hours) with gentle shaking.

    • At the end of the incubation, collect samples from the basolateral chamber for analysis.

  • Permeability Experiment (Basolateral to Apical - B to A):

    • Simultaneously, in separate wells, perform the reverse experiment by adding the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate under the same conditions and collect samples from the apical chamber.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio:

    • Calculate the Papp value for both A to B and B to A directions using the formula:

      where:

      • dQ/dt = rate of permeation

      • A = area of the monolayer

      • C₀ = initial concentration in the donor chamber

    • Calculate the efflux ratio:

      An efflux ratio greater than 2 suggests active efflux.

Mandatory Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC (this compound Derivative) TernaryComplex Ternary Complex (Target-PROTAC-VHL) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex TernaryComplex->PROTAC TernaryComplex->VHL Release PolyUb Poly-ubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_in Cellular Uptake PROTAC_in->PROTAC Permeability Challenge

Caption: PROTAC mechanism of action highlighting the cell permeability challenge.

Permeability_Assessment_Workflow Start Start: Synthesized this compound Derivative/PROTAC PAMPA PAMPA Assay (Passive Permeability) Start->PAMPA Caco2 Caco-2 Assay (Active Transport & Efflux) Start->Caco2 Analyze_PAMPA Analyze Pₑ PAMPA->Analyze_PAMPA Analyze_Caco2 Analyze Papp & Efflux Ratio Caco2->Analyze_Caco2 High_Perm High Passive Permeability Analyze_PAMPA->High_Perm Pₑ is high Low_Perm Low Passive Permeability Analyze_PAMPA->Low_Perm Pₑ is low Efflux High Efflux Analyze_Caco2->Efflux Efflux Ratio > 2 No_Efflux Low Efflux Analyze_Caco2->No_Efflux Efflux Ratio ≤ 2 Proceed Proceed to Further Cellular Assays High_Perm->Proceed Optimize Chemical Optimization/ Re-design Low_Perm->Optimize Efflux->Optimize No_Efflux->Proceed Optimize->Start

Caption: Experimental workflow for assessing cell permeability.

Troubleshooting_Workflow Start Low PROTAC Activity in Cellular Assay Check_Perm Is cell permeability data available? Start->Check_Perm Perform_Assay Perform Permeability Assays (PAMPA, Caco-2) Check_Perm->Perform_Assay No Assess_Data Is permeability low? Check_Perm->Assess_Data Yes Perform_Assay->Assess_Data Optimize_Perm Optimize Physicochemical Properties: - Modify Linker - Amide-to-Ester Substitution - Reduce PSA/HBDs Assess_Data->Optimize_Perm Yes Check_Efflux Is there high efflux? Assess_Data->Check_Efflux No Re_test Re-synthesize and re-test Optimize_Perm->Re_test Optimize_Efflux Modify structure to avoid efflux transporters Check_Efflux->Optimize_Efflux Yes Other_Issues Investigate other issues: - Ternary complex formation - Target engagement - Compound stability Check_Efflux->Other_Issues No Optimize_Efflux->Re_test

Caption: Logical workflow for troubleshooting low PROTAC activity.

References

stability issues of (S,R,S)-AHPC-Boc in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S,R,S)-AHPC-Boc in various solvents. The information is designed to help users anticipate and address potential stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid and stock solutions?

A1: For long-term stability, solid this compound should be stored at -20°C under a nitrogen atmosphere. Stock solutions, typically prepared in DMSO, have different storage recommendations based on temperature. At -80°C, stock solutions are generally stable for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month. It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q2: What are the primary known stability concerns for this compound?

A2: The main stability concern for this compound arises from its functional groups. The tert-butyloxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions. The molecule also contains a thiazole (B1198619) ring, which can be prone to photodegradation. While the hydroxypyrrolidine core is generally stable, extreme pH and oxidative conditions should be avoided.

Q3: In which common laboratory solvents is this compound soluble and what are the stability implications?

A3: this compound is highly soluble in DMSO (up to 100 mg/mL). It is also soluble in other organic solvents like methanol (B129727) and ethanol. For aqueous buffers used in biological assays, it is common to first dissolve the compound in DMSO and then dilute it into the aqueous medium. Care should be taken as high concentrations of DMSO can be toxic to cells. The stability in aqueous solutions is pH-dependent, with acidic conditions posing the highest risk of degradation due to Boc-group hydrolysis.

Q4: Are there any known degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, based on its structure, the primary degradation product under acidic conditions would be the de-Boc-protected compound, (S,R,S)-AHPC. Under photolytic stress, various products resulting from the degradation of the thiazole ring could be formed.

Troubleshooting Guides

Issue 1: Loss of Activity in Cellular Assays

Symptoms:

  • Decreased or inconsistent biological activity over time.

  • Precipitation of the compound in the cell culture medium.

Possible Causes & Solutions:

CauseRecommended Action
Degradation in Acidic Media Cell culture media are typically buffered around pH 7.4. However, localized acidic microenvironments can exist. If you suspect acidic degradation, prepare fresh solutions before each experiment. Consider using a more stable analog if available for low pH applications.
Precipitation in Aqueous Buffer This compound has low aqueous solubility. Ensure the final DMSO concentration is as low as possible (typically <0.5%) and compatible with your cell line. If precipitation occurs, try using a formulation with solubilizing agents like PEG300 and Tween-80 for in vivo studies, and assess their compatibility with your in vitro model.
Adsorption to Plastics Small molecules can adsorb to the surface of plastic labware. Use low-adhesion microplates and polypropylene (B1209903) tubes.
Photodegradation Protect solutions from light, especially if they are stored for extended periods at room temperature on the lab bench. Use amber vials or wrap containers in aluminum foil.
Issue 2: Inconsistent Analytical Results (HPLC/UPLC-MS)

Symptoms:

  • Appearance of new peaks in the chromatogram over time.

  • Decrease in the main peak area of this compound.

  • Poor peak shape.

Possible Causes & Solutions:

CauseRecommended Action
On-Column Degradation If using an acidic mobile phase, the Boc group may be labile. Consider using a mobile phase with a neutral or slightly basic pH if compatible with your column and analytical method. Keep the autosampler temperature low (e.g., 4°C).
Degradation in Sample Solvent If samples are prepared in an acidic solvent for an extended period before injection, degradation can occur. Prepare samples fresh and analyze them promptly.
Oxidation While less common, oxidative degradation can occur. If suspected, degas your solvents and consider adding a small amount of an antioxidant like BHT to your sample, if it doesn't interfere with the analysis.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationAtmosphere
Solid-20°CLong-termNitrogen
Stock Solution (in DMSO)-80°CUp to 6 monthsN/A
Stock Solution (in DMSO)-20°CUp to 1 monthN/A

Table 2: Solubility of this compound in Common Solvents

SolventSolubility
DMSO≥ 100 mg/mL
MethanolSoluble
EthanolSoluble
WaterInsoluble

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Materials:

  • This compound

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Photostability chamber

  • UPLC-MS/MS system

2. Sample Preparation:

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature.

  • Photolytic Degradation: Expose the solution in a quartz cuvette to light in a photostability chamber.

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

4. Time Points:

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

5. Sample Analysis:

  • Neutralize the acidic and basic samples before injection.

  • Analyze all samples by a validated stability-indicating UPLC-MS/MS method.

6. Data Analysis:

  • Monitor the decrease in the peak area of the parent compound.

  • Identify and characterize any new peaks that appear using their mass-to-charge ratio (m/z) and fragmentation patterns.

Mandatory Visualization

cluster_stability_issues Troubleshooting this compound Stability cluster_causes Potential Causes cluster_solutions Solutions start Experiment Start issue Inconsistent Results / Loss of Activity start->issue degradation Chemical Degradation issue->degradation Check for... precipitation Poor Solubility issue->precipitation adsorption Adsorption to Plastics issue->adsorption fresh_prep Prepare Fresh Solutions degradation->fresh_prep protect_light Protect from Light degradation->protect_light optimize_solvent Optimize Solvent/Formulation precipitation->optimize_solvent low_adhesion_ware Use Low-Adhesion Labware adsorption->low_adhesion_ware

Caption: A troubleshooting workflow for stability issues.

cluster_degradation_pathway Potential Degradation Pathways of this compound cluster_acid Acidic Hydrolysis cluster_photo Photodegradation cluster_oxidation Oxidation parent This compound de_boc De-Boc Product ((S,R,S)-AHPC) parent->de_boc H+ thiazole_deg Thiazole Ring Degradation Products parent->thiazole_deg Light (UV/Vis) oxidized_prod Oxidized Products parent->oxidized_prod [O]

Caption: Potential degradation pathways for this compound.

Technical Support Center: Refining Purification Techniques for (S,R,S)-AHPC-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (S,R,S)-AHPC-Boc conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound conjugates?

A1: Common impurities can include unreacted starting materials, diastereomeric isomers (e.g., (R,R,S), (S,S,S), etc.), byproducts from coupling reagents, and residual solvents. Incomplete Boc-protection or deprotection can also lead to related impurities.

Q2: Which chromatographic techniques are most effective for purifying this compound conjugates?

A2: A combination of techniques is often employed. Flash column chromatography on silica (B1680970) gel is a primary method for removing bulk impurities. For separating diastereomers, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase (CSP) is typically required.[1][2]

Q3: How can I improve the resolution between diastereomers during chiral HPLC?

A3: Optimizing the mobile phase composition, flow rate, and column temperature can significantly improve resolution.[3] Screening different chiral stationary phases (CSPs) is also crucial, as the selectivity is highly dependent on the nature of the CSP.[4] Decreasing the flow rate and temperature often enhances chiral selectivity.

Q4: My this compound conjugate is showing significant peak tailing in HPLC. What could be the cause and how can I fix it?

A4: Peak tailing for amine-containing compounds is often due to interactions with residual acidic silanol (B1196071) groups on the silica-based stationary phase.[5][6] To mitigate this, you can:

  • Add a small amount of a basic modifier like triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA) to the mobile phase (e.g., 0.1%).[7]

  • Use a column with a base-deactivated stationary phase.

  • Ensure the mobile phase pH is appropriate to suppress the ionization of the amine.[6]

  • Check for column contamination or degradation and clean or replace the column if necessary.[5][7]

Q5: What are some suitable solvent systems for flash column chromatography of this compound conjugates?

A5: Given the polar nature of the molecule, a gradient of methanol (B129727) in dichloromethane (B109758) (DCM) is a common choice.[2][8] For instance, starting with 100% DCM and gradually increasing the methanol concentration (e.g., up to 10%) can effectively elute the desired compound.[8] If the compound is still retained, a small percentage of a more polar solvent like methanol with a basic modifier (e.g., 1-3% triethylamine) can be used.[8] However, using more than 10% methanol in DCM may risk dissolving some of the silica gel.[8]

Troubleshooting Guides

Issue 1: Poor Separation of Diastereomers in Column Chromatography
Symptom Possible Cause Suggested Solution
Co-elution of diastereomersInsufficient selectivity of the stationary phase for the diastereomers.Switch to a more selective purification technique like chiral HPLC or SFC with a chiral stationary phase (CSP).
Inappropriate solvent system.Optimize the solvent system by trying different solvent combinations and gradients. For silica gel, consider systems like ethyl acetate/hexane (B92381) or methanol/dichloromethane.[2][8]
Broad peaks and poor resolutionColumn overloading.Reduce the amount of crude material loaded onto the column.
Column packing issues.Ensure the column is packed uniformly to avoid channeling.
Issue 2: Low Yield After Purification
Symptom Possible Cause Suggested Solution
Significant loss of product during chromatographyThe compound is too polar and is irreversibly adsorbed onto the silica gel.Add a competitive polar modifier to the mobile phase, such as a small amount of triethylamine or methanol.
The compound is degrading on the acidic silica gel.Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.
Product is spread across many fractions with low concentrationInappropriate mobile phase polarity.Optimize the mobile phase to achieve a retention factor (Rf) of ~0.3-0.4 on TLC for better separation and elution in a smaller volume.

Quantitative Data

The following table presents representative data on the purification of a Boc-protected diastereomeric intermediate, illustrating the effectiveness of different chromatographic techniques.

Purification Method Stationary Phase Mobile Phase Diastereomeric Ratio (S,R,S) : Other Purity (%) Recovery (%)
Flash ChromatographySilica Gel5% MeOH in DCM60:40>85~70
Preparative HPLCC18Acetonitrile (B52724)/Water with 0.1% TFA65:35>90~60
Chiral SFCChiralpak AD-HCO2/Methanol (80:20)>99:1>99~85

Note: This data is representative and actual results may vary depending on the specific reaction conditions and the nature of the impurities.

Experimental Protocols

Protocol: Chiral HPLC Method Development for Diastereomer Separation

This protocol outlines a general approach for developing a chiral HPLC method for separating the (S,R,S) diastereomer of an AHPC-Boc conjugate from other diastereomers.

  • Column Screening:

    • Select a set of chiral stationary phases (CSPs) with different selectivities (e.g., polysaccharide-based, Pirkle-type).[4]

    • Screen the columns with a standard mobile phase, such as a mixture of hexane and isopropanol (B130326) for normal phase or acetonitrile and water for reversed-phase.[4]

  • Mobile Phase Optimization:

    • Once a column shows some separation, optimize the mobile phase composition to improve resolution.

    • For normal phase, vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol).

    • For reversed-phase, adjust the ratio of the organic solvent and the aqueous buffer.

    • Adding additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can improve peak shape.[4]

  • Flow Rate and Temperature Optimization:

    • Generally, lower flow rates (e.g., 0.5-1.0 mL/min) and lower temperatures can enhance chiral resolution.

    • Systematically vary these parameters to find the optimal conditions.

  • Method Validation:

    • Once optimal conditions are found, validate the method for robustness, reproducibility, and linearity.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials coupling Coupling Reaction start->coupling crude Crude this compound Conjugate coupling->crude flash_chrom Flash Column Chromatography (Silica Gel, MeOH/DCM) crude->flash_chrom chiral_sep Chiral HPLC/SFC flash_chrom->chiral_sep pure_product Pure this compound chiral_sep->pure_product nmr NMR Spectroscopy pure_product->nmr lcms LC-MS pure_product->lcms chiral_hplc_analysis Chiral HPLC Analysis pure_product->chiral_hplc_analysis troubleshooting_workflow cluster_problem Problem Identification cluster_solution Troubleshooting Steps start Poor Purification Outcome q1 What is the main issue? start->q1 low_yield Low Yield q1->low_yield Yield poor_purity Poor Purity / Contamination q1->poor_purity Purity diastereomer_mix Diastereomeric Mixture q1->diastereomer_mix Isomers sol_yield Check for product degradation on silica. Add basic modifier to eluent. low_yield->sol_yield sol_purity Optimize flash chromatography gradient. Improve work-up procedure. poor_purity->sol_purity sol_diastereomer Employ Chiral HPLC or SFC. Screen different chiral stationary phases. diastereomer_mix->sol_diastereomer

References

addressing challenges in scaling up (S,R,S)-AHPC-Boc synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S,R,S)-AHPC-Boc Synthesis Scale-Up

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the synthesis from laboratory to pilot or production scale.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

Scaling up the synthesis of this compound, a chiral molecule often used as a von Hippel-Lindau (VHL) E3 ligase ligand in PROTACs, presents several key challenges. These typically revolve around maintaining stereochemical integrity, ensuring complete reactions, managing impurity profiles, and achieving consistent product quality. Specific areas of concern include the amide coupling step, Boc-protection and deprotection, and the final purification and isolation of the product.

Q2: How critical is the quality of raw materials in the scaled-up synthesis?

The quality of raw materials is paramount. Impurities in starting materials, reagents, or solvents can lead to significant issues in the scaled-up process, including side reactions, catalyst poisoning, and the formation of hard-to-remove impurities in the final product. The success of the synthesis is highly dependent on parameters like the quality of activators and the kinetics of deprotection steps.[1] It is crucial to establish robust specifications for all incoming materials.

Q3: What are the common side reactions observed during the amide coupling step?

The amide bond formation is a critical step and can be prone to several side reactions, especially at a larger scale. These can include:

  • Racemization: Loss of stereochemical purity at the chiral centers.

  • Guanidinylation: A side reaction that can occur when using certain uronium-based coupling reagents like HATU or HBTU, where the amine reactant is guanidinylated.

  • Formation of N-acyl urea: This can happen when using carbodiimide (B86325) reagents like DCC or EDC.[2]

  • Incomplete coupling: Leading to the presence of unreacted starting materials.

Careful selection of coupling reagents, additives (like HOBt), and reaction conditions is essential to minimize these side reactions.[2][3][4]

Q4: Are there specific recommendations for the Boc-deprotection step at a larger scale?

The Boc group is acid-labile and typically removed with strong acids like trifluoroacetic acid (TFA) or HCl.[][6] When scaling up, the key challenges are:

  • Controlling the exotherm: The reaction can be exothermic, and on a large scale, this requires careful temperature management to prevent degradation of the product.

  • Complete removal of the acid: Residual acid can affect the stability of the final product.

  • Alkylation by the t-butyl cation: The t-butyl cation generated during deprotection can alkylate nucleophilic residues in the product. The use of scavengers like anisole (B1667542) or thioanisole (B89551) is often necessary to prevent this.[6]

Troubleshooting Guides

Guide 1: Poor Yield and Purity in the Amide Coupling Step
Problem Potential Cause Recommended Solution
Low Conversion Insufficient activation of the carboxylic acid.- Increase the equivalents of the coupling reagent. - Switch to a more powerful coupling reagent like HATU or COMU. - Ensure the absence of moisture, which can quench the activated species.
Steric hindrance between the coupling partners.- Increase the reaction temperature moderately. - Use a less sterically hindered base. - Consider a two-step process where the acyl fluoride (B91410) is generated in situ before adding the amine.[7]
Presence of Racemization Use of a strong base or high temperatures.- Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[2] - Perform the coupling at a lower temperature. - Add an anti-racemization agent like HOBt or Oxyma Pure.[2]
Formation of Guanidinium Byproduct Use of excess uronium-based coupling reagent (e.g., HBTU, HATU).- Avoid using a large excess of the coupling reagent. - Add the coupling reagent to the carboxylic acid before introducing the amine. - Switch to a phosphonium-based reagent like PyBOP, which does not cause guanidinylation.
N-acyl Urea Formation Use of carbodiimide coupling reagents (DCC, EDC).- Add HOBt or a similar additive to trap the O-acylisourea intermediate and prevent its rearrangement.[2]
Guide 2: Challenges in Product Isolation and Purification
Problem Potential Cause Recommended Solution
Difficulty in Crystallization Product is an oil or forms a supersaturated solution.- Screen a variety of solvents and solvent mixtures. - Use seeding to induce crystallization. - Employ anti-solvent crystallization techniques.
Presence of impurities inhibiting crystallization.- Perform a pre-purification step like flash chromatography. - Use techniques like thermal cycling to improve crystal quality.[8]
Poor Chiral Purity Racemization during the reaction or workup.- Re-evaluate the coupling conditions (see Guide 1). - For purification, consider chiral chromatography techniques like Supercritical Fluid Chromatography (SFC), which can be effective for separating enantiomers.[9]
Inconsistent Crystal Form (Polymorphism) Variation in crystallization conditions.- Tightly control parameters such as temperature, cooling rate, agitation, and solvent composition. - Characterize the desired polymorph and develop a crystallization process that consistently produces it.

Experimental Protocols

General Protocol for Amide Coupling using HATU

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the Boc-protected hydroxyproline (B1673980) derivative (1.0 eq.) and HATU (1.1 eq.) in an appropriate anhydrous solvent (e.g., DMF, DCM).

  • Activation: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.) to the solution and stir for 15-30 minutes at room temperature to allow for the formation of the activated ester.

  • Coupling: Add the amine component (1.0-1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC, LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with water or a mild aqueous acid. Extract the product with an appropriate organic solvent.

  • Purification: Wash the organic layer with brine, dry over a drying agent (e.g., Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

General Protocol for Boc-Deprotection

  • Dissolution: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (B109758) (DCM) or ethyl acetate.

  • Acid Addition: Add a solution of a strong acid, typically 20-50% trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane, to the reaction mixture at 0 °C. If necessary, include a scavenger such as anisole (1-2 eq.).[6]

  • Reaction: Allow the reaction to warm to room temperature and stir until the deprotection is complete (typically 1-4 hours), as monitored by TLC or HPLC.

  • Removal of Acid: Concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene (B28343) to remove residual acid.

  • Isolation: The resulting amine salt can often be used directly in the next step or can be neutralized with a mild base and purified further.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Quality Control Boc_Protection Boc-Protection of Hydroxyproline Derivative Amide_Coupling Amide Coupling Boc_Protection->Amide_Coupling Key Intermediate Boc_Deprotection Boc-Deprotection Amide_Coupling->Boc_Deprotection Crude Product Workup Aqueous Workup Boc_Deprotection->Workup Chromatography Chromatography Workup->Chromatography Crystallization Crystallization Chromatography->Crystallization Drying Drying Crystallization->Drying QC_Analysis Purity & Chiral Assay (HPLC, LC-MS) Drying->QC_Analysis Final_Product This compound QC_Analysis->Final_Product Release

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield in Amide Coupling Check_Purity Check Reactant Purity Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Optimize_Reagent Optimize Coupling Reagent Check_Purity->Optimize_Reagent Impurities Found Optimize_Temp Adjust Temperature/Time Check_Conditions->Optimize_Temp Sub-optimal Check_Side_Reactions Analyze for Side Products (e.g., Racemization) Check_Conditions->Check_Side_Reactions Conditions OK Success Improved Yield Optimize_Reagent->Success Optimize_Temp->Success Modify_Base Change Base/ Add Racemization Suppressor Check_Side_Reactions->Modify_Base Side Products Detected Modify_Base->Success

Caption: A troubleshooting decision tree for addressing low yield in the amide coupling step.

References

Technical Support Center: (S,R,S)-AHPC-Boc and VHL-Recruiting PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the formation and analysis of ternary complexes involving (S,R,S)-AHPC-Boc derived PROTACs. This compound is a key building block for synthesizing ligands that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical step in inducing targeted protein degradation.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges in a question-and-answer format to aid in resolving experimental hurdles.

General Issues

Q1: What are the essential initial checks if I fail to observe ternary complex formation or subsequent protein degradation?

A1: Before proceeding to complex troubleshooting, it's crucial to verify the integrity of your experimental components:

  • PROTAC Integrity: Confirm the chemical structure, purity (>95%), and stability of your this compound-containing PROTAC using methods like NMR and LC-MS. Ensure proper storage to prevent degradation.

  • Protein Quality: Your target Protein of Interest (POI) and VHL E3 ligase complex (typically VCB: VHL, Elongin C, Elongin B) must be pure, correctly folded, and active. Check for aggregation using Dynamic Light Scattering (DLS).

  • Binary Interactions: The formation of a ternary complex is contingent on the PROTAC's ability to first bind to both the POI and VHL independently. Confirm these two binary interactions before assessing the ternary complex.[1] Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are ideal for this purpose.[2]

  • Cellular Context: For cellular assays, confirm that your chosen cell line expresses sufficient levels of both the target protein and the VHL E3 ligase complex via Western Blot.[3]

Q2: My PROTAC shows strong binary binding to both the target and VHL, but I don't see efficient degradation. What could be the issue?

A2: This points to a problem with the ternary complex itself or downstream events.

  • Inefficient Ternary Complex Formation: Even with good binary affinities, the PROTAC may not effectively bridge the two proteins due to poor cooperativity.[4] Cooperativity (alpha, α) is a measure of how the binding of one protein influences the binding of the other.

  • Unproductive Ternary Complex: A stable ternary complex does not guarantee degradation. The geometry of the complex, dictated by the PROTAC's linker length and attachment points, might not be optimal for the E3 ligase to ubiquitinate the target protein.[1][4]

  • Poor Cell Permeability: PROTACs are often large molecules that may have difficulty crossing the cell membrane.[5] Assess cell permeability and target engagement in live cells using assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™.[3][6]

Assay-Specific Troubleshooting

Q3: I'm observing a "hook effect" in my degradation or ternary complex assays. What is it and how can I mitigate it?

A3: The "hook effect" is a common phenomenon in PROTAC research, characterized by a bell-shaped dose-response curve where the desired effect (e.g., degradation or ternary complex formation signal) decreases at high PROTAC concentrations.[5][7][8] This occurs because excess PROTAC saturates both the POI and VHL, leading to the formation of non-productive binary complexes (POI-PROTAC and VHL-PROTAC) at the expense of the productive ternary complex (POI-PROTAC-VHL).[7][9]

Mitigation Strategies:

  • Titrate the PROTAC: Perform a wide, granular dose-response curve (e.g., from pM to high µM) to fully characterize the bell shape and identify the optimal concentration for ternary complex formation.[5][9]

  • Optimize Protein Concentrations: In biochemical assays, adjusting the concentrations of the POI and VHL can sometimes shift the hook effect to higher PROTAC concentrations.[1]

  • Enhance Cooperativity: Redesigning the PROTAC to have higher positive cooperativity can stabilize the ternary complex over the binary ones, reducing the hook effect.[9] This often involves optimizing the linker.[9][10]

Q4: My biochemical (e.g., SPR, ITC) and cellular (e.g., Western Blot, NanoBRET™) assay results are inconsistent.

A4: Discrepancies between in vitro and in-cell assays are common and can arise from several factors:

  • Cellular Environment: The crowded intracellular environment, post-translational modifications, and the presence of competing endogenous molecules can influence ternary complex formation in ways not captured by biochemical assays using purified proteins.[1][3]

  • Catalytic Nature of PROTACs: In cells, even a transient or weakly stable ternary complex can be sufficient to trigger ubiquitination and degradation, a fact that might be missed in equilibrium-based biochemical assays.[3]

  • Compound Permeability and Stability: The PROTAC may have poor cell permeability or be rapidly metabolized, leading to low intracellular concentrations and weak effects in cellular assays despite potent activity in vitro.[3]

Solution:

  • Use Orthogonal Assays: Validate findings using a combination of in vitro and in-cell methods to build a comprehensive understanding of your PROTAC's behavior.[3]

  • Live-Cell Target Engagement: Employ live-cell assays like NanoBRET™ to confirm that the PROTAC is forming the ternary complex within its native cellular context.[6][11]

II. Quantitative Data Summary

The stability and efficacy of a PROTAC are heavily influenced by the binding affinities of its binary and ternary complexes. The cooperativity factor (α) quantifies the synergy of the system, where α > 1 indicates positive cooperativity (ternary complex is more stable than binary complexes), and α < 1 indicates negative cooperativity.

Table 1: Representative Biophysical Parameters for VHL-Based PROTACs This table summarizes data for the well-characterized VHL-recruiting PROTAC, MZ1, which targets BET bromodomains (BRD). It serves as a reference for expected binding affinities and cooperativity.

InteractionAssayKD (nM)Cooperativity (α)Reference(s)
Binary Interactions
MZ1 ↔ VCB ComplexSPR29 - 70N/A[12][13]
MZ1 ↔ VCB ComplexITC66N/A[12]
MZ1 ↔ BRD4BD2SPR1N/A[12]
MZ1 ↔ BRD4BD2ITC4N/A[12]
Ternary Interactions
VCB-MZ1 ↔ BRD4BD1SPR~30~1 (No cooperativity)[13]
VCB-MZ1 ↔ BRD4BD2SPR~2~26 (Positive)[12][13]
VCB-MZ1 ↔ BRD4BD2ITC~4~15 (Positive)[12]

Note: VCB refers to the VHL-ElonginC-ElonginB complex. KD values can vary based on specific assay conditions and protein constructs used.

III. Experimental Protocols & Methodologies

Detailed methodologies for key experiments are provided below to guide researchers in setting up and executing robust assays for ternary complex characterization.

PROTAC Mechanism of Action & Signaling Pathway

The fundamental action of a PROTAC is to hijack the cell's ubiquitin-proteasome system. The diagram below illustrates this pathway.

PROTAC_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-VHL POI->Ternary Binds PROTAC This compound PROTAC PROTAC->Ternary VHL VHL E3 Ligase Complex VHL->Ternary Binds Ternary->PROTAC Recycled Ternary->VHL Recycled PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful label-free technique for measuring real-time binding kinetics (ka, kd) and affinity (KD) for both binary and ternary complexes.[2][14]

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_binary Binary Analysis cluster_ternary Ternary Analysis cluster_calc Calculation Immobilize 1. Immobilize VHL E3 Ligase on Sensor Chip InjectPROTAC 2a. Inject PROTAC alone (Analyte) InjectComplex 2b. Inject PROTAC + POI (Co-analyte at saturating POI conc.) BinaryData 3a. Measure KDbinary (VHL-PROTAC) InjectPROTAC->BinaryData Cooperativity 4. Calculate Cooperativity α = KDbinary / KDternary BinaryData->Cooperativity TernaryData 3b. Measure KDternary (VHL-PROTAC-POI) InjectComplex->TernaryData TernaryData->Cooperativity

Caption: Workflow for SPR-based ternary complex analysis.

Detailed Protocol:

  • Immobilization: Covalently immobilize biotinylated VCB complex onto a streptavidin-coated sensor chip to a target density (e.g., ~100 RU).[12]

  • Binary Interaction Analysis (VHL-PROTAC):

    • Prepare a series of dilutions of the PROTAC in running buffer (e.g., 0-500 nM).

    • Inject the PROTAC solutions over the immobilized VHL surface.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and binary dissociation constant (KDbinary).[1]

  • Ternary Interaction Analysis (VHL-PROTAC-POI):

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the POI (e.g., 20-50 times its KD to the PROTAC) mixed with varying concentrations of the PROTAC.[15]

    • Inject these co-solutions over the VHL surface. The interaction between VHL and the POI alone should be negligible.[12]

    • Fit the sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (KDternary). Single-cycle kinetics may be required for high-affinity, slow-dissociating complexes.[12]

  • Cooperativity Calculation: Calculate the cooperativity factor using the formula: α = KDbinary / KDternary .[15]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters including binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[1]

Detailed Protocol:

  • Sample Preparation:

    • Crucially, all components (proteins, PROTAC) must be in an identical, matched buffer to minimize heats of dilution.[1] Dialysis is highly recommended.

    • Degas all solutions immediately before the experiment to prevent air bubbles.

  • Binary Titration (e.g., PROTAC into VHL):

    • Load the VHL solution (e.g., 10-20 µM) into the ITC sample cell.

    • Load the PROTAC solution (10-20x molar excess, e.g., 100-400 µM) into the injection syringe.

    • Perform the titration and analyze the data using a one-site binding model to determine KDbinary.

  • Ternary Titration (e.g., PROTAC into VHL + POI):

    • This is more complex. One common method is to pre-saturate one protein with the other. For example, prepare a solution of VHL (e.g., 10-20 µM) pre-saturated with an excess of the POI in the ITC cell.

    • Titrate the PROTAC into this pre-formed binary complex.

    • Analyze the data to determine the apparent KD for ternary complex formation (KDternary).

  • Cooperativity Calculation: Calculate the cooperativity factor: α = KDbinary / KDternary .

Co-Immunoprecipitation (Co-IP) for In-Cell Validation

Co-IP is a gold-standard technique to confirm the formation of the POI-PROTAC-VHL ternary complex within a cellular context.[16][17] A two-step or sequential IP can provide more definitive evidence than a single IP.[16]

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture cells (e.g., HEK293T) to 70-80% confluency. For transient expression, transfect cells with epitope-tagged constructs (e.g., Flag-POI and HA-VHL).

    • Optional: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours to prevent degradation of the target protein and stabilize the complex.

    • Treat cells with the PROTAC at its optimal concentration or DMSO (vehicle control) for 4-6 hours.

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • First Immunoprecipitation:

    • Incubate the cleared cell lysate with an antibody against the first epitope tag (e.g., anti-Flag antibody) overnight at 4°C.

    • Capture the immune complexes using Protein A/G beads.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the complexes, for instance, by using a competitive peptide (e.g., Flag peptide).[16][17]

  • Second Immunoprecipitation:

    • Incubate the eluate from the first IP with an antibody against the second epitope tag (e.g., anti-HA antibody).

    • Capture and wash these complexes as before.

  • Western Blot Analysis:

    • Elute the final protein complexes from the beads and resolve them by SDS-PAGE.

    • Perform a Western Blot and probe for the presence of all three components: the POI (anti-Flag), VHL (anti-HA), and potentially an endogenous interaction partner to confirm specificity. A successful two-step Co-IP provides strong evidence of the ternary complex.[16]

References

Validation & Comparative

A Comparative Guide to (S,R,S)-AHPC-Boc and Other VHL Ligands in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of the potency and efficacy of a Proteolysis Targeting Chimera (PROTAC). The von Hippel-Lindau (VHL) E3 ligase is a popular choice for PROTAC design, and a variety of ligands have been developed to recruit it. This guide provides an objective comparison of (S,R,S)-AHPC-Boc, a derivative of the widely used VHL ligand VH032, with other notable VHL ligands. The following sections present a compilation of experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological processes to inform the selection of the optimal VHL ligand for your research.

Data Presentation: Quantitative Comparison of VHL Ligands in PROTACs

The efficacy of a PROTAC is multi-faceted and is influenced by the binding affinities of its constituent ligands to the target protein and the E3 ligase, the stability of the resulting ternary complex, and the efficiency of target protein degradation. This section summarizes key quantitative data for PROTACs incorporating this compound (often through its active form, VH032) and other commonly used VHL ligands.

Table 1: VHL Ligand Binding Affinities

VHL LigandBinding Affinity (Kd) to VHLMethodReference
VH032 ((S,R,S)-AHPC)185 nMIsothermal Titration Calorimetry (ITC)[1]
VH10144 nMFluorescence Polarization (FP)[1]
VH29880-90 nMNot Specified[2]
VHL-IN-137 nMDissociation Constant (Kd)[3]
VL285340 nM (IC50)Not Specified[2]

Table 2: Comparative Degradation Performance of VHL-based PROTACs

PROTACVHL LigandTarget ProteinDC50DmaxCell LineReference
ARD-266VHL Ligand 8Androgen Receptor (AR)0.2-1 nM>90%LNCaP, VCaP, 22Rv1[2]
ARV-771(S,R,S)-AHPC-MeBET Proteins<1 nM>90%CRPC cells[2]
GMB-475(S,R,S)-AHPCBCR-ABL11.11 µM (IC50)Not SpecifiedBa/F3[4]
SJFαAmide-basedp38α7.16 nM97.4%MDA-MB-231[5]
SJFδPhenyl-basedp38δ<100 nM>90%MDA-MB-231[5]

Mandatory Visualization

To facilitate a deeper understanding of the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate key signaling pathways and experimental workflows.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_binding Binding cluster_degradation Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex PolyUb Poly-ubiquitination VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PolyUb Ubiquitin Transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation Experimental_Workflow Experimental Workflow for VHL Ligand Comparison start Start: Select VHL Ligands (this compound, etc.) synthesis Synthesize PROTACs start->synthesis binding_assay Binding Affinity Assay (SPR or ITC) synthesis->binding_assay ternary_complex_assay Ternary Complex Formation Assay (SPR, TR-FRET) synthesis->ternary_complex_assay cellular_assay Cellular Degradation Assay (Western Blot or HiBiT) synthesis->cellular_assay data_analysis Data Analysis (Kd, DC50, Dmax) binding_assay->data_analysis ternary_complex_assay->data_analysis cellular_assay->data_analysis comparison Compare Performance data_analysis->comparison end End: Select Optimal Ligand comparison->end

References

Validating Target Engagement of (S,R,S)-AHPC-Boc in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methods used to validate the cellular target engagement of (S,R,S)-AHPC-Boc, a widely used ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] Accurate confirmation of target binding within the complex cellular environment is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs) and other chemical probes that rely on VHL recruitment.[4][5][6] We will compare key experimental techniques, present supporting data, and provide detailed protocols to aid in the design and execution of robust target validation studies.

The Role of VHL in Targeted Protein Degradation

This compound, also known as VH032-Boc, is a synthetic ligand designed to bind to the substrate recognition subunit of the VHL E3 ubiquitin ligase complex.[1] In the rapidly advancing field of targeted protein degradation, molecules like this compound serve as the E3 ligase-recruiting component of PROTACs.[7][8] A PROTAC is a heterobifunctional molecule that brings a target protein of interest (POI) into close proximity with an E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[9][10] The entire process hinges on the initial, specific engagement of the VHL ligand with the VHL protein inside the cell.

The diagram below illustrates the mechanism by which a PROTAC, utilizing a VHL ligand, hijacks the ubiquitin-proteasome system to induce degradation of a target protein.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_0 PROTAC Action cluster_1 Cellular Machinery PROTAC PROTAC (this compound + Linker + POI Ligand) VHL VHL E3 Ligase PROTAC->VHL Binds POI Protein of Interest (POI) PROTAC->POI Binds Ternary Ternary Complex (VHL-PROTAC-POI) PROTAC->Ternary VHL->VHL VHL->Ternary POI->Ternary POI_Ub Poly-ubiquitinated POI Ternary->POI_Ub Ubiquitination (E1, E2, Ub) E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme Ub Ubiquitin (Ub) Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation POI_Ub->Proteasome Recognition Method_Comparison cluster_CETSA CETSA Attributes cluster_NanoBRET NanoBRET Attributes cluster_APMS AP-MS Attributes center Validating VHL Target Engagement CETSA CETSA (Thermal Stability) center->CETSA NanoBRET NanoBRET (Proximity-Based) center->NanoBRET APMS AP-MS (Affinity-Based) center->APMS C1 Label-Free CETSA->C1 C2 Endogenous Protein CETSA->C2 C3 Lower Throughput CETSA->C3 N1 Requires Tagging NanoBRET->N1 N2 Live Cells / Real-Time NanoBRET->N2 N3 High Throughput NanoBRET->N3 A1 Proteome-Wide APMS->A1 A2 Lysate-Based APMS->A2 A3 Identifies Off-Targets APMS->A3 CETSA_Workflow CETSA Experimental Workflow cluster_cell_culture 1. Cell Treatment cluster_heat_challenge 2. Heat Challenge cluster_lysis_separation 3. Lysis & Separation cluster_detection 4. Detection A Culture cells (e.g., HEK293T) B Treat with this compound (or DMSO vehicle) A->B C Aliquot cell suspension into PCR tubes B->C D Heat at various temperatures (e.g., 45-65°C for 3 min) C->D E Lyse cells (e.g., freeze-thaw cycles) D->E F Centrifuge to pellet aggregated proteins E->F G Collect supernatant (soluble fraction) F->G H Analyze by SDS-PAGE & Western Blot for VHL G->H

References

The Critical Role of Stereochemistry in PROTAC Efficacy: A Comparative Guide to (S,R,S)-AHPC-Boc and its Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, the precise three-dimensional arrangement of atoms within a Proteolysis Targeting Chimera (PROTAC) is paramount to its success. This guide provides a detailed comparison of the widely used von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-Boc, and its diastereomers, highlighting the profound impact of stereochemistry on PROTAC efficacy. Through an examination of experimental data and methodologies, we illustrate why the specific (S,R,S) configuration is critical for effective protein degradation.

The engine of a VHL-recruiting PROTAC is its ability to form a stable ternary complex between the target protein and the VHL E3 ubiquitin ligase. This proximity is the crucial first step in the ubiquitination and subsequent proteasomal degradation of the target protein. The stereochemistry of the VHL ligand, in this case, the (S,R,S) configuration of the α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) core, plays a decisive role in the successful formation and stability of this complex.

The Decisive Impact of Stereochemistry on VHL Binding and PROTAC Function

The (S,R,S) stereoisomer of the AHPC ligand is well-established for its high binding affinity to the VHL E3 ligase.[1][2][3] Conversely, its diastereomers, such as the (S,S,S)-AHPC isomer, are often utilized as negative controls in experimental setups due to their significantly diminished or complete lack of VHL binding.[4][5] This stark difference in binding affinity directly translates to the efficacy of the resulting PROTAC.

A PROTAC incorporating the this compound ligand can effectively recruit the VHL E3 ligase to the target protein, leading to its degradation. In contrast, a PROTAC synthesized with a diastereomeric form of AHPC, such as (S,S,S)-AHPC-Boc, is rendered inactive. This is because the incorrect stereochemistry prevents the necessary interactions with the VHL binding pocket, thereby inhibiting the formation of a productive ternary complex.

Comparative Data: this compound vs. its Diastereomers in BRD4 Degradation

To illustrate this principle, we can examine hypothetical comparative data for PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-studied target in cancer therapy.

PROTAC ComponentTarget ProteinCell LineDC50 (nM)Dmax (%)VHL Binding Affinity (Kd)Reference
This compound BRD4Human Leukemia RS4;11~1-10>90Low nM[6][7]
(S,S,S)-AHPC-Boc BRD4Human Leukemia RS4;11>10,000<10Not Detectable[4][5]

Note: The data presented for the (S,S,S)-AHPC-Boc PROTAC is inferred based on its established use as a negative control and the known requirement of VHL binding for degradation.

As the table demonstrates, a PROTAC utilizing the this compound ligand is expected to induce potent degradation of BRD4 at nanomolar concentrations, achieving a high maximal degradation level (Dmax). In stark contrast, a PROTAC containing the (S,S,S)-AHPC-Boc diastereomer would be largely inactive, with a DC50 value several orders of magnitude higher and minimal to no observable degradation. This dramatic difference underscores the stringent stereochemical requirements for VHL engagement and subsequent PROTAC-mediated protein degradation.

Visualizing the PROTAC Mechanism and Experimental Workflow

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism PROTAC Signaling Pathway cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System Target_Protein Target Protein (e.g., BRD4) Ternary_Complex Ternary Complex (Target-PROTAC-VHL) Target_Protein->Ternary_Complex PROTAC (S,R,S)-AHPC-based PROTAC PROTAC->Ternary_Complex VHL_Complex VHL E3 Ligase Complex VHL_Complex->Ternary_Complex Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination E2 Ub-conjugating enzyme Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded Target Protein Proteasome->Degradation

Figure 1: PROTAC-mediated degradation of a target protein.

Experimental_Workflow PROTAC Evaluation Workflow Start Start PROTAC_Synthesis PROTAC Synthesis ((S,R,S) vs. Diastereomer) Start->PROTAC_Synthesis Cell_Treatment Cell Treatment (Dose-response & Time-course) PROTAC_Synthesis->Cell_Treatment Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., HTRF, SPR) PROTAC_Synthesis->Ternary_Complex_Assay Cell_Lysis Cell Lysis & Protein Quantification (BCA) Cell_Treatment->Cell_Lysis Western_Blot Western Blot Analysis Cell_Lysis->Western_Blot Data_Analysis Data Analysis (DC50 & Dmax) Western_Blot->Data_Analysis End End Data_Analysis->End Binding_Affinity Binding Affinity Determination (Kd) Ternary_Complex_Assay->Binding_Affinity Binding_Affinity->End

Figure 2: Experimental workflow for PROTAC evaluation.

Experimental Protocols

To ensure robust and reproducible results when comparing the efficacy of PROTAC diastereomers, it is essential to follow standardized experimental protocols. Below are detailed methodologies for key experiments.

Synthesis of (S,R,S)-AHPC-based PROTACs

A general method for synthesizing an (S,R,S)-AHPC-based PROTAC involves the coupling of the VHL ligand to a linker, followed by conjugation to the target protein ligand.[3][8]

Materials:

  • (S,R,S)-AHPC hydrochloride

  • Linker with appropriate functional groups (e.g., PEG linker with a terminal amine and a protected carboxylic acid)

  • Target protein ligand with a suitable reactive handle

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection agent (e.g., TFA)

Procedure:

  • Coupling of AHPC to the Linker: Dissolve (S,R,S)-AHPC hydrochloride and the protected linker in DMF. Add HATU, HOBt, and DIPEA to the solution and stir at room temperature for 12-24 hours. Monitor the reaction by LC-MS. Purify the product by flash column chromatography.

  • Deprotection of the Linker: Dissolve the purified product in a solution of TFA in DCM and stir at room temperature for 1-2 hours to remove the protecting group. Remove the solvent under reduced pressure.

  • Coupling to Target Ligand: Dissolve the deprotected AHPC-linker conjugate and the target protein ligand in DMF. Add coupling agents and a base, and stir at room temperature until the reaction is complete as monitored by LC-MS.

  • Purification: Purify the final PROTAC product by preparative HPLC. Confirm the identity and purity by NMR and high-resolution mass spectrometry.

Note: The synthesis of a PROTAC with a diastereomeric AHPC ligand would follow the same procedure, substituting the (S,R,S)-AHPC hydrochloride with the desired diastereomer.

Western Blot Analysis of PROTAC-Mediated Protein Degradation

Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.[2][3][9]

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest and its diastereomeric control

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTACs (both the active and inactive diastereomers) for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Ternary Complex Formation Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

HTRF is a proximity-based assay used to detect the formation of the ternary complex in vitro.[10][11]

Materials:

  • Recombinant purified VHL E3 ligase complex (e.g., His-tagged)

  • Recombinant purified target protein (e.g., GST-tagged)

  • PROTAC of interest and its diastereomeric control

  • HTRF-compatible antibodies (e.g., anti-His-Europium cryptate and anti-GST-d2)

  • Assay buffer

  • Low-volume 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the PROTACs in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the PROTAC dilutions, the VHL complex, and the target protein.

  • Antibody Addition: Add the HTRF antibody pair to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for complex formation and antibody binding.

  • Detection: Read the plate on an HTRF-compatible plate reader, measuring the emission at both 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and plot it against the PROTAC concentration. A bell-shaped curve is typically observed, with the peak indicating the optimal concentration for ternary complex formation.

Conclusion

The stereochemistry of the VHL ligand is a critical determinant of PROTAC efficacy. As demonstrated, the this compound configuration is essential for high-affinity binding to the VHL E3 ligase, which is a prerequisite for the formation of a stable ternary complex and subsequent degradation of the target protein. Its diastereomers, lacking this precise three-dimensional arrangement, are unable to effectively recruit VHL and therefore serve as invaluable negative controls in PROTAC research. This guide underscores the importance of careful stereochemical control in the design and synthesis of effective PROTACs and provides a framework of robust experimental protocols for their evaluation.

References

A Comparative Analysis of VHL and Cereblon E3 Ligase Ligands in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance, mechanisms, and experimental considerations of (S,R,S)-AHPC-Boc (a VHL ligand precursor) and prominent Cereblon ligands for researchers, scientists, and drug development professionals.

In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a critical determinant in the successful design of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparative analysis of this compound, a precursor to the von Hippel-Lindau (VHL) E3 ligase ligand VH032, and a class of widely used Cereblon (CRBN) ligands, including pomalidomide, lenalidomide, and thalidomide (B1683933). We present a side-by-side look at their binding affinities, the degradation efficiencies of the PROTACs they form, their respective signaling pathways, and detailed experimental protocols to support further research and development.

Ligand Structures

A fundamental aspect of PROTAC design is the chemical nature of the E3 ligase-recruiting moiety. Below are the chemical structures of this compound and the prominent Cereblon ligands.

This compound is a protected form of the VHL ligand (S,R,S)-AHPC (VH032), which is incorporated into VHL-recruiting PROTACs. The Boc (tert-butyloxycarbonyl) protecting group is typically removed to allow for linker attachment.

Cereblon ligands , such as pomalidomide, lenalidomide, and thalidomide, are immunomodulatory drugs (IMiDs) that have been repurposed as CRBN-recruiting moieties in PROTACs.[][2][3][4][5]

Performance Comparison: VHL vs. Cereblon Ligands in PROTACs

The efficacy of a PROTAC is determined by its ability to induce the degradation of a target protein. This is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). Here, we compare the performance of PROTACs that utilize either a VHL ligand (derived from precursors like this compound) or a Cereblon ligand to target the same protein, BRD4.

E3 Ligase LigandPROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
VHL Ligand MZ1BRD4H661, H8388, 23Complete at 100 nM[6]
VHL Ligand ARV-771BRD2/3/4CRPC< 1, < 5Not Reported[6]
Cereblon Ligand ARV-825BRD4Burkitt's Lymphoma, 22RV1, NAMALWA, CA46< 1, 0.57, 1, 1Not Reported[6][7]

Binding Affinity of E3 Ligase Ligands

The binding affinity of the ligand for its respective E3 ligase is a crucial factor in the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for efficient protein degradation.

LigandE3 LigaseBinding Affinity (Kd/IC50)Assay MethodReference
VH032 (from (S,R,S)-AHPC) VHL185 nM (Kd)Surface Plasmon Resonance (SPR)
Pomalidomide Cereblon~157 nM (Kd), ~1.2-3 µM (IC50)Competitive Titration, Competitive Binding Assay, TR-FRET
Lenalidomide Cereblon~178 nM (Kd), ~1.5-3 µM (IC50)Competitive Titration, Competitive Binding Assay, TR-FRET
Thalidomide Cereblon~250 nM (Kd)Competitive Titration[8]

Signaling Pathways and Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The choice of E3 ligase determines which specific cellular machinery is recruited.

Cereblon (CRBN) Signaling Pathway

Cereblon is a substrate receptor of the Cullin 4A/B RING E3 ubiquitin ligase complex (CRL4-CRBN).[9] When a CRBN-recruiting PROTAC binds to both CRBN and the target protein, it induces the formation of a ternary complex. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The CRBN pathway is also involved in the regulation of various cellular processes, including the Wnt signaling pathway.[10]

G cluster_0 PROTAC-Mediated Degradation (CRBN) Target_Protein Target_Protein Ubiquitination Ubiquitination Target_Protein->Ubiquitination Binds PROTAC_CRBN PROTAC (CRBN Ligand) PROTAC_CRBN->Target_Protein Binds CRBN CRBN PROTAC_CRBN->CRBN Binds CRL4_Complex CRL4-CRBN E3 Ligase Complex CRBN->CRL4_Complex Component of CRL4_Complex->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Targeted for Degradation Degraded_Peptides Degraded_Peptides Proteasome->Degraded_Peptides Degrades into

Caption: CRBN-mediated protein degradation pathway.

von Hippel-Lindau (VHL) Signaling Pathway

The von Hippel-Lindau protein is the substrate recognition component of the an E3 ubiquitin ligase complex. The VHL-HIF pathway is a key regulator of the cellular response to changes in oxygen levels.[11][12][13][14] Under normoxic conditions, VHL recognizes and binds to the alpha subunit of hypoxia-inducible factor (HIF-α), leading to its ubiquitination and proteasomal degradation. VHL-recruiting PROTACs mimic this interaction, bringing a target protein to the VHL E3 ligase complex for degradation.

G cluster_1 PROTAC-Mediated Degradation (VHL) Target_Protein_VHL Target Protein Ubiquitination_VHL Ubiquitination Target_Protein_VHL->Ubiquitination_VHL Binds PROTAC_VHL PROTAC (VHL Ligand) PROTAC_VHL->Target_Protein_VHL Binds VHL VHL PROTAC_VHL->VHL Binds VHL_Complex VHL E3 Ligase Complex VHL->VHL_Complex Component of VHL_Complex->Ubiquitination_VHL Catalyzes Proteasome_VHL Proteasome Ubiquitination_VHL->Proteasome_VHL Targeted for Degradation Degraded_Peptides_VHL Degraded Peptides Proteasome_VHL->Degraded_Peptides_VHL Degrades into

Caption: VHL-mediated protein degradation pathway.

Experimental Protocols

Accurate and reproducible experimental data are essential for the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.

Experimental Workflow for PROTAC Evaluation

A typical workflow for evaluating and comparing the efficacy of different PROTACs involves several key stages, from initial synthesis to in-cell protein degradation assessment.

G Start Start Synthesis PROTAC Synthesis (VHL & CRBN-based) Start->Synthesis Binding_Assay E3 Ligase Binding Assay (SPR or ITC) Synthesis->Binding_Assay Cell_Treatment Cell Culture and PROTAC Treatment Synthesis->Cell_Treatment Binding_Assay->Cell_Treatment Degradation_Analysis Protein Degradation Analysis (Western Blot) Cell_Treatment->Degradation_Analysis Data_Analysis Data Analysis (DC50 & Dmax Determination) Degradation_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for PROTAC evaluation.

Protocol 1: Western Blot Analysis for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentrations of the lysates and prepare them for electrophoresis by adding Laemmli buffer and boiling.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

4. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Repeat the process for a loading control protein (e.g., GAPDH or β-actin).

5. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[][5][15]

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand and an analyte in real-time. This protocol describes its use for measuring the binding of an E3 ligase ligand to its corresponding E3 ligase.

1. Immobilization of E3 Ligase:

  • The purified E3 ligase (e.g., VHL complex) is immobilized on the surface of a sensor chip.

2. Analyte Injection:

  • A series of concentrations of the analyte (the E3 ligase ligand or a PROTAC containing it) are injected over the sensor surface.

3. Data Acquisition and Analysis:

  • The change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound, is monitored in real-time to generate a sensorgram.

  • The association and dissociation rate constants (kon and koff) are determined by fitting the sensorgram data to a suitable binding model.

  • The equilibrium dissociation constant (Kd) is calculated as the ratio of koff to kon.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

1. Sample Preparation:

  • The purified E3 ligase (e.g., CRBN) is placed in the sample cell of the calorimeter.

  • The E3 ligase ligand is loaded into the injection syringe. Both solutions should be in identical, well-degassed buffers.

2. Titration:

  • A series of small injections of the ligand are made into the E3 ligase solution while the temperature is kept constant.

  • The heat released or absorbed upon each injection is measured.

3. Data Analysis:

  • The heat change per injection is plotted against the molar ratio of ligand to E3 ligase.

  • The resulting isotherm is fitted to a binding model to determine the Kd, n, and ΔH of the interaction.[16][17][18]

References

Confirming Target Degradation with (S,R,S)-AHPC-Boc Based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, inducing the degradation of specific proteins rather than merely inhibiting their function.[1][2] This guide provides a comparative overview of methodologies to confirm target protein degradation mediated by PROTACs utilizing the (S,R,S)-AHPC-Boc E3 ligase ligand, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] We will explore key experimental techniques, present comparative data, and provide detailed protocols to aid researchers in the robust validation of their PROTAC molecules.

Mechanism of Action: this compound Based PROTACs

PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5][6] this compound is a derivative of a high-affinity ligand for the VHL E3 ligase.[7] PROTACs incorporating this moiety hijack the cell's natural ubiquitin-proteasome system.[4] By forming a ternary complex between the POI and the VHL E3 ligase, the PROTAC facilitates the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][8]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Facilitates Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into

Caption: Mechanism of action for a VHL-recruiting PROTAC.

Key Experimental Techniques for Confirming Target Degradation

Several robust methods are employed to verify and quantify the degradation of a target protein by a PROTAC. The choice of assay depends on the specific research question, throughput requirements, and available instrumentation.

Technique Principle Key Parameters Advantages Limitations
Western Blotting Immunoassay to detect and quantify the target protein in cell lysates.[1]DC50 (concentration for 50% degradation), Dmax (maximum degradation).[1]Widely accessible, provides information on protein size, relatively inexpensive.[9]Semi-quantitative, lower throughput, dependent on antibody quality.[10]
Quantitative Mass Spectrometry (Proteomics) Unbiased identification and quantification of thousands of proteins in a sample.[5][11]Fold change in protein abundance, identification of off-target effects.High-throughput, global proteome coverage, highly quantitative, identifies off-targets.[12]Requires specialized instrumentation and expertise, higher cost.
Cellular Thermal Shift Assay (CETSA) Measures changes in the thermal stability of a protein upon ligand binding.[13][14]Thermal shift (ΔTm).Confirms direct target engagement in a cellular context.[15][16]Indirect measure of degradation, lower throughput for traditional format.[14]
Reporter Gene Assays (e.g., NanoLuc) Target protein is fused to a reporter (e.g., luciferase), and degradation is measured by loss of signal.[10]Luminescence signal reduction.High-throughput, suitable for screening, highly sensitive.[10]Requires genetic modification of cells, potential for artifacts from the fusion tag.
Flow Cytometry Intracellular staining with a fluorescently labeled antibody against the target protein.Decrease in mean fluorescence intensity.Single-cell analysis, can be high-throughput.Dependent on antibody specificity and cell permeability.

Comparison with Alternative E3 Ligase Recruiters

While this compound recruits the VHL E3 ligase, other E3 ligases can also be hijacked by PROTACs, with Cereblon (CRBN) being another common choice.[8] The choice of E3 ligase can impact the degradation efficiency, substrate scope, and potential for off-target effects.

Feature This compound (VHL) Pomalidomide/Lenalidomide-based (CRBN)
E3 Ligase Recruited von Hippel-Lindau (VHL)[3]Cereblon (CRBN)[8]
Expression Profile VHL is ubiquitously expressed.[3]CRBN is widely expressed, but levels can vary between tissues.
Known Substrate Scope Broad, but distinct from CRBN.Broad, with some overlap and some distinct substrates compared to VHL.
Advantages Well-characterized, high-affinity ligands available.Potent degraders have been developed; different substrate repertoire may be advantageous for certain targets.
Considerations Potential for VHL-related off-target effects.Potential for immunomodulatory effects associated with CRBN ligands.

Experimental Protocols

Protocol 1: Western Blotting for Target Degradation

This protocol outlines the steps to quantify the reduction in target protein levels following treatment with an this compound based PROTAC.[1][8]

Materials:

  • Cell culture reagents

  • This compound based PROTAC

  • Vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 16-24 hours).[8]

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel.[8]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]

WB_Workflow cluster_workflow Western Blot Workflow A Cell Seeding & Adhesion B PROTAC Treatment (Dose Response & Time Course) A->B C Cell Lysis B->C D Protein Quantification (BCA) C->D E SDS-PAGE D->E F Protein Transfer to Membrane E->F G Immunoblotting (Primary & Secondary Antibodies) F->G H Chemiluminescent Detection G->H I Data Analysis (Densitometry, DC50/Dmax Calculation) H->I

Caption: Workflow for Western blot analysis of PROTAC-induced degradation.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes how to confirm that the PROTAC directly binds to its intended target within the cell.[13][15]

Materials:

  • Cell culture reagents

  • This compound based PROTAC

  • Vehicle control (e.g., DMSO)

  • PBS

  • Liquid nitrogen

  • Heating block or PCR machine

  • Lysis buffer with protease inhibitors

  • Centrifuge

  • Western blotting reagents (as in Protocol 1)

Procedure:

  • Cell Treatment: Treat cells in suspension or adherent plates with the PROTAC at a desired concentration or vehicle control for a specific time.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble target protein at each temperature by Western blotting as described in Protocol 1.

  • Data Interpretation: A positive target engagement will result in a shift in the melting curve of the target protein to a higher temperature in the presence of the PROTAC, indicating stabilization.

CETSA_Workflow cluster_workflow CETSA Workflow A Cell Treatment with PROTAC B Heating at Temperature Gradient A->B C Cell Lysis (Freeze-Thaw) B->C D Centrifugation to Separate Soluble and Aggregated Proteins C->D E Collection of Supernatant D->E F Analysis of Soluble Protein (Western Blot) E->F G Generation of Melting Curve F->G

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Conclusion

Confirming target degradation is a critical step in the development of this compound based PROTACs. A multi-faceted approach, combining techniques like Western blotting for quantification of degradation, CETSA for target engagement, and mass spectrometry for global proteome analysis, provides the most comprehensive validation. By carefully selecting and executing these experimental protocols, researchers can confidently assess the efficacy and specificity of their PROTAC molecules, accelerating the development of this promising new class of therapeutics.

References

side-by-side comparison of different linkers with (S,R,S)-AHPC-Boc

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Linker Technologies in Targeted Drug Delivery: (S,R,S)-AHPC-Boc in PROTACs vs. Linkers in ADCs

For researchers, scientists, and drug development professionals, the precise engineering of therapeutic conjugates is paramount. The linker, a critical component connecting a targeting moiety to a therapeutic agent, dictates the stability, efficacy, and safety of these complex drugs. This guide provides a comparative analysis of linker technologies, clarifying the distinct roles of molecules like this compound in Proteolysis Targeting Chimeras (PROTACs) and the diverse linkers employed in Antibody-Drug Conjugates (ADCs).

Understanding the Role of this compound

This compound is not a linker in the traditional sense but rather a key building block for a specific class of therapeutic agents known as PROTACs. It functions as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] In PROTAC technology, a molecule is designed to bind to both a target protein for degradation and an E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for destruction by the proteasome. (S,R,S)-AHPC is the VHL-binding component, and the Boc group is a protective chemical moiety that is removed to allow for the attachment of a linker, which is then connected to a ligand for the target protein.[4][5]

The linker in a PROTAC is the chemical bridge connecting the E3 ligase ligand (like AHPC) to the target protein ligand. Common PROTAC linkers include polyethylene (B3416737) glycol (PEG) chains and alkyl chains, which are chosen to optimize the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[5]

Linker Technologies in Antibody-Drug Conjugates (ADCs)

In contrast to PROTACs, ADCs are designed to deliver a potent cytotoxic payload directly to cancer cells.[6][7] The linker in an ADC connects a monoclonal antibody, which provides tumor cell specificity, to the cytotoxic drug.[7][] The ideal ADC linker is stable in systemic circulation to prevent premature drug release and is efficiently cleaved to release the payload within the target tumor cell or its microenvironment.[7][9]

ADC linkers are broadly categorized as cleavable and non-cleavable.[10][11][12]

Cleavable Linkers

Cleavable linkers are designed to release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.[6][7][10]

  • Enzyme-Sensitive Linkers: These are among the most successful cleavable linkers and often contain dipeptide sequences, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala).[6][10][12] These sequences are recognized and cleaved by lysosomal proteases like cathepsin B, which are abundant in cancer cells.[6][10] Tetrapeptide linkers are also used and can offer greater stability in the bloodstream.[12]

  • pH-Sensitive Linkers: These linkers, such as those containing a hydrazone moiety, are stable at the physiological pH of blood (~7.4) but are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[6][10][13] However, their application has been limited due to stability issues.[14]

  • Redox-Sensitive Linkers: These linkers incorporate disulfide bonds that are stable in the bloodstream but are readily cleaved in the reducing environment of the cytoplasm, which has a much higher concentration of glutathione.[10][15]

Non-Cleavable Linkers

Non-cleavable linkers, such as those forming a thioether bond (e.g., SMCC), provide a more stable connection between the antibody and the payload.[7] The release of the payload from these linkers relies on the complete degradation of the antibody backbone within the lysosome.[6] This results in the release of the payload with the linker and a few amino acid residues attached. A major advantage of non-cleavable linkers is their enhanced plasma stability, which can lead to a better safety profile.[16]

Side-by-Side Comparison of ADC Linker Performance

The choice of linker significantly impacts the therapeutic index of an ADC. The following tables summarize key performance characteristics of different ADC linker types based on available data.

Linker TypeRelease MechanismPlasma StabilityBystander EffectKey ExamplesApproved ADCs
Enzyme-Cleavable (Dipeptide) Cathepsin B cleavage in lysosomeGood to HighYes (if payload is membrane-permeable)Val-Cit, Val-AlaAdcetris, Polivy, Padcev[12]
Enzyme-Cleavable (β-Glucuronide) β-glucuronidase cleavageHighYesGlucuronide-PABC---
pH-Sensitive (Hydrazone) Acid hydrolysis in endosome/lysosomeModerateYesHydrazoneMylotarg[13]
Redox-Sensitive (Disulfide) Glutathione reduction in cytoplasmModerate to GoodYesSPDB---
Non-Cleavable (Thioether) Antibody degradation in lysosomeVery HighLimited/NoSMCCKadcyla[7]

Experimental Protocols

Accurate assessment of linker stability and payload release is crucial for ADC development. Below are outlines of key experimental protocols.

Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma to predict premature payload release.[17]

  • Incubation: The ADC is incubated in plasma (human, mouse, or rat) at 37°C for various time points (e.g., 0, 1, 3, 7 days).[17][18]

  • Sample Processing: At each time point, the ADC is isolated from the plasma, often using immunoaffinity capture with Protein A beads.[17]

  • Analysis: The drug-to-antibody ratio (DAR) is determined using techniques like liquid chromatography-mass spectrometry (LC-MS).[17] A stable linker will show minimal decrease in DAR over time. The supernatant can also be analyzed to quantify the released payload.[17]

Lysosomal Stability and Payload Release Assay

This assay assesses the efficiency of payload release within the target cell's lysosome.

  • Incubation: The ADC is incubated with isolated liver lysosomes or S9 fractions, which contain the necessary enzymes, at 37°C.[17][19]

  • Time Points: Samples are collected over a period of time (e.g., up to 24 hours) to monitor the kinetics of payload release.[17][19]

  • Analysis: The samples are analyzed by LC-MS to quantify the parent ADC, cleaved linker-payload intermediates, and the final released payload.[19]

Visualizing the Mechanisms

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment Target_Protein Target Protein Proteasome Proteasome Target_Protein->Proteasome Enters PROTAC PROTAC (AHPC-Linker-Ligand) Target_Protein->PROTAC E3_Ligase E3 Ligase Complex E3_Ligase->PROTAC Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation PROTAC->Target_Protein PROTAC->E3_Ligase Ub Ubiquitin Ub->Target_Protein Ubiquitination

Caption: The PROTAC molecule facilitates the ubiquitination and subsequent degradation of a target protein.

ADC Internalization and Payload Release

ADC_Pathway ADC Internalization and Payload Release cluster_cell Target Cancer Cell Receptor Tumor Antigen (Receptor) Endosome Endosome (pH 5.5-6.2) Receptor->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Contains Cathepsin B Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release ADC Antibody-Drug Conjugate (ADC) ADC->Receptor 1. Binding Cytotoxicity Cell Death Payload->Cytotoxicity

Caption: An ADC binds to a tumor antigen, is internalized, and releases its cytotoxic payload inside the cell.

Experimental Workflow for ADC Plasma Stability

ADC_Stability_Workflow Workflow for ADC Plasma Stability Assay start Start: ADC Sample incubation Incubate ADC in Plasma at 37°C start->incubation timepoints Collect Samples at Time Points (0, 1, 3, 7 days) incubation->timepoints separation Isolate ADC via Immunoaffinity Capture timepoints->separation analysis Analyze by LC-MS separation->analysis result Determine Drug-to-Antibody Ratio (DAR) Over Time analysis->result

Caption: A streamlined workflow for assessing the stability of an ADC in plasma over time.

References

Specificity of (S,R,S)-AHPC-Boc PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted protein degradation. A key component in the design of many potent PROTACs is the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The (S,R,S)-AHPC-Boc ligand is a widely used building block for this purpose. This guide provides an objective comparison of the specificity of PROTACs utilizing the (S,R,S)-AHPC scaffold against alternative degradation technologies, supported by experimental data and detailed methodologies.

Executive Summary

PROTACs incorporating the (S,R,S)-AHPC VHL ligand have demonstrated high efficacy and specificity in degrading target proteins. This guide focuses on a well-characterized example: the degradation of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and therapeutic target in cancer. We compare the performance of a VHL-based BRD4 degrader, ARV-771, which utilizes a derivative of the (S,R,S)-AHPC core, with a Cereblon (CRBN)-based degrader, dBET1. While both effectively degrade BRD4, their specificity profiles and degradation kinetics can differ, highlighting the importance of the choice of E3 ligase recruiter.

Data Presentation

On-Target Degradation Efficiency

The following table summarizes the reported half-maximal degradation concentrations (DC50) for the VHL-based PROTAC ARV-771 and the CRBN-based PROTAC dBET1 against BRD4 in the 22Rv1 castration-resistant prostate cancer cell line.

PROTACE3 Ligase RecruitedTarget ProteinCell LineDC50 (nM)Dmax (% Degradation)Reference
ARV-771VHLBRD422Rv1< 5> 95%[1]
dBET1CRBNBRD422Rv1~2500Not Reported[1]

Note: Lower DC50 values indicate higher potency.

Off-Target Specificity Profile (Illustrative)

A comprehensive evaluation of PROTAC specificity involves unbiased proteomic analysis to identify unintended protein degradation. While a direct head-to-head proteomics comparison for ARV-771 and dBET1 in the same study is not publicly available, the following table illustrates the type of data generated from such an experiment. It is known that some CRBN-based PROTACs may lead to the degradation of certain zinc-finger transcription factors.

ProteinGene NameLog2 Fold Change (ARV-771 vs. Vehicle)p-valueLog2 Fold Change (dBET1 vs. Vehicle)p-valuePotential Off-Target?
BRD4BRD4-4.5< 0.001-4.2< 0.001On-Target
BRD2BRD2-4.3< 0.001-4.0< 0.001On-Target
BRD3BRD3-4.1< 0.001-3.8< 0.001On-Target
ZFP91ZFP91-0.1> 0.05-2.5< 0.01dBET1 Off-Target
Protein XGENEX-0.2> 0.05-0.3> 0.05No
Protein YGENEY-0.1> 0.05-0.2> 0.05No

Note: A significant negative Log2 fold change with a low p-value indicates protein degradation.

Experimental Protocols

Western Blotting for On-Target BRD4 Degradation

This protocol is used to quantify the reduction in the target protein levels following PROTAC treatment.[2][3]

  • Cell Culture and Treatment:

    • Seed 22Rv1 cells in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTACs (e.g., ARV-771 and dBET1) in complete cell culture medium.

    • Treat cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify band intensities using image analysis software.

    • Normalize the BRD4 band intensity to the loading control.

    • Calculate the percentage of BRD4 degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Quantitative Proteomics for Off-Target Specificity Analysis

This protocol provides an unbiased, proteome-wide view of protein abundance changes to identify off-target effects.[4]

  • Cell Culture and Treatment:

    • Culture 22Rv1 cells and treat with the respective PROTACs (ARV-771 and dBET1) at a concentration that achieves maximal on-target degradation (e.g., 10x DC50) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Protein Extraction and Digestion:

    • Harvest cells, lyse, and extract proteins as described for Western blotting.

    • Reduce, alkylate, and digest proteins into peptides using trypsin.

  • Tandem Mass Tag (TMT) Labeling and Sample Pooling (Optional but recommended for multiplexing):

    • Label the peptide digests from each condition with a specific TMT isobaric tag.

    • Combine the labeled peptide samples in equal amounts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Separate the peptides by liquid chromatography.

    • Analyze the peptides by tandem mass spectrometry to determine their sequence and quantify their relative abundance.

  • Data Analysis:

    • Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer).

    • Identify and quantify proteins across all samples.

    • Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the vehicle control.

Mandatory Visualization

cluster_0 PROTAC-Mediated BRD4 Degradation PROTAC VHL-based PROTAC (e.g., ARV-771) Ternary_Complex Ternary Complex (BRD4-PROTAC-VHL) PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation Downstream Downregulation of Oncogenes (e.g., c-Myc) Degradation->Downstream

Caption: Mechanism of (S,R,S)-AHPC-based PROTAC-mediated BRD4 degradation.

cluster_1 Experimental Workflow: PROTAC Specificity Validation cluster_2 On-Target Validation cluster_3 Off-Target Validation start Cell Culture (e.g., 22Rv1) treatment PROTAC Treatment (Dose-Response & Time-Course) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis western Western Blot (BRD4 & Loading Control) lysis->western proteomics Quantitative Proteomics (LC-MS/MS) lysis->proteomics analysis_wb Densitometry Analysis (DC50 & Dmax) western->analysis_wb analysis_prot Bioinformatic Analysis (Identify Degraded Proteins) proteomics->analysis_prot

Caption: Workflow for validating the specificity of PROTACs.

cluster_0 Logical Relationship: On-Target vs. Off-Target Effects PROTAC PROTAC OnTarget On-Target Degradation (e.g., BRD4) PROTAC->OnTarget  High Affinity  Productive Ternary Complex OffTarget Off-Target Degradation (e.g., ZFP91) PROTAC->OffTarget  Lower Affinity/  Non-Productive Complex Therapeutic Therapeutic Effect OnTarget->Therapeutic Toxicity Potential Toxicity/ Side Effects OffTarget->Toxicity

Caption: Relationship between on-target and off-target PROTAC effects.

References

evaluating the pharmacokinetic differences between (S,R,S)-AHPC-Boc PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Pharmacokinetics of PROTAC Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its therapeutic efficacy. While direct head-to-head pharmacokinetic (PK) data for stereoisomers of (S,R,S)-AHPC-Boc PROTACs are not extensively available in public literature, the underlying principles of stereoselectivity in PROTAC design are well-established. The interaction between the PROTAC's E3 ligase ligand and its target ligase is highly dependent on a precise three-dimensional arrangement.

This guide provides a comparative framework for evaluating the pharmacokinetic differences that arise from stereoisomerism in VHL-recruiting PROTACs. We will use an illustrative case study based on the well-understood stereochemical requirements of the von Hippel-Lindau (VHL) E3 ligase ligand to highlight these differences. The methodologies and principles described are broadly applicable to the evaluation of PROTAC candidates.

The Critical Role of Stereochemistry in VHL Ligand Recognition

The foundation of many VHL-recruiting PROTACs is a ligand designed to mimic the endogenous substrate of VHL, the hypoxia-inducible factor 1-alpha (HIF-1α). This recognition is mediated by a hydroxylated proline residue on HIF-1α, which adopts a specific (2S,4R)-hydroxyproline (trans-hydroxyproline) configuration.[1] This precise geometry is essential for fitting into the VHL binding pocket and forming key hydrogen bonds.

Consequently, PROTACs incorporating a VHL ligand with the correct trans-hydroxyproline stereochemistry (analogous to the active (S,R,S)-AHPC configuration) are capable of potently binding VHL. In contrast, stereoisomers with an incorrect configuration, such as a cis-hydroxyproline analog, exhibit dramatically reduced or completely abolished binding affinity.[1][2] This fundamental difference in target engagement is the primary driver of the downstream differences in biological activity and pharmacokinetics. An active PROTAC will engage its target and be processed, while an inactive isomer will behave more like a simple small molecule with different distribution and clearance patterns.

Illustrative Pharmacokinetic Data: Active vs. Inactive Stereoisomers

To illustrate the expected pharmacokinetic consequences of this stereochemical difference, the following table presents hypothetical, yet representative, data for two PROTAC stereoisomers: one with an active VHL ligand configuration ("Active Isomer") and one with an inactive configuration ("Inactive Isomer").

ParameterActive Isomer (e.g., trans-Hyp analog)Inactive Isomer (e.g., cis-Hyp analog)Implication
VHL Binding Affinity (KD) < 100 nM> 10,000 nMThe active isomer binds potently to the E3 ligase, a prerequisite for target degradation.
Target Degradation (DC50) ~25 nM> 10,000 nMPotent degradation is only observed with the active isomer.
Plasma Half-Life (t1/2) 2.5 hours4.8 hoursThe inactive isomer may circulate longer as it is not engaging in the ternary complex formation and subsequent biological processing to the same extent.
Peak Plasma Conc. (Cmax) 850 ng/mL1500 ng/mLDifferences in clearance and volume of distribution can lead to varied peak concentrations.
Area Under Curve (AUC0-24h) 3,200 ng·h/mL7,500 ng·h/mLHigher exposure for the inactive isomer may reflect lower tissue distribution and slower clearance due to lack of target engagement.
Tumor Exposure (AUCtumor) 1,500 ng·h/g2,100 ng·h/gWhile plasma exposure for the inactive isomer is higher, the active isomer's engagement with the target in the tumor could alter its retention and apparent exposure.
Oral Bioavailability (%F) 15%25%Physicochemical differences between isomers can affect absorption properties.

Note: The data presented in this table are illustrative and intended to model expected outcomes based on established principles of PROTAC biology. Actual values are highly dependent on the specific PROTAC, target protein, and experimental system.

Visualizing the Process

To better understand the underlying mechanism and the experimental approach to evaluating these differences, the following diagrams are provided.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway cluster_1 Ternary Complex POI Target Protein (e.g., BRD4) PROTAC Active PROTAC (VHL Ligand + Linker + Warhead) POI->PROTAC Binds Warhead cluster_1 cluster_1 VHL VHL E3 Ligase VHL->PROTAC Binds VHL Ligand (Stereoselective) POI_bound Target Protein PROTAC_bound PROTAC POI_bound->PROTAC_bound Proteasome 26S Proteasome POI_bound->Proteasome Recognition & Degradation VHL_bound VHL PROTAC_bound->VHL_bound VHL_bound->POI_bound Ubiquitination Ub Ubiquitin (Ub) Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of Action for a VHL-Recruiting PROTAC.

PK_PD_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation (Mouse Model) cluster_analysis Data Analysis & Comparison S1 Synthesis of Active Isomer V1 VHL Binding Assay (e.g., SPR, FP) S1->V1 V2 Cellular Degradation (Western Blot) S1->V2 V3 Metabolic Stability (Microsomes) S1->V3 S2 Synthesis of Inactive Isomer S2->V1 S2->V2 S2->V3 I1 Dosing (IV or PO) V2->I1 Select candidates for in vivo study I2 Pharmacokinetics (PK) (Blood/Plasma Sampling) I1->I2 I3 Pharmacodynamics (PD) (Tumor/Tissue Sampling) I1->I3 A1 LC-MS/MS Analysis of Compound Levels I2->A1 A2 Western Blot of Target Levels I3->A2 A3 PK/PD Modeling & Data Comparison A1->A3 A2->A3

Caption: Experimental workflow for comparing PROTAC stereoisomers.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of pharmacokinetic and pharmacodynamic properties. Below are standard protocols for the key experiments cited.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the procedure for determining the pharmacokinetic profile of a PROTAC following intravenous (IV) or oral (PO) administration in a xenograft mouse model.

  • Animal Model: Female BALB/c nude mice (6-8 weeks old) bearing subcutaneous tumors (e.g., MDA-MB-468 xenografts) are used. Animals are acclimated for at least one week prior to the study.

  • Formulation: The PROTAC is formulated in a vehicle suitable for the route of administration. A common vehicle is 10% PEG400, 3% Cremophor, and 87% PBS.

  • Dosing:

    • Intravenous (IV): PROTAC is administered as a single bolus dose (e.g., 5 mg/kg) via the tail vein.

    • Oral (PO): PROTAC is administered via oral gavage (e.g., 20 mg/kg).

  • Sample Collection:

    • Blood samples (~50 µL) are collected from the saphenous vein at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into EDTA-coated tubes.

    • Plasma is isolated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C.

    • At the final time point, animals are euthanized, and tumors are harvested, weighed, and snap-frozen.

  • Bioanalysis:

    • PROTAC concentrations in plasma and homogenized tumor tissue are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. A standard curve is prepared in the corresponding matrix (plasma or tumor homogenate) to ensure accurate quantification.

  • Data Analysis: Pharmacokinetic parameters (t1/2, Cmax, AUC) are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.

Cellular Target Degradation Assay (Western Blot)

This protocol is used to determine the concentration-dependent degradation of a target protein in cultured cells.

  • Cell Culture: Human cancer cells (e.g., triple-negative breast cancer cell line MDA-MB-468) are seeded in 6-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with a serial dilution of the PROTAC stereoisomers (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay to ensure equal loading.

  • Western Blotting:

    • Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with a primary antibody specific for the target protein (e.g., anti-BRD4). An antibody for a loading control (e.g., anti-GAPDH or anti-β-actin) is also used.

    • The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using software like ImageJ. The level of the target protein is normalized to the loading control, and the half-maximal degradation concentration (DC50) is calculated.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.

  • System: Mouse liver microsomes (MLM) are used as the source of metabolic enzymes.

  • Reaction Mixture: The PROTAC (e.g., at 1 µM final concentration) is incubated with MLMs (e.g., 0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4) at 37°C.

  • Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.

  • Time Points: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to measure the remaining percentage of the parent PROTAC over time.

  • Data Analysis: The natural logarithm of the remaining PROTAC percentage is plotted against time. The slope of this line is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (Clint).

References

Benchmarking a Novel (S,R,S)-AHPC-Boc PROTAC for Androgen Receptor Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Oncology and Drug Development

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), offering a novel therapeutic modality for eliminating disease-causing proteins.[1][2] This guide provides a comprehensive performance benchmark of a new, VHL-recruiting PROTAC, designated here as AHPC-AR-Degrader , against established degraders of the Androgen Receptor (AR) and its clinically relevant splice variant, AR-V7. The androgen receptor is a key driver in prostate cancer, and overcoming resistance mechanisms, such as the expression of AR-V7 which lacks the ligand-binding domain, is a significant clinical challenge.[3][4][5]

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data and detailed protocols to facilitate the evaluation of this new degrader.

Introduction to the Degraders

AHPC-AR-Degrader (Hypothetical) : A novel PROTAC that utilizes the well-characterized (S,R,S)-AHPC-Boc as the ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of both full-length AR and the challenging AR-V7 splice variant.[6][7] (S,R,S)-AHPC is a high-affinity ligand for VHL, a commonly exploited E3 ligase in PROTAC development.[2][8]

ARV-110 : A first-in-class, orally bioavailable PROTAC that selectively targets the androgen receptor for degradation and has been evaluated in clinical trials for prostate cancer.[9] It represents a key clinical benchmark for AR degraders.

AR-V7 Degrader-1 : A known PROTAC specifically designed to degrade the AR-V7 splice variant, a common resistance mechanism to current anti-androgen therapies.[10]

Next-Generation Molecular Glue (e.g., from Weill Cornell Medicine) : These compounds represent an alternative degradation modality, acting as "molecular glues" to induce proximity between the target protein and an E3 ligase.[4][9] Recent advancements have produced molecular glues that can degrade both AR and AR-V7.[9]

Comparative Performance Data

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key quantitative metrics include the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[1] The following tables summarize the performance of AHPC-AR-Degrader against known comparators in relevant prostate cancer cell lines.

Table 1: Degradation of Full-Length Androgen Receptor (AR-FL)

CompoundTarget E3 LigaseCell LineDC50DmaxCitation(s)
AHPC-AR-Degrader VHLVCaP0.8 nM>95%Hypothetical Data
ARV-110Not SpecifiedVCaP<1 nM>90%[9]
AR-V7 Degrader-1VHL22Rv1Not ReportedNot Reported[10]
Next-Gen GlueCullin-RING E3 LigaseLNCaP<100 nM (IC50)Not Reported[9]

Table 2: Degradation of AR-V7 Splice Variant

CompoundTarget E3 LigaseCell LineDC50DmaxCitation(s)
AHPC-AR-Degrader VHL22Rv11.5 nM>95%Hypothetical Data
ARV-110Not Specified22Rv1IneffectiveNot Applicable[3]
AR-V7 Degrader-1VHL22Rv10.32 µMNot Reported[10]
Next-Gen GlueCullin-RING E3 Ligase22Rv1<100 nM (IC50)Not Reported[9]

Table 3: Anti-proliferative Activity

CompoundCell LineEC50/IC50Citation(s)
AHPC-AR-Degrader 22Rv12.5 nMHypothetical Data
ARV-110VCaPNot Reported[9]
AR-V7 Degrader-122Rv10.88 µM[10]
Next-Gen GlueEnzalutamide-resistant<100 nM[9]

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the underlying processes, the following diagrams illustrate the mechanism of action of a VHL-based PROTAC, the experimental workflow for its evaluation, and its impact on the AR signaling pathway.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Target Protein (AR/AR-V7) PROTAC AHPC-AR-Degrader POI->PROTAC Binds to Warhead Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex E3_Ligase VHL E3 Ligase Complex E3_Ligase->PROTAC Binds to (S,R,S)-AHPC Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Ub Transfer Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Caption: Mechanism of action for the AHPC-AR-Degrader PROTAC.

Experimental_Workflow cluster_wb Western Blot Analysis cluster_via Cell Viability Assay start Start: Prostate Cancer Cell Lines (e.g., 22Rv1) treatment Treat cells with serial dilutions of PROTACs and controls start->treatment incubation Incubate for 24 hours treatment->incubation treatment_via Treat cells for 72 hours treatment->treatment_via lysis Cell Lysis and Protein Quantification (BCA) incubation->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF membrane sds_page->transfer probing Probe with primary antibodies (AR, AR-V7, loading control) transfer->probing detection HRP-conjugated secondary Ab & Chemiluminescence probing->detection quantification Densitometry Analysis detection->quantification dc50_dmax Calculate DC50 & Dmax quantification->dc50_dmax mtt_assay MTT or CellTiter-Glo Assay treatment_via->mtt_assay readout Measure Absorbance/ Luminescence mtt_assay->readout ec50 Calculate EC50 readout->ec50

Caption: Experimental workflow for evaluating PROTAC performance.

AR_Signaling_Pathway Testosterone Androgens (e.g., Testosterone) AR Androgen Receptor (AR) Testosterone->AR Dimerization Dimerization AR->Dimerization Degradation AR Degradation HSP HSP HSP->AR Stabilization Translocation Nuclear Translocation Dimerization->Translocation ARE Androgen Response Element (ARE) in DNA Translocation->ARE Binds to Transcription Gene Transcription ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation PROTAC AHPC-AR-Degrader PROTAC->AR Targets PROTAC->Degradation Degradation->Proliferation Blocks

Caption: Impact of AHPC-AR-Degrader on the AR signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Western Blot for PROTAC-Induced Degradation

This protocol is used to quantify the degradation of target proteins (AR and AR-V7) following PROTAC treatment and to determine DC50 and Dmax values.[1]

  • Cell Culture and Treatment:

    • Seed prostate cancer cells (e.g., 22Rv1 for AR-V7, VCaP for AR-FL) in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC compounds (AHPC-AR-Degrader, comparators) and a vehicle control (e.g., DMSO) in cell culture medium.

    • Treat the cells with the compounds for 24 hours.

  • Lysate Preparation:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Immunoblotting:

    • Normalize protein concentrations and prepare samples with Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against AR, AR-V7, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.

Cell Viability Assay (MTT Assay)

This assay assesses the anti-proliferative effects of the degraders, which is a functional consequence of target protein degradation.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with a serial dilution of the PROTAC compounds for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation in metabolically active cells.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the compound concentration.

    • Calculate the EC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Ternary Complex Formation Assay (Co-Immunoprecipitation)

This assay confirms that the PROTAC is functioning by inducing the formation of a ternary complex between the target protein and the E3 ligase.

  • Procedure:

    • Treat cells with the PROTAC or DMSO for a short duration (e.g., 2-4 hours).

    • Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

    • Incubate the cell lysates with an antibody against the E3 ligase (VHL) or the target protein (AR) overnight at 4°C.

    • Add Protein A/G magnetic beads to capture the antibody-protein complexes.

    • Wash the beads to remove non-specific binders.

    • Elute the captured proteins from the beads.

    • Analyze the eluted proteins by Western blotting using antibodies against both the target protein and the E3 ligase.

  • Interpretation:

    • The presence of both the target protein (AR) and the E3 ligase (VHL) in the immunoprecipitate from PROTAC-treated cells confirms the formation of the ternary complex.

Conclusion

The hypothetical AHPC-AR-Degrader demonstrates potent and specific degradation of both full-length AR and the clinically challenging AR-V7 splice variant. The compiled data suggests a superior degradation profile compared to some existing degraders, particularly in the context of AR-V7. The provided protocols offer a standardized framework for the validation and direct comparison of this and other novel PROTACs. This guide serves as a foundational resource for researchers aiming to advance the development of next-generation targeted protein degraders for prostate cancer and other malignancies.

References

Safety Operating Guide

Navigating the Safe Disposal of (S,R,S)-AHPC-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This document provides a comprehensive guide to the proper disposal procedures for (S,R,S)-AHPC-Boc, a crucial ligand used in Proteolysis Targeting Chimera (PROTAC) technology. Adherence to these protocols is essential for the safety of laboratory personnel and the preservation of our ecosystem.

This compound , also known as VH032-Boc, is a ligand instrumental in recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cell's natural protein degradation machinery.[1][2] While vital for research, its disposal requires careful consideration due to its potential hazards.

Key Safety and Handling Data

Before initiating any disposal procedure, it is crucial to be aware of the fundamental safety information associated with this compound and related compounds. The following table summarizes the key safety data gathered from various sources.

ParameterInformation
Chemical Name This compound (VH032-Boc)
Primary Use Ligand for VHL protein recruitment in PROTAC technology[1][2]
Known Hazards Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[3] Very toxic to aquatic life with long-lasting effects.[4]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[4]
Storage Store in a tightly sealed container, protected from light and moisture. Recommended long-term storage at -20°C or -80°C.[1][2][5]

Experimental Protocols for Proper Disposal

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Lab coat

Waste Segregation and Collection:

  • Solid Waste:

    • Collect any unused or waste this compound powder in a clearly labeled, sealed container specifically designated for chemical waste.[4]

    • Avoid generating dust during handling.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled, and sealed waste container.[4]

    • Do not mix with incompatible waste streams, such as strong acids or bases.[4]

Spill Management:

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Containment: Prevent further leakage or spreading of the spilled material.

  • Absorption:

    • For liquid spills, use a non-combustible absorbent material like vermiculite, sand, or earth to absorb the substance.[4]

    • For solid spills, carefully sweep or scoop the material to minimize dust generation.[4]

  • Collection: Collect all contaminated materials (absorbent, cleaning cloths, etc.) into a designated, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, such as alcohol, followed by a thorough wash.[4]

Final Disposal:

All waste containing this compound, whether solid or liquid, must be disposed of as hazardous waste. This should be done through an approved and licensed waste disposal company.[4] Adhere to all local, state, and federal regulations governing hazardous waste disposal. Never dispose of this chemical down the drain or in general trash.[4]

Visualizing the Context: The PROTAC Mechanism

To fully appreciate the significance of handling this compound with care, it is helpful to understand its role within the PROTAC mechanism. PROTACs are bifunctional molecules that facilitate the degradation of target proteins by bringing them into proximity with an E3 ubiquitin ligase.[4][6][7]

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC This compound containing PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->TernaryComplex Binds to TargetProtein Target Protein of Interest TargetProtein->TernaryComplex Binds to E3Ligase VHL E3 Ligase E3Ligase->TernaryComplex Binds to Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Facilitates Proteasome Proteasome Ubiquitination->Proteasome Marks for Degradation Target Protein Degradation Proteasome->Degradation Leads to

References

Personal protective equipment for handling (S,R,S)-AHPC-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of (S,R,S)-AHPC-Boc, a ligand utilized in Proteolysis Targeting Chimera (PROTAC) technology for the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following procedures are based on the known hazards of similar chemical structures and general best practices for laboratory safety.

Personal Protective Equipment (PPE)

A thorough risk assessment should precede any handling of this compound to ensure the appropriate level of protection. The primary hazards associated with this compound are skin and eye irritation.[3] The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications & Recommendations
Eye and Face Protection Safety GogglesMust be worn at all times to protect from splashes. Should provide a complete seal around the eyes.
Face ShieldRecommended in addition to safety goggles when there is a significant risk of splashing, such as during the preparation of solutions or large-volume transfers.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for handling this compound. For prolonged or repeated contact, consult the glove manufacturer's resistance guide.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect skin and personal clothing from contamination.
Respiratory Protection Fume Hood or RespiratorAll handling of the solid compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation. If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.

  • Receiving and Storage :

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area at a temperature of 2-8°C.[3]

    • Keep the container tightly sealed when not in use.

  • Preparation :

    • Before handling, ensure that a chemical spill kit appropriate for amines and a designated waste container are readily accessible.

    • Don all required PPE as detailed in the table above.

    • All manipulations of the solid compound or stock solutions should be performed within a certified chemical fume hood.

  • Handling and Experimental Use :

    • Carefully weigh and dispense the required amount of this compound, avoiding the generation of dust or aerosols.

    • If preparing solutions, add the solvent to the solid slowly to prevent splashing.

    • Avoid contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the handling area.

    • Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Post-Experiment Procedures :

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent or cleaning agent.

    • Properly doff PPE, removing gloves last using a technique that avoids skin contact with the outer contaminated surface.

    • Wash hands and any exposed skin thoroughly with soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection :

    • Collect all solid waste (e.g., contaminated gloves, weigh paper, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Collect all liquid waste (e.g., unused solutions, solvent rinses) in a separate, clearly labeled, and sealed hazardous waste container compatible with the solvents used.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Waste Disposal :

    • Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Provide the waste disposal contractor with all available information on the compound's properties and hazards.

    • Never dispose of this compound or its waste down the drain or in the regular trash.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal prep_ppe Don Personal Protective Equipment prep_setup Prepare Workspace in Chemical Fume Hood prep_ppe->prep_setup prep_spill Ensure Spill Kit is Accessible prep_setup->prep_spill handle_weigh Weigh and Dispense This compound prep_spill->handle_weigh handle_solution Prepare Solutions handle_weigh->handle_solution handle_experiment Conduct Experiment handle_solution->handle_experiment post_decon Decontaminate Workspace and Equipment handle_experiment->post_decon disp_collect_solid Collect Solid Waste in Labeled Container handle_experiment->disp_collect_solid disp_collect_liquid Collect Liquid Waste in Labeled Container handle_experiment->disp_collect_liquid post_ppe Doff PPE Correctly post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash end End post_wash->end disp_contact Contact Environmental Health & Safety disp_collect_solid->disp_contact disp_collect_liquid->disp_contact disp_contact->end start Start start->prep_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.